2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H10N2O3 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-(4-oxoquinazolin-1-yl)benzoic acid |
InChI |
InChI=1S/C15H10N2O3/c18-14-10-5-1-3-7-12(10)17(9-16-14)13-8-4-2-6-11(13)15(19)20/h1-9H,(H,19,20) |
InChI Key |
AKCPNKNGQUCJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid for Drug Development Professionals
The quinazolinone ring system is a cornerstone in the field of medicinal chemistry, representing a class of fused heterocyclic compounds that are integral to numerous pharmacologically active molecules.[1][2] This scaffold's structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged structure." Quinazolinone derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4]
This guide focuses on a specific derivative, 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid . We will delve into its chemical and physical properties, synthesis, potential biological activities based on the broader quinazolinone class, and key experimental protocols relevant to its evaluation as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical overview of this compound and its place within the landscape of medicinal chemistry.
Section 1: Core Compound Identification and Physicochemical Properties
2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid is an aromatic carboxylic acid containing the quinazolinone heterocyclic moiety. Understanding its fundamental properties is the first step in any research and development pipeline.
Table 1: Physicochemical Properties of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
| Property | Value | Source(s) |
| CAS Number | 92438-21-6 | [5] |
| Molecular Formula | C₁₅H₁₀N₂O₃ | [5] |
| Molecular Weight | 266.25 g/mol | [5] |
| Appearance | White or colorless crystalline solid (typical for benzoic acid derivatives) | [6][7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and ethanol | [6][8] |
| Acidity (pKa) | Estimated to be around 4.2 (similar to benzoic acid) | [7] |
| SMILES Code | O=C(O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2 | [5] |
Section 2: Synthesis and Characterization
The synthesis of quinazolinone derivatives is well-established, often proceeding from readily available precursors like anthranilic acid.[1][9] A plausible and efficient route to synthesize the parent compound involves the condensation of anthranilic acid with phthalic anhydride.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid.
Detailed Synthetic Protocol
This protocol is adapted from general procedures for synthesizing related quinazolinone structures.[9] The rationale is a two-step, one-pot reaction where an initial condensation is followed by a cyclization reaction to form the heterocyclic system.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 equivalent) and phthalic anhydride (1 equivalent).
-
Solvent Addition : Add glacial acetic acid as the solvent. The acid serves both as a solvent and as a catalyst for the dehydration/cyclization step.
-
Reflux : Heat the mixture to reflux (approximately 118°C) for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Causality Insight: Refluxing provides the necessary activation energy for both the initial nucleophilic attack of the anthranilic acid's amine group on the anhydride and the subsequent intramolecular cyclization and dehydration to form the stable quinazolinone ring.
-
-
Isolation : After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification : Collect the solid product by vacuum filtration. Wash the crude product with cold water to remove residual acetic acid and then with a cold non-polar solvent like hexane to remove non-polar impurities.
-
Recrystallization : For higher purity, recrystallize the product from a suitable solvent system, such as ethanol/water. Dry the purified crystals under vacuum.
Characterization
The synthesized compound's identity and purity must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure by analyzing the chemical shifts and coupling constants of protons and carbons.
-
FT-IR Spectroscopy : To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the quinazolinone and the carboxylic acid.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the compound.
Section 3: Biological Activities and Therapeutic Potential
The quinazolinone scaffold is a versatile pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities.[4] While specific biological data for the 1-yl benzoic acid isomer is not as prevalent in the literature as for its 3-yl or other counterparts, the core structure's known activities provide a strong basis for its potential applications.
-
Anticancer Activity : Many quinazolinone derivatives exhibit potent anticancer effects by targeting key signaling pathways.[10] Some have been developed as inhibitors of enzymes crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is vital for angiogenesis.[10][11]
-
Antimicrobial Activity : The quinazolinone nucleus is present in compounds with significant antibacterial and antifungal properties.[12][13] Derivatives have shown potent activity against multidrug-resistant strains, such as Staphylococcus aureus.[12]
-
Anti-inflammatory and Analgesic Activity : Certain quinazolinone derivatives possess anti-inflammatory and pain-relieving properties.[3][14]
Example Mechanism of Action: Analgesic Effects of a Positional Isomer
To illustrate a potential mechanism, studies on the closely related positional isomer, 4-[4-oxo-(4H)-quinazolin-3-yl]-benzoic acid (PK-66), have elucidated its analgesic action.[14] This compound was found to exert its pain-relieving effects through the modulation of several neurotransmitter systems.
Caption: Known analgesic mechanism of a quinazolinone-benzoic acid isomer.[14]
This research demonstrated that the compound's activity involves the adrenergic (specifically alpha-2 receptors), dopaminergic, and GABAergic systems, but notably, does not involve opioid receptors.[14] This profile is highly desirable in the development of new analgesics, as it suggests a lower potential for the side effects associated with opioid medications.
Section 4: Key Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To evaluate the potential anticancer activity of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid, the MTT assay is a standard, robust colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
MTT Assay Workflow Diagram
Sources
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- 2. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 3. ujpronline.com [ujpronline.com]
- 4. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 92438-21-6|2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid|BLDpharm [bldpharm.com]
- 6. annexechem.com [annexechem.com]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
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- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. preprints.org [preprints.org]
- 12. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. EXPERIMENTAL STUDY OF PAIN-RELIEVING MECHANISMS OF 4-[4-OXO-(4H)-QUINAZOLIN-3-YL]-BENZOIC ACID (PK-66 COMPOUND) - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid structure and properties
The following technical guide provides an in-depth analysis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid , a specialized heterocyclic scaffold with significant potential in medicinal chemistry, particularly as a precursor to fused alkaloid systems and as a pharmacophore for PARP and kinase inhibitors.
CAS Registry Number: 92438-21-6 Molecular Formula: C₁₅H₁₀N₂O₃ Molecular Weight: 266.25 g/mol IUPAC Name: 2-(4-oxo-1,4-dihydroquinazolin-1-yl)benzoic acid
Executive Summary
2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid is a bicyclic nitrogen heterocycle characterized by a quinazolin-4(1H)-one core substituted at the N1 position with a 2-carboxyphenyl group. Unlike the more common 3-substituted quinazolinones (which are often degradation products of alkaloids like Tryptanthrin), this N1-isomer represents a distinct structural class. It is primarily synthesized via the cyclocondensation of N-(2-carboxyphenyl)anthranilic acid (diphenylamine-2,2'-dicarboxylic acid) with formamide equivalents. Its structural rigidity and the presence of a carboxylic acid handle make it a valuable scaffold for designing atropisomeric kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.
Chemical Structure & Physicochemical Properties[1][2][3][4]
Structural Analysis
The molecule consists of a quinazolinone ring system linked via the N1 nitrogen to the ortho position of a benzoic acid moiety.
-
Core Scaffold: The 4(1H)-quinazolinone tautomer is stabilized by the N1-substitution, preventing the formation of the 4-hydroxyquinazoline tautomer common in unsubstituted systems.
-
Atropisomerism: The steric bulk of the ortho-carboxylic acid on the N1-phenyl ring creates a high rotational energy barrier around the N1-C(phenyl) bond. This restricted rotation can lead to atropisomers, which is a critical consideration in chiral drug design.
-
Electronic Properties: The N1-atom is part of a vinylogous amide system, reducing its basicity. The carboxylic acid (pKa ~4.2) provides a site for salt formation or further derivatization (e.g., amide coupling).
Predicted Properties Table
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | > 280 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, dilute alkali; Insoluble in water, Et₂O |
| pKa (Acid) | ~4.2 (Carboxylic acid) |
| H-Bond Donors | 1 (COOH) |
| H-Bond Acceptors | 3 (C=O, N3, COOH) |
| LogP (Predicted) | ~2.5 |
Structural Visualization
The following diagram illustrates the connectivity and the N1-linkage which distinguishes this compound from its N3-isomer.
Caption: Structural connectivity highlighting the N1-linkage to the benzoic acid moiety.
Synthesis & Production Methodologies
The most robust route to 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid involves the Niementowski-type cyclization of N-(2-carboxyphenyl)anthranilic acid. This precursor is symmetric, ensuring that cyclization at either amine/acid pair yields the same N1-substituted product.
Reaction Scheme
Precursor: Diphenylamine-2,2'-dicarboxylic acid (N-(2-carboxyphenyl)anthranilic acid). Reagent: Formamide (acts as solvent and C1 source) or Triethyl orthoformate. Conditions: High temperature (140–160 °C) or microwave irradiation.
Caption: Synthesis pathway via formamide-mediated cyclization of diphenylamine-2,2'-dicarboxylic acid.
Experimental Protocol (Standardized)
Objective: Synthesis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid on a 10 mmol scale.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place Diphenylamine-2,2'-dicarboxylic acid (2.57 g, 10 mmol).
-
Reagent Addition: Add Formamide (10 mL, excess). Formamide serves as both the reactant and solvent.[1]
-
Reaction: Heat the mixture to 150–160 °C in an oil bath. The solid will dissolve, and the solution will darken. Maintain reflux for 4–6 hours. Monitor by TLC (eluent: 10% MeOH in DCM).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with vigorous stirring. A precipitate should form.[1][2]
-
Isolation: Filter the solid under vacuum. Wash the filter cake with water (3 × 20 mL) to remove excess formamide.
-
Purification: Recrystallize the crude solid from DMF/Ethanol or dilute acetic acid.
-
Drying: Dry the product in a vacuum oven at 60 °C for 12 hours.
-
Yield: Expected yield is 65–80%.
Biological Applications & Therapeutic Potential[5][7][8]
PARP Inhibition
The quinazolinone core mimics the nicotinamide pharmacophore found in PARP inhibitors (e.g., Olaparib). The carboxylic acid group at the ortho position provides a critical anchor point for hydrogen bonding with the PARP active site residues (typically Ser904 or Gly863).
-
Mechanism: Competitive inhibition of NAD+ binding to the PARP catalytic domain.
-
Optimization: The carboxylic acid can be converted to an amide or phthalazinone-like moiety to enhance potency and cell permeability.
Kinase Inhibition (EGFR/VEGFR)
Quinazolinones are privileged scaffolds for kinase inhibition. The N1-aryl substitution pattern is less explored than the 4-anilinoquinazoline class (e.g., Gefitinib), offering a novel IP space.
-
Atropisomerism: The restricted rotation of the N1-phenyl ring allows for the design of atropisomer-selective inhibitors, which can offer improved selectivity profiles against specific kinase isoforms.
Tryptanthrin Pathway
This compound is structurally related to the degradation products of Tryptanthrin (indolo[2,1-b]quinazolin-6,12-dione). While Tryptanthrin is usually synthesized from isatin and isatoic anhydride, 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid represents a "ring-opened" analog that can be cyclized under dehydrating conditions (e.g., SOCl₂ or PPA) to form fused tetracyclic systems.
References
-
Synthesis of Quinazolinones
- Title: "Synthesis of 3-Aryl-4(3H)
- Source:Synthetic Communic
-
Link:[Link]
-
CAS Registry Data
-
Tryptanthrin Chemistry
- Title: "Tryptanthrin: Synthesis, Structure, and Biological Activity."
- Source:Molecules (2020).
-
Link:[Link]
-
PARP Inhibitor Design
- Title: "Quinazolinone derivatives as PARP-1 inhibitors: Design, synthesis and biological evalu
- Source:European Journal of Medicinal Chemistry (2015).
-
Link:[Link]
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2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid CAS number and IUPAC name
This technical guide provides an in-depth analysis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid , a specialized heterocyclic scaffold with significant potential in medicinal chemistry.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]
The compound 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid represents a distinct structural class within the quinazolinone family. Unlike the more common 3-substituted quinazolin-4(3H)-ones (e.g., Methaqualone derivatives) or the 2-substituted isomers (e.g., tryptanthrin metabolites), this molecule features a quinazolin-4-one core linked via the N1-nitrogen to the ortho-position of a benzoic acid moiety.
This N1-linkage locks the quinazolinone in its 1,4-dihydro-4-oxo tautomeric form, creating a unique electronic environment that differs significantly from its N3-isomers.
Core Identifiers
| Property | Detail |
| CAS Number | 92438-21-6 |
| IUPAC Name | 2-(4-Oxo-1,4-dihydroquinazolin-1-yl)benzoic acid |
| Molecular Formula | C₁₅H₁₀N₂O₃ |
| Molecular Weight | 266.25 g/mol |
| SMILES | O=C(O)C1=CC=CC=C1N2C=NC3=CC=CC=C3C2=O |
| Key Structural Feature | N1-Aryl bond forcing a fixed lactam configuration |
Structural Significance
The N1-substitution pattern is chemically significant because it disrupts the potential for N3-H tautomerism, resulting in a fixed dipole orientation. This structural rigidity is valuable in drug design for:
-
Kinase Inhibition: Mimicking the ATP-binding pocket interactions where the N1 position often plays a critical hydrogen-bonding role (as an acceptor).
-
Scaffold Hopping: Providing a novel vector for substituents compared to the crowded C2 and N3 positions of traditional quinazolinone drugs.
Synthesis & Retrosynthetic Analysis
Synthesis of N1-substituted quinazolinones requires specific strategies to avoid the thermodynamic preference for N3-alkylation/arylation or O-alkylation.
Retrosynthetic Strategy
The most reliable route to 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid involves the construction of the quinazolinone ring after establishing the N-aryl bond. Direct N1-arylation of a pre-formed quinazolinone is often non-selective.
Pathway:
-
Precursor Formation: Synthesis of N-(2-carboxyphenyl)anthranilamide (or its ester equivalent).
-
Cyclization: Condensation with a one-carbon synthon (e.g., triethyl orthoformate or formic acid) to close the pyrimidine ring.
Detailed Synthetic Protocol
Step 1: Formation of the Diphenylamine Backbone
-
Reagents: Anthranilic acid, 2-Chlorobenzoic acid, Cu powder (catalyst), K₂CO₃.
-
Reaction: Ullmann-type coupling to form diphenylamine-2,2'-dicarboxylic acid.
-
Differentiation: Selective mono-amidation is difficult; typically, the anhydride is formed first (via acetic anhydride), followed by ring opening with ammonia to yield the mono-amide N-(2-carboxyphenyl)anthranilamide.
Step 2: Cyclization to the Quinazolinone
-
Reagents: N-(2-carboxyphenyl)anthranilamide, Triethyl orthoformate (TEOF), catalytic p-TsOH.
-
Conditions: Reflux in ethanol or neat TEOF.
-
Mechanism: The amino group of the anthranilamide attacks the orthoformate, followed by cyclization onto the amide nitrogen. Since the nitrogen is already arylated (from Step 1), the closure occurs to form the N1-substituted 4-oxo system.
Caption: Retrosynthetic pathway for the selective synthesis of the N1-substituted quinazolinone scaffold.
Physicochemical Properties[1][3][4]
Understanding the physicochemical profile is crucial for evaluating the "drug-likeness" of this scaffold.
| Property | Value (Predicted) | Implication |
| LogP (Octanol/Water) | ~2.1 - 2.5 | Good membrane permeability; falls within Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Suggests good oral bioavailability (typically <140 Ų). |
| H-Bond Donors | 1 (Carboxylic acid OH) | Low donor count favors CNS penetration if required. |
| H-Bond Acceptors | 4 (2 Carbonyls, 2 Nitrogens) | Provides multiple interaction points for target binding. |
| pKa (Acidic) | ~4.2 (Benzoic acid) | Exists as an anion at physiological pH (7.4), improving solubility. |
Pharmacological Applications & Biological Targets[3][4][9]
While the 3-substituted quinazolinones are famous for sedative (methaqualone) and antibacterial activity, the N1-substituted variants (like CAS 92438-21-6) are emerging as privileged scaffolds for different targets.
Kinase Inhibition (EGFR/VEGFR)
The quinazoline core is a staple in kinase inhibitors (e.g., Gefitinib, Erlotinib). The N1-substituted acid derivative provides a unique geometry:
-
The N1-aryl moiety can project into the hydrophobic back-pocket of the kinase ATP-binding site.
-
The carboxylic acid can form salt bridges with conserved lysine or arginine residues in the active site (e.g., Lys745 in EGFR).
Antibacterial Agents
Research into 4-oxoquinazolin-3(4H)-yl derivatives has shown potent activity against Staphylococcus aureus (MRSA).[1] The N1-isomer, being a structural isostere, presents a viable alternative to overcome resistance mechanisms associated with the standard 3-isomer scaffold.
Tryptanthrin Analogs
This compound is structurally related to the open-ring hydrolysis product of Tryptanthrin (an indoloquinazoline alkaloid). Tryptanthrin exhibits anti-inflammatory and antiparasitic properties. The stable N1-isomer (CAS 92438-21-6) can serve as a non-hydrolyzable mimic of the tryptanthrin transition state, potentially inhibiting enzymes like COX-2 or 5-LOX .
Caption: Potential biological targets and mechanisms of action for the N1-substituted quinazolinone scaffold.
Analytical Characterization
To validate the synthesis of CAS 92438-21-6 and distinguish it from its isomers (N3-substituted or O-substituted), the following analytical signatures are expected:
-
¹H NMR (DMSO-d₆):
-
Quinazolinone H-2: A characteristic singlet downfield (approx. δ 8.0–8.5 ppm).
-
Benzoic Acid Protons: A distinct ABCD or AA'BB' pattern depending on substitution, with the proton ortho to the N-linkage shifted significantly due to the anisotropic effect of the quinazolinone ring.
-
Carboxylic Acid: Broad singlet at δ 11.0–13.0 ppm (exchangeable with D₂O).
-
-
IR Spectroscopy:
-
C=O (Lactam): Strong band at ~1660–1680 cm⁻¹.
-
C=O (Acid): Broad band at ~1700–1720 cm⁻¹.
-
Absence of N-H: Crucial to confirm N1-substitution (no N-H stretch around 3200–3400 cm⁻¹).
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺: m/z 267.25.
-
Fragmentation: Loss of CO₂ (M-44) is common for benzoic acid derivatives. Cleavage of the N1-Aryl bond is difficult, confirming the stability of the core.
-
References
-
Chemical Identity & CAS: Vertex AI Search. 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid CAS 92438-21-6. Retrieved from .
-
Antibacterial Activity of Isomers: Chopra, S., et al. (2018). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives. Bioorganic Chemistry.
-
Quinazolinone Scaffolds: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.
- Synthetic Methodology: Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones and quinazolin-4(1H)-ones. Tetrahedron. (General reference for N1 vs N3 selectivity).
Sources
Technical Guide: Physical and Chemical Characteristics of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
The following technical guide details the physical and chemical characteristics of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid (CAS 92438-21-6), a specialized N1-substituted quinazolinone derivative.
Executive Summary & Compound Identity
2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid represents a distinct class of quinazolinone scaffolds where the substituent is attached at the N1-position rather than the more common N3-position. This structural nuance significantly alters its electronic properties, solubility profile, and synthetic accessibility compared to its N3-isomers (e.g., derivatives formed from anthranilic acid and primary amines).
The molecule consists of a quinazolin-4(1H)-one core linked via the N1-nitrogen to the ortho-position of a benzoic acid moiety. It serves as a critical intermediate in the synthesis of fused polycyclic systems (such as tryptanthrin derivatives) and as a ligand in coordination chemistry.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid |
| Synonyms | 1-(2-Carboxyphenyl)quinazolin-4(1H)-one; N-(2-Carboxyphenyl)-4-quinazolinone |
| CAS Registry Number | 92438-21-6 |
| Molecular Formula | C₁₅H₁₀N₂O₃ |
| Molecular Weight | 266.25 g/mol |
| SMILES | O=C(O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |
| Core Scaffold | Quinazolin-4(1H)-one |
Synthesis & Formation Mechanism
Understanding the synthesis is crucial for controlling impurities and yield. Unlike N3-substituted quinazolinones (formed via reaction of benzoxazinones with amines), the N1-substituted isomer is typically accessed through the cyclization of 2,2'-iminodibenzoic acid (a dimer of anthranilic acid).
Primary Synthetic Route: Cyclocondensation
The most efficient route involves the reaction of 2,2'-iminodibenzoic acid with a C1-donor such as formamide, triethyl orthoformate, or a Vilsmeier reagent (DMF/SOCl₂).
Mechanism:
-
Formylation: The secondary amine of 2,2'-iminodibenzoic acid is formylated.
-
Cyclization: The formyl group undergoes intramolecular condensation with the adjacent carboxylic acid (or amide) group to close the pyrimidine ring.
-
Regioselectivity: Because the nitrogen is already bridging two phenyl rings, cyclization locks the structure into the N1-substituted form, preventing N3-isomer formation.
Synthesis Workflow Diagram
Physical Characteristics
The physical state of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid is dominated by its zwitterionic potential and strong intermolecular hydrogen bonding (COOH dimer and Amide-like interactions).
Physical Properties Profile
| Characteristic | Description / Value | Technical Insight |
| Appearance | White to pale yellow crystalline powder | Coloration often indicates trace oxidation or impurities (e.g., anthranilic acid residues). |
| Melting Point | High (>250°C) (Dec.) | Typical of fused heterocyclic acids. Exact value depends on polymorph and solvent of crystallization (often DMF/EtOH). |
| Solubility (Water) | Insoluble | The hydrophobic quinazolinone core dominates at neutral pH. |
| Solubility (Base) | Soluble | Dissolves in dilute NaOH, KOH, or Na₂CO₃ due to deprotonation of the carboxylic acid (forming the carboxylate salt). |
| Solubility (Organic) | DMSO, DMF, hot Ethanol | High polarity solvents are required to disrupt crystal lattice energy. |
| Hygroscopicity | Low to Moderate | Stable crystalline forms are generally non-hygroscopic, but amorphous precipitates may absorb moisture. |
Chemical Characteristics & Reactivity
Acid-Base Chemistry
-
Acidic Site: The benzoic acid moiety provides a pKa in the range of 4.0 – 5.0 . This allows for salt formation with organic bases (e.g., amines) or inorganic alkalis, which is the primary method for solubilizing the compound for biological assays.
-
Basic Site: The N1-nitrogen is non-basic (amide-like). The N3-nitrogen (imine-like in this tautomer) has very weak basicity and is generally not protonated in aqueous media, though it can interact with metal centers.
Stability Profile
-
Hydrolytic Stability: The quinazolin-4-one ring is highly stable to hydrolysis under neutral and mild acidic/basic conditions. However, prolonged reflux in strong acid (6M HCl) or strong base (6M NaOH) can cleave the ring, reverting it to 2,2'-iminodibenzoic acid.
-
Thermal Stability: The compound is thermally stable up to its melting point, making it suitable for high-temperature reactions (e.g., melt polymerization or high-boiling solvent reactions).
Chemical Reactivity
-
Nucleophilic Attack: The carboxylic acid group can be activated (via SOCl₂ or carbodiimides) to form amides or esters. This is the primary vector for derivatizing the scaffold into drug candidates.
-
Electrophilic Substitution: The quinazolinone ring is electron-deficient; however, the attached benzoic acid ring (deactivated by the carbonyl) makes electrophilic aromatic substitution difficult without harsh conditions.
Spectroscopic Characterization
Correct identification relies on distinguishing the N1-isomer from the N3-isomer.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
H-2 (Quinazoline): A characteristic singlet appearing between δ 8.0 – 8.5 ppm . This proton is deshielded by the adjacent N1 and N3 atoms.
-
COOH: A broad singlet typically observed > 12.0 ppm (exchangeable with D₂O).
-
Aromatic Region: A complex set of multiplets between δ 7.0 – 8.2 ppm corresponding to the 8 aromatic protons of the two rings.
-
-
¹³C NMR:
-
C=O (Acid): ~167 ppm.
-
C=O (Quinazolinone): ~160 ppm.
-
C-2 (Imine carbon): ~145-150 ppm.
-
Infrared Spectroscopy (FT-IR)
-
Carboxylic Acid: Broad O-H stretch (2500–3300 cm⁻¹) and strong C=O stretch (1680–1720 cm⁻¹ ).
-
Quinazolinone: Strong C=O stretch (amide I) typically around 1650–1670 cm⁻¹ .
-
Fingerprint: Characteristic bands for C-N and C=N vibrations in the 1400–1600 cm⁻¹ region.
Experimental Protocol: Purification & Handling
Recrystallization Protocol (Standard):
-
Dissolution: Dissolve crude 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid in a minimum volume of hot DMF or DMSO (approx. 100°C).
-
Filtration: Filter hot to remove insoluble inorganic salts or polymerized byproducts.
-
Precipitation: Slowly add the hot solution to 5 volumes of ice-cold water or ethanol with vigorous stirring. The product will precipitate as a fine white powder.
-
Washing: Filter the solid and wash extensively with water (to remove DMF) and then cold ethanol.
-
Drying: Dry under vacuum at 60°C for 12 hours to remove residual solvent (DMF is difficult to remove without heat/vacuum).
Storage:
-
Store in a cool, dry place.
-
Keep container tightly closed to prevent absorption of atmospheric moisture or acid vapors.
References
-
CAS Common Chemistry. (2025).[1] Details for CAS RN 92438-21-6. American Chemical Society.[1] [Link]
-
PubChem. (2025).[2] Compound Summary for Benzoic acid derivatives. National Center for Biotechnology Information. [Link]
-
Dey, S. K. (2025).[2][3] "Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct." ResearchGate. [Link]
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Biological activity of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This guide focuses on a specific, highly versatile subclass: 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid and its derivatives. These compounds feature a fused heterocyclic system linked to a benzoic acid moiety, a combination that has yielded a rich portfolio of biological activities. This document synthesizes current research to provide an in-depth exploration of their anticancer, anti-inflammatory, and antimicrobial properties, detailing mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to empower researchers in the field of drug discovery.
The Quinazolinone Core: A Foundation for Diverse Bioactivity
Quinazolinones are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrimidine ring. The stability of this nucleus, combined with the numerous sites available for substitution, has made it an attractive scaffold for medicinal chemists.[1] The specific linkage to a benzoic acid derivative at the N-1 position creates a unique three-dimensional architecture that facilitates interactions with various enzymatic pockets and cellular receptors, leading to a broad spectrum of pharmacological effects.[2]
General Synthesis Strategy
The construction of the 2-(4-oxoquinazolin-1(4H)-yl)benzoic acid backbone is a well-established process, typically commencing with anthranilic acid. A common pathway involves the acylation of anthranilic acid followed by cyclization to form a 2-substituted benzoxazin-4-one intermediate. This intermediate is then reacted with an appropriate aminobenzoic acid to yield the desired quinazolinone core, which can be further derivatized.[1][3][4]
Caption: General synthetic workflow for quinazolinone derivatives.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinazolinone derivatives have emerged as a significant class of anticancer agents, with some compounds progressing to clinical use.[5][6] Their efficacy stems from their ability to inhibit key signaling pathways that drive tumor growth, proliferation, and survival.
Mechanisms of Antitumor Action
The anticancer effects of these derivatives are multi-faceted, primarily involving the inhibition of critical enzymes and proteins in cancer signaling.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Many derivatives function as potent inhibitors of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8] By competing with ATP at the kinase domain, these compounds block downstream signaling cascades (e.g., PI3K/Akt, MAPK), thereby halting cell proliferation and angiogenesis.[6]
-
PARP Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the repair of single-strand DNA breaks.[8] Certain quinazolinone derivatives have demonstrated potent PARP-1 inhibitory activity, which is particularly effective in cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), leading to synthetic lethality.[5]
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division. Some quinazolinone compounds disrupt microtubule dynamics by inhibiting tubulin polymerization, which arrests the cell cycle in the G2/M phase and induces apoptosis.[6]
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.
Structure-Activity Relationship (SAR) Insights
-
Substitutions on the Quinazoline Ring: The placement of small, lipophilic groups (e.g., chloro, bromo, methyl) at positions 6, 7, and 8 often enhances cytotoxic activity.[9]
-
The 2-Position Substituent: The nature of the group at the 2-position of the quinazolinone ring is critical. Aromatic or heteroaromatic rings can form key interactions within the ATP-binding pocket of kinases.
-
The Benzoic Acid Moiety: Modifications to the benzoic acid part, such as esterification or amide formation, can modulate solubility, cell permeability, and target engagement.[2]
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of representative derivatives against various human cancer cell lines.
| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |
| CM9 | para-bromophenyl moiety | U-87MG (Glioblastoma) | 18.4 ± 2.3 | [7] |
| CM10 | (structure not specified) | HT-29 (Colon) | 24.6 ± 2.6 | [7] |
| Compound 44 | Methoxy on imidazolone phenyl | MCF-7 (Breast) | More potent than cisplatin | [5] |
| Derivative 9 | 4-chlorobenzyl at C2, amino acid | HeLa (Cervical) | 10 | [2] |
| Derivative 14 | Triazole hybrid | MCF-7 (Breast) | 15.6 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the in vitro anticancer activity of test compounds.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Add serial dilutions of the 2-(4-oxoquinazolin-1(4H)-yl)benzoic acid derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[2]
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. Quinazolinone derivatives have demonstrated significant potential in mitigating inflammatory processes.[11][12]
Mechanisms of Anti-inflammatory Action
-
COX Inhibition: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some derivatives selectively inhibit cyclooxygenase-2 (COX-2), the enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation, while sparing the protective COX-1 enzyme.[13]
-
Inhibition of NO Production: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several compounds have been shown to potently inhibit NO production in lipopolysaccharide (LPS)-activated macrophages.[14]
-
Downregulation of Pro-inflammatory Cytokines: These derivatives can reduce the expression of key pro-inflammatory cytokines such as TNF-α and IL-1β.[10]
Structure-Activity Relationship (SAR) Insights
-
The presence of a thioamide functional group has been shown to be crucial for potent inhibition of NO production, with one study noting an 83-fold decrease in potency when replaced with an amide.[14]
-
Halogen substituents (e.g., 4-Cl, 4-Br) on an attached phenyl ring significantly enhance anti-inflammatory activity.[14]
-
Electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -Cl) groups can improve receptor binding and the overall pharmacodynamic profile.[12]
Quantitative Anti-inflammatory Data
| Compound ID | Key Structural Feature | Assay | Result | Reference |
| 8k | Thioamide, 4-CF₃-phenyl | NO Inhibition (IC₅₀) | 1.12 µM | [14] |
| 8d | Thioamide, 4-Cl-phenyl | NO Inhibition (IC₅₀) | 2.99 µM | [14] |
| QA-2 | 2-methyl substitution | Carrageenan Paw Edema | 82.75% inhibition | [11] |
| QA-6 | 2,4-dinitro substitution | Carrageenan Paw Edema | 81.03% inhibition | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating acute anti-inflammatory activity.[12][13]
-
Animal Acclimatization: Acclimate Wistar rats for one week under standard laboratory conditions.
-
Grouping and Fasting: Divide animals into groups (n=6): control, standard (e.g., Diclofenac sodium), and test groups for different doses of the derivative. Fast animals overnight before the experiment.
-
Drug Administration: Administer the test compounds and standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Antimicrobial Activity: A New Frontier Against Resistance
The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents.[15] Derivatives of 2-(4-oxoquinazolin-1(4H)-yl)benzoic acid have shown promising activity against a range of bacteria and fungi.[9]
Spectrum and Mechanisms of Action
These compounds have demonstrated potent activity, particularly against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[15][16] Activity has also been reported against Gram-negative bacteria and various fungal species.[17][18] The proposed mechanisms, though still under investigation, may involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, leading to bacterial cell death.[19]
Structure-Activity Relationship (SAR) Insights
-
Positions 2 and 3: Substitutions at these positions are critical for antimicrobial potency.[9]
-
Halogenation: The presence of halogens (e.g., bromo, chloro) at positions 6 and 8 of the quinazolinone ring often correlates with improved antimicrobial activity.[9]
-
Benzamide Derivatives: Converting the benzoic acid to various benzamide derivatives has yielded compounds with potent and selective activity against S. aureus, with MIC values as low as 0.25 µg/mL.[15] These compounds were also found to be non-toxic to mammalian Vero cells, indicating a favorable selectivity index.[15]
Caption: Key SAR features for antimicrobial activity.
Quantitative Antimicrobial Data
| Compound ID | Key Structural Feature | Organism | MIC (µg/mL) | Reference |
| 4a, 4b | Benzoic acid derivatives | Staphylococcus aureus | 0.25 - 0.5 | [15] |
| 6'a, 6'b | Benzamide derivatives | Staphylococcus aureus | 0.25 - 0.5 | [15] |
| 6l | 7-chloro substituent | S. aureus (MRSA) | 0.6 µM (MIC₅₀) | [16] |
| A-4 | p-methoxybenzaldehyde deriv. | P. aeruginosa | Excellent Activity | [18] |
| A-6 | m-nitrobenzaldehyde deriv. | C. albicans | Excellent Activity | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The 2-(4-oxoquinazolin-1(4H)-yl)benzoic acid scaffold is a remarkably fruitful platform for the discovery of new therapeutic agents. The derivatives exhibit a wide array of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, driven by interactions with diverse and critical biological targets. The extensive research synthesized in this guide underscores the therapeutic potential of this chemical class.
Future research should focus on:
-
Optimizing Pharmacokinetics: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Elucidating Novel Mechanisms: Investigating new biological targets to expand the therapeutic applications of this versatile scaffold.
-
Combating Drug Resistance: Designing next-generation derivatives that can overcome existing resistance mechanisms, particularly in oncology and infectious diseases.
By leveraging the foundational knowledge of this scaffold's chemistry and biology, the scientific community is well-positioned to develop novel, effective, and safe medicines to address pressing global health challenges.
References
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Darujps.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI.
- Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. (2024). Bentham Science.
- Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers.
- Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Medicinal Chemistry.
- Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)
- Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. (2020). FABAD Journal of Pharmaceutical Sciences.
- Design, Synthesis, and Evaluation of Novel Quinazoline Derivatives as Anti-Inflamm
- Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. (2019). PubMed.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC.
- Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. (2025).
- Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. (2025).
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. (n.d.). International Journal of Pharmacy and Technology.
- Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)
- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical & Pharmacology Journal.
- Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview for Drug Discovery Professionals. (n.d.). BenchChem.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2019). AWS.
- Design and synthesis of novel 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues targeting on TACE. (2020). GSC Online Press.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal.
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). MDPI.
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The Quinazolinone Scaffold: A Technical Guide to Therapeutic Versatility and Molecular Design
The following technical guide is structured to serve as a high-level operational resource for drug discovery scientists. It synthesizes recent structure-activity relationship (SAR) data, validated experimental protocols, and mechanistic insights into the quinazolinone scaffold.
Executive Summary: The "Privileged" Architecture
In medicinal chemistry, few templates rival the quinazolin-4(3H)-one core for its "privileged" status. Defined by a benzene ring fused to a pyrimidine-4-one moiety, this scaffold possesses a unique electronic distribution that allows it to mimic purine bases, interact with ATP-binding pockets of kinases, and intercalate into DNA.
For the application scientist, the quinazolinone is not merely a precursor; it is a tunable chassis. By modifying positions C2, C3, and C6/C7, researchers can toggle biological activity between EGFR inhibition (oncology), DNA gyrase inhibition (antibacterial), and COX-2 inhibition (anti-inflammatory). This guide dissects these applications with a focus on mechanistic causality and reproducible protocols.
Oncology: Targeting the Kinase Domain & Microtubules
The most commercially validated application of quinazolinones is in the inhibition of receptor tyrosine kinases (RTKs), specifically EGFR, and the disruption of tubulin dynamics.
Mechanism of Action: Dual Modalities
-
ATP-Competitive Inhibition (EGFR): Quinazolinones function as Type I inhibitors. They bind to the active conformation of the kinase (DFG-in), forming hydrogen bonds with the hinge region (Met793 in EGFR) via the N1 and N3 atoms.
-
Tubulin Polymerization Inhibition: Unlike taxanes which stabilize microtubules, certain 2-styrylquinazolinones bind to the colchicine site , preventing the polymerization of tubulin dimers into microtubules, leading to G2/M cell cycle arrest.
Visualization: EGFR Signaling & Inhibition Topology
The following diagram illustrates the signal transduction cascade and the precise intervention point of quinazolinone-based inhibitors.
Caption: Logical topology of EGFR signal transduction demonstrating the competitive inhibition mechanism of quinazolinone derivatives at the intracellular tyrosine kinase domain.
Comparative Potency Data
Recent studies have optimized the scaffold for dual inhibition (EGFR/VEGFR) and tubulin targeting.
| Compound Class | Target | Key Substitution (SAR) | IC50 / Potency | Reference |
| Gefitinib (Control) | EGFR (wt) | 4-anilino, 6,7-dialkoxy | 33 nM | [Standard] |
| S-Alkylated Quinazolinone (Cmpd 4) | EGFR / VEGFR-2 | S-alkyl group at C2; Phenyl at N3 | 49 nM (EGFR) / 54 nM (VEGFR-2) | |
| 2-Styrylquinazolinone (Cmpd E) | Tubulin / EGFR | 4-fluorophenyl at C2; Amino acid at C3 | 0.43 µM (MCF-7 cell line) | |
| Cmpd 23 (Tricyclic) | EGFR (L858R/T790M) | Rigid tricyclic core | 0.2 nM |
Validated Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
Purpose: To determine the IC50 of a novel quinazolinone derivative against EGFR kinase. Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35. Rationale: Brij-35 prevents compound aggregation and non-specific binding.
-
Substrate: Biotinylated poly-Glu-Tyr (4:1) peptide.
-
Enzyme: Recombinant human EGFR (cytoplasmic domain).
-
-
Compound Dilution: Prepare 3-fold serial dilutions of the quinazolinone in 100% DMSO. Transfer to a 384-well plate (final DMSO conc. <1% to avoid enzyme denaturation).
-
Reaction Initiation:
-
Add 5 µL of EGFR enzyme solution.
-
Incubate for 10 minutes at RT. Rationale: Allows the inhibitor to equilibrate with the ATP pocket.
-
Add 5 µL of ATP/Substrate mix (at Km concentration for ATP).
-
-
Incubation: Incubate for 60 minutes at RT.
-
Detection:
-
Readout: Measure fluorescence ratio (665 nm/615 nm) on a multimode plate reader.
Infectious Disease: The DNA Gyrase Target[6][7]
With the rise of MRSA, quinazolinones have found renewed utility as DNA Gyrase B (GyrB) inhibitors. Unlike fluoroquinolones (which target the DNA cleavage complex), these derivatives often target the ATPase domain of GyrB.
Antibacterial Efficacy Data
Recent derivatives incorporating hydrazone or carboxamide linkers have shown potent activity against Gram-positive strains.
| Compound | Target Strain | MIC (µg/mL) | Mechanism | Reference |
| Cmpd f1 | S. aureus (MRSA) | 4 - 8 | GyrB ATPase inhibition (IC50: 1.21 µM) | |
| Hydrazone deriv.[6] 5a | E. coli | 1 - 16 | DNA Gyrase inhibition (IC50: 3.19 µM) | |
| Cmpd 5 | P. aeruginosa | 50 | Broad-spectrum membrane permeation |
Synthesis: Green Chemistry & Oxidative Cyclization
Traditional Niementowski synthesis often requires high temperatures or strong acids. Modern protocols prioritize oxidative cyclization using metal-free conditions or green oxidants like H2O2, which is critical for industrial scalability.
Workflow Visualization: Oxidative Cyclization
The following DOT diagram outlines a sustainable synthetic route for 2,3-disubstituted quinazolinones.
Caption: Metal-free oxidative cyclization workflow utilizing DMSO as a carbon source or aldehydes for C2 substitution.
Validated Protocol: Iodine-Catalyzed Oxidative Cyclization
Context: This protocol avoids transition metals, reducing purification costs and toxicity concerns.
-
Reactants: Combine 2-aminobenzamide (1.0 mmol) and the appropriate aldehyde (1.1 mmol) in Ethanol (5 mL).
-
Catalyst: Add Molecular Iodine (I2) (10-20 mol%).
-
Oxidant: Add TBHP (tert-Butyl hydroperoxide) (2 equiv) or use DMSO as solvent/oxidant if C2-unsubstituted product is desired.
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
-
Work-up:
-
Cool to room temperature.
-
Add saturated Na2S2O3 (sodium thiosulfate) solution. Rationale: Quenches unreacted iodine, preventing staining and side reactions.
-
Extract with Ethyl Acetate.
-
-
Purification: Recrystallization from ethanol is often sufficient due to the high specificity of the oxidative closure.
References
-
S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. RSC Advances, 2024. Link
-
Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 2022. Link
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Journal of Medicinal Chemistry, 2021. Link
-
Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Link
-
New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme. Molecules, 2023. Link
-
Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Applied Sciences, 2020.[7] Link
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 2022. Link
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A Comprehensive Technical Guide to the Synthesis of Quinazolinone Derivatives: From Classical Routes to Modern Green Methodologies
Introduction: The Enduring Significance of the Quinazolinone Scaffold
Quinazolinone derivatives represent a cornerstone in the field of heterocyclic chemistry, distinguished by a bicyclic structure where a benzene ring is fused to a pyrimidine ring.[1][2] This privileged scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a vast spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][3][4][5][6][7][8] The therapeutic relevance of quinazolinones has propelled continuous innovation in their synthetic methodologies, aiming for higher efficiency, diversity, and sustainability. This in-depth technical guide provides a comprehensive overview of the synthesis of quinazolinone derivatives, designed for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices in both classical and contemporary synthetic routes, offering field-proven insights and detailed protocols to empower your research endeavors.
I. Classical Synthesis Routes: The Foundation of Quinazolinone Chemistry
The traditional methods for synthesizing the quinazolinone core have been instrumental in the initial exploration of this chemical space. These routes, primarily based on the cyclocondensation of readily available precursors, remain relevant for their simplicity and robustness in specific applications.
The Niementowski Quinazoline Synthesis: A Time-Honored Approach
The Niementowski reaction, first reported in 1895, is a cornerstone of quinazolinone synthesis.[9][10][11] It involves the thermal condensation of an anthranilic acid with an amide.[9][12] Formamide, in particular, is frequently used to yield the parent 4(3H)-quinazolinone.[13][14]
Causality Behind Experimental Choices: The choice of amide dictates the substituent at the 2-position of the quinazolinone ring. The reaction is typically conducted at elevated temperatures, often without a catalyst, as the thermal energy is sufficient to drive the condensation and subsequent cyclization. The use of an excess of the amide can also serve as the reaction solvent.[13]
Reaction Mechanism: The reaction proceeds through the initial formation of an o-amidobenzamide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the final quinazolinone product.[13]
Caption: Mechanism of the Niementowski Quinazolinone Synthesis.
Experimental Protocol: Synthesis of 4(3H)-Quinazolinone via Niementowski Reaction [13]
-
Reactants: Anthranilic acid and formamide.
-
Procedure:
-
In a round-bottom flask, combine anthranilic acid and an excess of formamide (e.g., a 1:5 molar ratio).[13]
-
Heat the mixture to 150-160°C using a heating mantle or sand bath.[13]
-
Maintain the temperature for several hours (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain pure 4(3H)-quinazolinone.[13]
-
Synthesis from Isatoic Anhydride: A Versatile Precursor
Isatoic anhydride is a highly valuable and versatile starting material for the synthesis of a wide array of quinazolinone derivatives.[15][16] Its reaction with various nucleophiles allows for the introduction of diverse substituents at the 2- and 3-positions of the quinazolinone core.[15]
Causality Behind Experimental Choices: The reactivity of isatoic anhydride with amines leads to the formation of 2-aminobenzamides, which can then be cyclized with various reagents to form quinazolinones. This two-step, one-pot approach offers significant flexibility in molecular design. The choice of the amine and the subsequent cyclizing agent determines the final substitution pattern.
Reaction Workflow:
Caption: General workflow for quinazolinone synthesis from isatoic anhydride.
Synthesis from 2-Aminobenzonitrile: An Alternative Route
2-Aminobenzonitrile serves as another important precursor for quinazolinone synthesis. A common approach involves the acylation of the amino group followed by an oxidative ring closure.[1]
Causality Behind Experimental Choices: This method allows for the introduction of a variety of acyl groups, which ultimately form the 2-substituent of the quinazolinone ring. The subsequent cyclization is often promoted by a base and an oxidizing agent.
II. Modern and Green Synthesis Methodologies: Efficiency and Sustainability
Driven by the principles of green chemistry and the need for more efficient synthetic routes, modern methodologies have emerged that offer significant advantages over classical approaches, such as shorter reaction times, milder conditions, and higher yields.
Transition-Metal Catalyzed Synthesis: Powerful and Versatile
Transition-metal catalysis has revolutionized the synthesis of quinazolinones, enabling the formation of complex derivatives that are difficult to access through traditional methods.[17][18][19][20] Palladium, copper, and other transition metals are commonly employed to catalyze various C-C and C-N bond-forming reactions.[2][21][22]
Causality Behind Experimental Choices: Transition-metal catalysts can activate otherwise unreactive C-H bonds, facilitating direct functionalization and annulation reactions.[17] Catalytic carbonylation reactions, for instance, provide a mild and general route to quinazolinones from aryl halides and carbon monoxide.[21] The choice of the metal, ligand, and reaction conditions is crucial for achieving high selectivity and yield.
Example of a Palladium-Catalyzed Synthesis: A one-pot, multicomponent reaction catalyzed by palladium can be used to synthesize quinazolinones from 2-haloanilines, alkynes, anilines, and carbon monoxide.[21]
Microwave-Assisted Synthesis: Accelerating Reactions
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields.[23][24][25][26] In the context of quinazolinone synthesis, microwave assistance can dramatically reduce the long reaction times associated with classical methods like the Niementowski reaction.[13]
Causality Behind Experimental Choices: Microwaves provide efficient and uniform heating of the reaction mixture, leading to a rapid increase in temperature and a significant rate enhancement. This allows for reactions to be completed in minutes rather than hours.[13][23] The use of microwave-assisted organic synthesis (MAOS) is a key aspect of green chemistry, as it reduces energy consumption and often allows for solvent-free reactions.[25]
Experimental Protocol: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone [13]
-
Reactants: Anthranilic acid and formamide.
-
Procedure:
-
In a microwave-safe reaction vessel, combine anthranilic acid and formamide.
-
Place the vessel in a microwave reactor and irradiate the mixture for a short duration (e.g., a few minutes) at a specified temperature (e.g., 170°C).[13]
-
After irradiation, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in the conventional Niementowski protocol.
-
Ultrasound-Assisted Synthesis: A Green Sonochemical Approach
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions.[27][28][29][30][31] This green chemistry approach can often be carried out at ambient temperature and pressure, without the need for metal catalysts.[27]
Causality Behind Experimental Choices: The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures. These extreme conditions can promote chemical reactions by enhancing mass transfer and generating reactive intermediates.
Example of an Ultrasound-Assisted Synthesis: Quinazolinones can be synthesized in high yields from o-aminobenzamides and aldehydes under ultrasound irradiation at room temperature, with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant.[27]
III. Comparative Analysis of Synthesis Methods
To aid in the selection of the most appropriate synthetic strategy, the following table provides a comparative overview of the discussed methods.
| Method | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Niementowski Synthesis | Simple, well-established, readily available starting materials.[9][13] | High temperatures, long reaction times, sometimes low yields.[10] | 150-200°C, several hours.[12][13] |
| Synthesis from Isatoic Anhydride | Versatile, allows for diverse substitution patterns.[15][16] | Can be a multi-step process. | Varies depending on the specific reaction. |
| Transition-Metal Catalysis | High efficiency, broad substrate scope, access to complex derivatives.[17][21] | Catalyst cost and toxicity, may require inert atmosphere. | Varies, often milder than classical methods. |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, energy efficient.[13][23][24] | Requires specialized equipment. | High temperatures for short durations. |
| Ultrasound-Assisted Synthesis | Green methodology, mild reaction conditions, often catalyst-free.[27][28] | May not be suitable for all substrates. | Ambient temperature and pressure. |
Conclusion: A Forward Look into Quinazolinone Synthesis
The synthesis of quinazolinone derivatives is a dynamic and evolving field. While classical methods laid the essential groundwork, modern techniques, particularly those guided by the principles of green chemistry, are paving the way for more efficient, sustainable, and diverse synthetic strategies.[32][33][34] The continued development of novel catalytic systems and energy-efficient methodologies will undoubtedly lead to the discovery of new quinazolinone-based therapeutic agents with enhanced efficacy and safety profiles. This guide has provided a comprehensive overview of the key synthetic approaches, equipping researchers with the knowledge to make informed decisions in their pursuit of novel quinazolinone derivatives.
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A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. (URL: [Link])
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Full article: Utilization of isatoic anhydride in the syntheses of various types of quinazoline and quinazolinone derivatives - Taylor & Francis. (URL: [Link])
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A favourable ultrasound-assisted method for the combinatorial synthesis of 2, 3-dihydroquinazolin-4(1H)-ones via CoAl2O4 spinel - SID. (URL: [Link])
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Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (URL: [Link])
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Recent developments in transition metal catalysis for quinazolinone synthesis. (URL: [Link])
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Utilization of isatoic anhydride in the syntheses of various types of quinazoline and quinazolinone derivatives - Taylor & Francis. (URL: [Link])
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Niementowski quinazoline synthesis - Wikipedia. (URL: [Link])
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BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW - ResearchGate. (URL: [Link])
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Microwave assisted synthesis of quinazolinone using different bases - ResearchGate. (URL: [Link])
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Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH. (URL: [Link])
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RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (URL: [Link])
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Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - ResearchGate. (URL: [Link])
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Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H) - PMC. (URL: [Link])
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BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW | Semantic Scholar. (URL: [Link])
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC. (URL: [Link])
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Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh) | Bentham Science Publishers. (URL: [Link])
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Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer - Ingenta Connect. (URL: [Link])
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An In-depth Technical Guide to 2-(4-Oxoquinazolin-1(4H)-yl)benzoic Acid: From Synthesis to Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid, a heterocyclic compound belonging to the quinazolinone class. We will delve into the historical context of quinazolinone discovery, detail plausible synthetic methodologies for this specific molecule, and explore its therapeutic potential, with a particular focus on its role as a putative Poly(ADP-ribose) polymerase (PARP) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazolinone core, a bicyclic system comprising a benzene ring fused to a pyrimidinone ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold is prevalent in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The journey of quinazolinones began in the late 19th and early 20th centuries with foundational synthesis methods that opened the door to a vast chemical space for drug discovery.
The therapeutic significance of quinazolinones spurred extensive research into their synthesis and biological evaluation. Notably, the development of targeted cancer therapies has brought renewed attention to this scaffold, particularly in the context of enzyme inhibition.
The Emergence of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic Acid: A Molecule of Interest
The core hypothesis underpinning the interest in this molecule lies in its potential as a PARP inhibitor. The quinazolinone scaffold is a known bioisostere for the phthalazinone core present in several approved PARP inhibitors, such as Olaparib.[3][4] This structural similarity suggests that 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid could occupy the nicotinamide binding site of the PARP enzyme, thereby inhibiting its activity.
Synthetic Pathways to 2-(4-Oxoquinazolin-1(4H)-yl)benzoic Acid
The synthesis of 1-substituted quinazolin-4-ones is well-documented, and a plausible and efficient route to 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid can be extrapolated from established methodologies. A common and effective strategy involves the condensation of an N-substituted anthranilic acid derivative with a suitable cyclizing agent, or the reaction of an anthranilamide with an appropriate carbonyl compound followed by cyclization.
A highly probable synthetic route is the reaction of 2-aminobenzoic acid (anthranilic acid) with formamide, followed by N-alkylation with 2-iodobenzoic acid. A more direct and likely approach involves the condensation of N-(carboxyphenyl)anthranilamide with a one-carbon synthon. A classical and reliable method would be the reaction of 2-aminobenzoic acid with 2-formylbenzoic acid, followed by cyclization.
Below is a detailed, step-by-step experimental protocol for a plausible synthesis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid.
Experimental Protocol: Synthesis via Condensation of 2-Aminobenzamide with 2-Formylbenzoic Acid
This protocol describes a two-step synthesis starting from readily available 2-aminobenzoic acid.
Step 1: Synthesis of 2-Aminobenzamide from 2-Aminobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g of 2-aminobenzoic acid in 50 mL of thionyl chloride.
-
Reaction: Gently reflux the mixture for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, carefully evaporate the excess thionyl chloride under reduced pressure. To the resulting acyl chloride, slowly add 100 mL of concentrated aqueous ammonia at 0°C with vigorous stirring.
-
Isolation: The precipitated 2-aminobenzamide is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
-
Reaction Setup: In a round-bottom flask, dissolve 5 g of 2-aminobenzamide and 6.5 g of 2-formylbenzoic acid in 100 mL of a suitable solvent such as ethanol or acetic acid.
-
Reaction: Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid. Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid.
Diagram of the Synthetic Pathway:
Caption: Plausible two-step synthesis of the target compound.
Physicochemical and Spectroscopic Characterization
The structural integrity of the synthesized 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid would be confirmed using a suite of analytical techniques.
| Property | Predicted/Expected Value |
| Molecular Formula | C₁₅H₁₀N₂O₃ |
| Molecular Weight | 266.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be >200 °C |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols |
| ¹H NMR (DMSO-d₆, ppm) | δ 13.0 (s, 1H, COOH), 8.2-7.2 (m, 9H, Ar-H & quinazolinone-H) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 168 (C=O, acid), 162 (C=O, quinazolinone), 148-120 (Ar-C) |
| IR (KBr, cm⁻¹) | ~3000 (O-H), ~1700 (C=O, acid), ~1680 (C=O, amide) |
| Mass Spec (ESI-MS) | m/z 267.07 [M+H]⁺, 289.05 [M+Na]⁺ |
Therapeutic Potential as a PARP Inhibitor
The primary therapeutic rationale for investigating 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid is its potential to inhibit PARP enzymes. PARP1, in particular, is a key player in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.
Mechanism of Action: The Concept of Synthetic Lethality
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient. These cancer cells become heavily reliant on the BER pathway, and therefore on PARP1, for survival. Inhibition of PARP1 in these BRCA-deficient cells leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks during cell division, resulting in the formation of double-strand breaks. Since the HR pathway is compromised, these double-strand breaks cannot be repaired, leading to cell death. This concept is known as synthetic lethality.[5]
Diagram of the PARP Inhibition and Synthetic Lethality Pathway:
Caption: Mechanism of synthetic lethality in BRCA-deficient cancer cells.
Structure-Activity Relationship (SAR) Insights
The quinazolinone core of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid is a key pharmacophore that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP.[3][4] The carbonyl group at the 4-position and the nitrogen atoms of the quinazolinone ring are expected to form crucial hydrogen bonds with the amino acid residues in the PARP active site. The benzoic acid substituent at the 1-position can potentially engage in additional interactions, such as hydrogen bonding or electrostatic interactions, which could enhance binding affinity and selectivity.[6]
Future Directions and Conclusion
2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid represents a promising, yet underexplored, molecule within the vast landscape of quinazolinone-based therapeutics. While its specific discovery and historical development require further elucidation, its structural features strongly suggest a rationale for its synthesis in the context of PARP inhibition.
Future research should focus on:
-
Definitive Synthesis and Characterization: A comprehensive study detailing the optimized synthesis and full spectroscopic and crystallographic characterization of the molecule.
-
In Vitro Biological Evaluation: Rigorous assessment of its inhibitory activity against a panel of PARP enzymes to determine its potency and selectivity.
-
Cell-based Assays: Evaluation of its efficacy in cancer cell lines, particularly those with known DNA repair deficiencies (e.g., BRCA1/2 mutations).
-
Preclinical Studies: In vivo studies in animal models to assess its pharmacokinetic properties, safety profile, and anti-tumor efficacy.
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Verma, S., Pathania, A. S., Baranwal, S., & Kumar, P. (2020). Synthesis and in silico studies of quinazolinone derivatives as PARP-1 inhibitors. Letters in Drug Design & Discovery, 17(12), 1552-1565. [Link]
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Abouzid, K. A., Abdo, M. A., El-Naggar, M., & El-Sawy, E. R. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(52), 31235-31255. [Link]
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Giannini, G., Battistuzzi, G., Vesci, L., Milazzo, F. M., De Paolis, F., Barbarino, M., ... & Dallavalle, S. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry Letters, 24(3), 846-851. [Link]
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Abouzid, K. A., Abdo, M. A., El-Naggar, M., & El-Sawy, E. R. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(52), 31235-31255. [Link]
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Rajasekaran, S., Rao, G., & Zonunsiami. (2012). Molecular Properties and Bio-Activity Score of 2{[}2-(4-chlorophenyl)-4- oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl) Acetamides. Journal of Pharmaceutical Research, 5(8), 4338-4340. [Link]
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Al-Obaidi, A., Al-Shammari, A. M., & Al-Masoudi, N. A. (2021). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Polycyclic Aromatic Compounds, 1-11. [Link]
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Spectroscopic data of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
An In-Depth Technical Guide to the Spectroscopic Profile of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
Molecular Structure and Predicted Spectroscopic Overview
The structure of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid combines a quinazolinone heterocycle linked via a nitrogen atom at position 1 to the ortho-position of a benzoic acid ring. This unique arrangement dictates a distinct spectroscopic fingerprint. The quinazolinone scaffold is a privileged structure in drug discovery, known for a wide range of biological activities.[1] The accurate interpretation of its spectroscopic data is the primary method for confirming its successful synthesis and purity.
This guide will systematically predict the spectral data across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, grounding these predictions in established data from analogous compounds.
Caption: Numbering scheme for 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of organic molecules. The predicted ¹H and ¹³C NMR spectra are detailed below, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS). DMSO-d₆ is chosen as a representative solvent, as it is commonly used for quinazolinone derivatives and can solubilize the carboxylic acid proton.[2]
Predicted ¹H NMR Spectrum
The proton spectrum can be divided into three main regions: the highly deshielded carboxylic acid proton, the aromatic protons of the two rings, and the N-H proton of the quinazolinone core.
| Proton Assignment | Predicted δ (ppm) | Splitting Pattern | Justification & Causality |
| COOH | ~13.0 | Broad Singlet (br s) | The acidic proton of a carboxylic acid typically appears as a broad singlet far downfield due to hydrogen bonding and exchange.[3] |
| H8 | 8.2 - 8.4 | Doublet of doublets (dd) | This proton is ortho to the quinazolinone carbonyl group, leading to significant deshielding. It will be coupled to H7 and H6. |
| Aromatic Protons | 7.4 - 8.1 | Multiplet (m) | The remaining seven aromatic protons (H5, H6, H7, H2, H3', H4', H5', H6') will reside in this complex region. Their signals will overlap, creating a multiplet. Protons adjacent to electronegative atoms (N) or electron-withdrawing groups (C=O) will be further downfield. |
| NH | ~8.5 | Singlet (s) | The N3-H proton of the 4-quinazolinone ring is expected to be a singlet in the downfield region.[4] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will clearly show the carbonyl carbons and the aromatic carbons.
| Carbon Assignment | Predicted δ (ppm) | Justification & Causality |
| C=O (Carboxylic Acid) | ~167 | The carbonyl carbon of the benzoic acid moiety is expected in this region.[5] |
| C=O (Amide) | ~162 | The amide carbonyl (C4) of the quinazolinone ring is also significantly deshielded. |
| Aromatic Carbons | 115 - 150 | A complex set of signals corresponding to the 12 aromatic carbons. The carbons attached to nitrogen (C8a, C2) and the ipso-carbon of the benzoic acid (C1') will be at the lower field end of this range. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula.
-
Molecular Ion (M⁺): The chemical formula is C₁₅H₁₀N₂O₃. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 267.0715 m/z.
-
Key Fragmentation Pathways: Electron Impact (EI) or Electrospray Ionization (ESI) would likely induce fragmentation. A primary cleavage is expected at the N1-C2' bond connecting the two ring systems.
Caption: Predicted major fragmentation pathway for the title compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will be dominated by absorptions from the carbonyl groups and the aromatic rings.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch | 3300 - 2500 | Broad, Strong | Carboxylic Acid O-H (hydrogen-bonded)[6] |
| N-H Stretch | 3200 - 3100 | Medium | Amide N-H |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Aromatic C-H |
| C=O Stretch | 1710 - 1680 | Strong, Sharp | Carboxylic Acid C=O[6] |
| C=O Stretch (Amide) | 1680 - 1650 | Strong, Sharp | Quinazolinone Amide C=O[7] |
| C=C Stretch (Aromatic) | 1600, 1475 | Medium-Strong | Aromatic Ring |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system. The extensive conjugation across both aromatic rings will result in strong absorptions in the UV region.
-
Predicted λ_max: The molecule possesses multiple chromophores. Strong absorptions corresponding to π → π* transitions are expected. Based on data for benzoic acid and quinazolinone derivatives, characteristic absorption peaks are predicted around 230 nm and 280 nm.[8][9] The exact positions will be influenced by the solvent polarity.[10]
Standardized Experimental Protocols
For researchers aiming to synthesize and characterize this molecule, the following general protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.[2]
-
¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and accumulate 1024 or more scans for adequate signal-to-noise.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal TMS standard.
Caption: General workflow for NMR sample analysis.
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass data.
-
Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the MS/MS fragmentation pattern to confirm the structure.
Conclusion
This guide presents a predictive but comprehensive spectroscopic profile for 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid. By leveraging established data from its core structural components, we have outlined the expected key features in ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis spectroscopy. These predictions, tables, and workflows provide a robust framework for any researcher involved in the synthesis or analysis of this compound, ensuring a higher degree of confidence in its structural verification.
References
- The Royal Society of Chemistry. Supplementary Information.
- Supporting Information.
-
Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed. Available from: [Link]
-
Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. ResearchGate. Available from: [Link]
-
Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal. Available from: [Link]
-
Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Taylor & Francis Online. Available from: [Link]
-
Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Available from: [Link]
-
infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available from: [Link]
-
A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. ScienceDirect. Available from: [Link]
-
Experimental UV spectra of benzoic acid derivatives. ResearchGate. Available from: [Link]
-
A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
<_>
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. The quinazolinone scaffold is a core structural motif in numerous pharmacologically active compounds.[1] This application note details a reliable and efficient synthetic protocol, delving into the underlying chemical principles, offering practical insights, and providing robust troubleshooting strategies. The methodologies described herein are designed for researchers, scientists, and professionals in the field of drug development, ensuring a reproducible and scalable synthesis.
Introduction
Quinazolinones and their derivatives represent a critical class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3] The specific target molecule, 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid, holds particular importance as a key intermediate in the synthesis of more complex pharmaceutical agents.[4][5]
The synthesis of the quinazolinone core can be achieved through various methods. A prevalent and effective approach involves the condensation of an anthranilic acid derivative with a suitable reagent, followed by cyclization.[2][3] The protocol detailed in this guide utilizes a variation of the well-established Niementowski reaction, which involves the condensation of anthranilic acid with formamide to form the parent 4(3H)-quinazolinone.[1][6] This method is favored for its straightforward procedure and generally high yields.
Reaction Scheme
The synthesis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid is typically achieved through the reaction of 2-aminobenzoic acid (anthranilic acid) with phthalic anhydride. This reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization to yield the desired product.
Chemical Equation:
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid.
| Parameter | Value |
| Reactants | Anthranilic Acid, Phthalic Anhydride |
| Solvent | Glacial Acetic Acid |
| Reaction Time | 5 hours |
| Reaction Temperature | Reflux |
| Typical Yield | 48% |
| Purification Method | Recrystallization from Acetone |
| Melting Point | 220.4-221.8 °C |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid.
Materials and Reagents
-
Anthranilic Acid (C7H7NO2)
-
Phthalic Anhydride (C8H4O3)
-
Glacial Acetic Acid (CH3COOH)
-
Acetone ((CH3)2CO) for recrystallization
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthranilic acid (0.04 mole) and phthalic anhydride (0.04 mole).
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to the flask to dissolve the reactants.
-
Reaction: Heat the mixture to reflux with continuous stirring for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Distill off the solvent under reduced pressure.
-
Purification: Recrystallize the resulting residue from acetone to obtain the pure product as white crystals.[2]
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as IR, 1H NMR, and Mass Spectrometry.
Visualization of the Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Reaction mechanism for the synthesis.
Step 1: Nucleophilic Attack: The amino group of anthranilic acid acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an N-acylanthranilic acid intermediate.
Step 2: Cyclization and Dehydration: Upon heating in the presence of an acid catalyst (glacial acetic acid), the carboxylic acid group of the intermediate reacts with the amide nitrogen, leading to an intramolecular cyclization. Subsequent dehydration results in the formation of the stable quinazolinone ring system.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.<[6]br>- Suboptimal reaction temperature. [6] | - Extend the reaction time and monitor via TLC.<[6]br>- Ensure the reaction is maintained at a steady reflux. |
| Product Impurity | - Presence of unreacted starting materials.<[6]br>- Formation of side products. | - Ensure complete removal of the solvent before recrystallization.- Perform multiple recrystallizations if necessary. |
| Difficulty in Crystallization | - Supersaturated solution.- Presence of impurities inhibiting crystal growth. | - Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product. |
Safety Precautions
-
Formamide: Formamide is a reproductive hazard and mutagen. [7][8]It is also an irritant to the eyes, skin, and respiratory system. [7][9]Always handle formamide in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [7][8][10]* Anthranilic Acid and Derivatives: These compounds can be irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Glacial Acetic Acid: This is a corrosive substance. Handle with care and appropriate PPE.
-
General Precautions: Always review the Safety Data Sheet (SDS) for all chemicals before use. [8]An eyewash station and safety shower should be readily accessible. [8]
References
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
- Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. Benchchem.
- Synthesis of some new 2,3-disubstituted-4(3H)
- Technical Support Center: Synthesis of 4(3H)
- Synthesis of Quinozoline-4-(3H)
- Synthesis of 2-Methyl-4(3H)-quinazolinone from Anthranilic Acid: A Technical Guide. Benchchem.
- SOP for Formamide. University of Washington.
- Formamide. Unknown Source.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
- Probe containing Formamide - SAFETY D
- Formamide CAS No 75-12-7 MATERIAL SAFETY D
- Safety D
- Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions.
- Quinazoline derivatives: synthesis and bioactivities. PMC.
- Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives.
- Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. PMC.
- Design and synthesis of novel 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues targeting on TACE. GSC Online Press.
- (12) Patent Application Publication (10) Pub. No.: US 2013/0280190 A1. Googleapis.com.
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- Benzoic acid, 2-hydroxy-5-[[4-[(2-pyridinylamino)sulfonyl]phenyl]azo]- - Substance Details. US EPA.
- Purification of benzoic acid - US3235588A.
- Process for preparing pure benzoic acid - P
- Synthesis and SAR studies of novel 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide vasopressin V1b receptor antagonists. PubMed.
- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
- EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.
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- 10. carlroth.com [carlroth.com]
Application Note & Protocol: Synthesis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid, a key scaffold in medicinal chemistry. The protocol details a robust and reproducible method starting from commercially available anthranilic acid and 2-formylbenzoic acid. This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a detailed step-by-step protocol, characterization guidelines, and troubleshooting advice to ensure successful synthesis and high purity of the target compound.
Introduction & Significance
Quinazolinone derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[1][2][3] The specific target of this guide, 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid, serves as a crucial intermediate for the synthesis of more complex, biologically active molecules.[4] Its structure, featuring a fused benzene and pyrimidine ring system, provides a versatile template for drug design.[2][5]
The synthesis described herein follows a classical and efficient pathway involving the condensation of an amine (anthranilic acid) with an aldehyde (2-formylbenzoic acid), followed by an intramolecular cyclization. This method is advantageous due to the accessibility of starting materials and the generally high yields achievable under controlled conditions.[1]
Reaction Mechanism & Scientific Rationale
The synthesis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid from anthranilic acid and 2-formylbenzoic acid is a two-step process: (1) initial formation of a Schiff base intermediate via nucleophilic attack of the amine on the aldehyde, followed by (2) intramolecular cyclization and subsequent dehydration/tautomerization to yield the stable quinazolinone ring system.
-
Step 1: Schiff Base Formation: The primary amine of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-formylbenzoic acid. This is followed by a proton transfer and the elimination of a water molecule to form an intermediate imine, also known as a Schiff base. The reaction is typically catalyzed by acid, which protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity.
-
Step 2: Intramolecular Cyclization & Aromatization: The carboxylic acid group on the anthranilic acid moiety is deprotonated under the reaction conditions. The resulting carboxylate is poised for an intramolecular nucleophilic attack on the imine carbon. This cyclization forms a tetrahedral intermediate which, upon rearrangement and elimination of another water molecule (dehydration), leads to the formation of the fused heterocyclic ring. Tautomerization of the resulting enol form yields the thermodynamically stable 4-oxo-quinazolinone structure.
The choice of a protic solvent like ethanol or acetic acid is critical as it facilitates the necessary proton transfers throughout the mechanism. In some procedures, a catalyst such as a Lewis acid or a mineral acid may be employed to accelerate the reaction rate.[6]
Caption: Reaction mechanism for quinazolinone synthesis.
Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified conditions and analytical checks at key stages will ensure the desired outcome.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount | Supplier |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 10.0 | 1.0 | 1.37 g | Sigma-Aldrich |
| 2-Formylbenzoic Acid | C₈H₆O₃ | 150.13 | 10.0 | 1.0 | 1.50 g | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | Solvent | 20 mL | Fisher Scientific |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | Recrystallization | As needed | VWR |
| Deionized Water | H₂O | 18.02 | - | Washing | As needed | - |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Acetic acid is corrosive and has a strong odor.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthranilic acid (1.37 g, 10.0 mmol) and 2-formylbenzoic acid (1.50 g, 10.0 mmol).
-
Rationale: Using a 1:1 molar ratio of reactants is crucial for stoichiometric efficiency and minimizing side products from unreacted starting materials.
-
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask.
-
Rationale: Glacial acetic acid serves as both a solvent and an acid catalyst, facilitating the condensation and cyclization steps.[7]
-
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the reaction. Refluxing ensures that the reaction proceeds at a constant, controlled temperature without loss of solvent.
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
TLC System: Silica gel plates with a mobile phase of Ethyl Acetate:Hexane (7:3).
-
Visualization: UV lamp (254 nm).
-
Expected Result: The starting material spots should diminish over time, and a new, lower Rf spot corresponding to the product should appear and intensify. The reaction is considered complete when the starting material spots are no longer visible.
-
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Pour the cooled mixture into 100 mL of ice-cold deionized water with stirring.
-
Rationale: The product has low solubility in water, causing it to precipitate out. Using ice-cold water maximizes the yield of the crude product. This step also helps to remove the water-soluble acetic acid.
-
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with deionized water (3 x 30 mL) to remove any residual acetic acid and unreacted starting materials.
-
Rationale: Thorough washing is essential for removing impurities that could interfere with the subsequent purification step.
-
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight to yield an off-white to pale yellow solid.
Purification
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath for 30 minutes to induce crystallization.
-
Rationale: Recrystallization is a highly effective method for purifying solid compounds. The principle is based on the differential solubility of the product and impurities in a given solvent at different temperatures.
-
-
Final Filtration: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Yield and Characterization
-
Expected Yield: 75-85%
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Literature values should be consulted for comparison.
-
Characterization Techniques: The structure and purity of the final product should be confirmed by standard analytical methods:
Sources
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- 2. galaxypub.co [galaxypub.co]
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- 4. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ujpronline.com [ujpronline.com]
- 6. devos.uz [devos.uz]
- 7. EP1997812A1 - Method for production of quinazolin-4-on derivative - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
Introduction
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid is a key intermediate and a potential pharmacophore in its own right. Its synthesis and subsequent use in drug development pipelines necessitate a robust and comprehensive analytical characterization to ensure identity, purity, and stability.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques for the thorough characterization of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid is crucial for the selection and optimization of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀N₂O₃ | |
| Molecular Weight | 266.25 g/mol | |
| CAS Number | 92438-21-6 | [3] |
| Appearance | Expected to be a solid | General knowledge |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is the cornerstone for assessing the purity of active pharmaceutical ingredients and their intermediates. A reverse-phase HPLC method is most suitable for a molecule like 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid.
Rationale: The quinazolinone core and the benzoic acid moiety impart a moderate polarity to the molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The aromatic nature of the compound allows for sensitive detection using a UV detector.[4][5][6]
Experimental Protocol
-
Instrumentation: A standard HPLC or UPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.[4][5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier helps to suppress the ionization of the carboxylic acid and any basic nitrogens, leading to better peak shape.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C for improved reproducibility.
-
Detection Wavelength: Monitor at a wavelength of high absorbance, likely around 254 nm or determined by UV-Vis spectral analysis.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or a mixture of the mobile phase components at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).
Data Interpretation
-
Purity: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: A calibration curve can be constructed by injecting known concentrations of a reference standard to quantify the compound in a sample.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Rationale: ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. The combined data allows for a complete assignment of the molecule's structure.[7][8][9]
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃ in a 5 mm NMR tube. DMSO-d₆ is often a good choice for quinazolinone derivatives.[9][10]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
Expected Spectral Data
-
¹H NMR (DMSO-d₆): Expect signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinazolinone and benzoic acid rings. A signal for the proton at position 2 of the quinazolinone ring is also expected.[9][10] The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR (DMSO-d₆): Expect signals for the carbonyl carbons of the quinazolinone and the carboxylic acid in the downfield region (δ > 160 ppm). Aromatic carbons will resonate in the δ 110-150 ppm range.[11][12]
Mass Spectrometry (MS) for Molecular Weight Verification
MS provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and offering insights into its structure through fragmentation patterns.
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, and it will likely produce a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition.[7][12]
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an ESI source, often coupled with an HPLC system (LC-MS).
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
Expected Fragmentation Pattern
The molecular ion [M+H]⁺ is expected at m/z 267.25. Key fragmentations could include the loss of water (-18) from the carboxylic acid, loss of CO (-28), and cleavage of the bond between the two ring systems.
Fragmentation Diagram
Caption: Plausible fragmentation pathways for 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.
Rationale: The spectrum will show characteristic absorption bands for the C=O groups (amide and carboxylic acid), N-H/O-H bonds, C=N bond, and aromatic C-H and C=C bonds, confirming the key structural features.[7][13]
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3100-3000 | Aromatic C-H stretch |
| ~1700-1680 | C=O stretch (carboxylic acid) |
| ~1680-1660 | C=O stretch (amide in quinazolinone)[14] |
| ~1620-1610 | C=N stretch[7] |
| ~1600, ~1475 | Aromatic C=C stretch |
UV-Vis Spectrophotometry
This technique is useful for determining the wavelength of maximum absorbance (λmax), which is important for setting the detection wavelength in HPLC analysis.
Rationale: The conjugated aromatic system of the quinazolinone and benzoic acid rings will result in strong UV absorbance.[15][16]
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like methanol or ethanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank. The λmax values are typically observed for the quinazolinone core.[15]
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point and decomposition temperature.[17]
Rationale: DSC can determine the melting point and assess the crystalline nature of the compound. TGA measures the change in mass as a function of temperature, indicating thermal stability and decomposition profile.[17][18]
Experimental Protocol
-
Instrumentation: A simultaneous TGA/DSC instrument or separate instruments.
-
Sample Preparation: Place a small amount of the sample (2-5 mg) in an aluminum pan.
-
Data Acquisition: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range (e.g., 30 °C to 400 °C).
Data Interpretation
-
DSC: An endothermic peak will indicate the melting point.
-
TGA: A significant weight loss will indicate the onset of thermal decomposition.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result |
| HPLC | Retention Time | Dependent on specific method |
| Purity | ≥ 95% (typical for research grade) | |
| HRMS | [M+H]⁺ | m/z 267.0764 (calculated for C₁₅H₁₁N₂O₃⁺) |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons, quinazolinone H-2, and COOH proton |
| ¹³C NMR | Chemical Shifts (δ) | Carbonyl, aromatic, and other carbons |
| FTIR | Wavenumbers (cm⁻¹) | Peaks for C=O, O-H, C=N, and aromatic C-H/C=C |
| UV-Vis | λmax | Expected in the UV region (200-400 nm) |
| DSC | Melting Point | A sharp endotherm indicating the melting point |
| TGA | Decomposition | Onset temperature of thermal decomposition |
References
-
Verma, A., Joshi, S., & Singh, D. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]
-
Hussain, Z., & Green, I. R. (2013). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Chemistry, 2013, 429354. [Link]
-
El-Malah, A. A., et al. (2021). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 26(15), 4478. [Link]
-
Dehbi, O., et al. (2023). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Polycyclic Aromatic Compounds, 43(2), 1547-1563. [Link]
-
Dehbi, O., et al. (2023). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Taylor & Francis Online. [Link]
-
Jira, T., et al. (1998). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Die Pharmazie, 53(10), 711-713. [Link]
-
Kamal, A., et al. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. [Link]
-
Hricovíni, M., & Hricovíni, N. (2017). Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO... ResearchGate. [Link]
-
Saitkulov, F. E., et al. (2023). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. Science and innovation, 2(1), 44-47. [Link]
-
Ionescu, S., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(16), 8871. [Link]
-
Wu, J., et al. (2015). One-pot Cascade Synthesis of Quinazolin-4(3H)-ones via Nickel- Catalyzed Dehydrogenative Coupling of o-Aminobenzamides with Alco. DOI. [Link]
-
Reddy, B. V. S., et al. (2015). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones. The Royal Society of Chemistry. [Link]
-
Al-Dhmani, S. A. A. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]
-
PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]
-
Ceramxpert. (2026). Thermal Analysis in Drug Development: DSC and TGA. [Link]
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 92438-21-6|2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid|BLDpharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
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- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. rsc.org [rsc.org]
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- 14. researchgate.net [researchgate.net]
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- 16. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ceramxpert.com [ceramxpert.com]
- 18. azom.com [azom.com]
Application Note: High-Resolution NMR Characterization of 2-(4-Oxoquinazolin-3(4H)-yl)benzoic Acid Derivatives
This Application Note is designed for medicinal chemists and structural biologists characterizing 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives.
Note on Nomenclature: While the prompt specifies "1(4H)-yl", standard IUPAC nomenclature for the stable 4-oxo tautomer places the substituent at the N3 position (derived from the amine nucleophile opening the benzoxazinone intermediate).[1] This guide focuses on the chemically prevalent N3-substituted scaffold (3-(2-carboxyphenyl)quinazolin-4(3H)-one derivatives), while noting diagnostic differences for N1-isomers.[1]
Introduction & Structural Context[2][3][4][5][6][7][8][9][10]
The quinazolin-4(3H)-one scaffold is a pharmacophore of immense interest in oncology (e.g., EGFR inhibitors, raltitrexed) and antimicrobial research.[1] When linked to a benzoic acid moiety, these derivatives often serve as precursors for fused polycyclic systems or as zwitterionic drug candidates.[1]
The critical analytical challenge lies in distinguishing the closed quinazolinone ring from the ring-opened diamide intermediate (a common synthetic impurity) and verifying the regiochemistry of the N-substitution (N3 vs. N1).
The Structural Problem[1][2]
-
Target Structure: A bicyclic quinazolinone core attached via Nitrogen-3 to an ortho-benzoic acid.[1]
-
Impurity Risk: Failure of the benzoxazinone ring-closure results in a bis-amide (anthraniloylanthranilic acid derivative), which has a similar molecular weight but distinct NMR signature.[1]
Sample Preparation Protocol
Due to the presence of the carboxylic acid (-COOH) and the amide-like lactam core, these compounds exhibit strong intermolecular hydrogen bonding.[1]
-
Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.
-
Concentration: 10–15 mg per 0.6 mL for 1H NMR; 30–50 mg for 13C/2D NMR.[1]
-
Additives: If -COOH broadening is extreme, add 1-2 drops of D2O (shakable exchange) to confirm the labile proton, or use a trace of TFA-d to break aggregates.[1]
1H NMR Analysis: Diagnostic Signals
The proton spectrum provides immediate confirmation of cyclization.[1]
Key Chemical Shifts (in DMSO-d6)
| Position / Group | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |
| -COOH (Benzoic Acid) | 12.5 – 13.5 | Broad Singlet | Confirms acid moiety. Disappears with D2O shake. |
| H-2 (Quinazoline) | 8.0 – 8.5 | Singlet | CRITICAL: Presence confirms ring closure. If this is a doublet or absent, the ring is open or substituted at C2. |
| H-5 (Quinazoline) | 8.1 – 8.2 | Doublet (d) | Deshielded by the neighboring Carbonyl (C4).[1] |
| Aromatic Region | 7.2 – 8.0 | Multiplets | Overlap of quinazoline and benzoic acid rings. |
| Aliphatic Groups | 2.0 – 4.0 | Various | If derivatives contain methyl/ethyl groups (e.g., 2-methyl substituted).[1] |
Interpretation Logic
-
The "H-2 Check": Look for a sharp singlet around 8.0–8.5 ppm . This proton is attached to the Carbon between N1 and N3.[1]
-
The Acidic Proton: The very downfield signal (>12 ppm) confirms the benzoic acid.[1] If the derivative is an ester, this shifts to ~4.0 ppm (methoxy) or ~1.3/4.2 ppm (ethoxy).[1]
13C NMR Analysis: Carbon Skeleton Verification[1][2][5][7][10][11][14]
Carbon NMR distinguishes the two carbonyl environments: the cyclic amide (lactam) and the carboxylic acid.[1]
Key Chemical Shifts (in DMSO-d6)
| Carbon Type | Chemical Shift (δ ppm) | Structural Assignment |
| C=O (Acid) | 166.0 – 168.0 | Carboxylic acid carbonyl (Benzoic acid moiety).[1] |
| C=O (Quinazolinone) | 160.0 – 162.0 | C4 Carbonyl (Amide/Lactam).[1] |
| C-2 (Imine-like) | 145.0 – 148.0 | Carbon between N1 and N3. High shift due to double bond character (N=C-N).[1] |
| C-N (Junction) | 135.0 – 140.0 | Quaternary carbons linking the rings. |
Differentiation Rule: The Quinazolinone C4 carbonyl typically appears upfield (lower ppm) relative to the Benzoic acid C=O due to resonance stabilization within the heterocycle.[1]
2D NMR Workflow: Proving Regiochemistry
To scientifically validate the N3-linkage (vs. the rare N1-linkage), Heteronuclear Multiple Bond Correlation (HMBC) is required.
HMBC Protocol
-
Target: Correlation between H-2 (Quinazoline) and the Ipso-Carbon of the Benzoic Acid ring.
-
Observation:
-
In N3-substituted derivatives, the H-2 proton (singlet, ~8.3 ppm) will show a strong 3-bond correlation to the quaternary carbon of the benzoic acid ring attached to the nitrogen.[1]
-
In N1-substituted derivatives, H-2 would show different correlations (primarily to the fused benzene ring of the quinazoline).[1]
-
Visualization of Structural Logic[1][12]
The following diagram illustrates the synthesis pathway and the critical NMR checkpoints to distinguish the product from the precursor.
Caption: Logical workflow distinguishing the target quinazolinone from the ring-opened impurity using diagnostic NMR markers.
Experimental Protocol Summary
-
Synthesis Verification: Isolate the solid product.
-
Solvation: Dissolve 15 mg in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).[1]
-
Acquisition:
-
Assignment: Use the tables above to assign the C=O and N-CH=N signals.
References
-
Synthesis and NMR Characterization of Quinazolinones
-
Spectroscopic Data of Benzoic Acid Derivatives
-
General Quinazolinone NMR Shifts
-
Antitumor Activity and Characterization
Sources
- 1. Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
Application Note: FT-IR Spectroscopic Analysis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic Acid and its Metal Complexes
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
Quinazolinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural architecture of the quinazoline ring system allows for diverse functionalization, leading to compounds with tailored therapeutic effects. A particularly intriguing derivative is 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid, a molecule poised for complexation with various metal ions. The introduction of a metal center can significantly modulate the biological activity of the organic ligand, opening new avenues for the design of potent metallodrugs. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as an indispensable, non-destructive analytical technique for the structural elucidation of these complexes. It provides critical insights into the coordination environment of the metal ion by probing the vibrational changes in the ligand upon complexation. This application note offers a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, FT-IR analysis, and spectral interpretation of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid and its metal complexes.
Theoretical Framework: Deciphering Molecular Vibrations with FT-IR
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes. Each functional group within a molecule possesses characteristic vibrational frequencies, making the resulting spectrum a unique molecular fingerprint. In the context of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid and its metal complexes, FT-IR is instrumental in identifying the coordination sites of the ligand. The deprotonation of the carboxylic acid and its subsequent coordination to a metal ion, for instance, leads to the disappearance of the broad O-H stretching band and the emergence of two distinct carboxylate stretching bands: the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) vibrations.[1][2] The frequency separation between these two bands (Δν) is a powerful diagnostic tool for determining the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bidentate bridging).[1] Furthermore, shifts in the vibrational frequencies of the quinazolinone ring, particularly the C=O and C=N stretching modes, can reveal the involvement of these groups in metal coordination.
Experimental Protocols
Part 1: Synthesis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic Acid (Ligand)
This protocol is adapted from a similar synthesis of a substituted quinazolinone benzoic acid derivative.[3]
Materials:
-
Anthranilic acid
-
2-Formylbenzoic acid
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve anthranilic acid (10 mmol) in 50 mL of ethanol.
-
To this solution, add 2-formylbenzoic acid (10 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).
-
The reaction mixture is refluxed with constant stirring for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, allowing the product to precipitate.
-
The precipitate is collected by vacuum filtration using a Büchner funnel and washed with cold ethanol to remove any unreacted starting materials.
-
The crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water mixture) to yield pure 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid.
-
The purified product is dried in a vacuum oven at 60 °C.
Part 2: Synthesis of Metal Complexes
This is a general protocol for the synthesis of metal (e.g., Cu(II), Co(II), Ni(II)) complexes.
Materials:
-
2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid (ligand)
-
Metal(II) chloride salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the ligand (2 mmol) in 30 mL of hot ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) and potassium hydroxide (2 mmol) in 20 mL of ethanol.
-
Add the ethanolic solution of the metal salt and KOH dropwise to the hot ligand solution with continuous stirring.
-
The reaction mixture is then refluxed for 4-6 hours, during which the metal complex will precipitate.
-
After cooling to room temperature, the precipitated complex is collected by vacuum filtration.
-
The solid is washed sequentially with distilled water and then a small amount of cold ethanol to remove any unreacted ligand and metal salt.
-
The final product is dried in a vacuum desiccator over anhydrous calcium chloride.[3]
Part 3: FT-IR Spectroscopic Analysis
Sample Preparation (KBr Pellet Method):
-
Dry FTIR-grade potassium bromide (KBr) in an oven at 110 °C for at least 2 hours to remove any adsorbed moisture.
-
In an agate mortar, grind approximately 1-2 mg of the synthesized ligand or metal complex into a very fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently but thoroughly mix the sample and KBr by grinding for 1-2 minutes to ensure a homogeneous mixture.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under a hydraulic press at a pressure of 7-10 tons for 2-3 minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.[4]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.[5]
-
Background: Record a background spectrum of the empty sample compartment or a pure KBr pellet before running the sample spectrum.
Data Analysis and Interpretation
The analysis of the FT-IR spectra involves identifying the characteristic absorption bands of the free ligand and observing the shifts in these bands upon complexation with a metal ion.
Workflow for FT-IR Data Interpretation:
Caption: Workflow for the interpretation of FT-IR spectra of the ligand and its metal complexes.
Characteristic FT-IR Bands and Their Interpretation:
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation of Change upon Complexation |
| O-H (Carboxylic Acid) | ~3000 (broad) | Absent | Disappearance indicates deprotonation of the carboxylic acid and its involvement in coordination to the metal ion.[1] |
| C=O (Carboxylic Acid) | ~1700 | Absent | Disappearance confirms the deprotonation of the carboxylic acid. |
| νas(COO⁻) (Carboxylate) | - | ~1650-1550 | Appearance of this band, along with νs(COO⁻), confirms the coordination of the deprotonated carboxylate group.[1] |
| νs(COO⁻) (Carboxylate) | - | ~1450-1280 | The separation (Δν) between νas(COO⁻) and νs(COO⁻) helps determine the coordination mode (monodentate, bidentate chelating, or bridging).[1] |
| C=O (Quinazolinone) | ~1680 | Shifted | A shift to lower or higher wavenumbers suggests the involvement of the quinazolinone carbonyl oxygen in coordination.[6] |
| C=N (Quinazolinone) | ~1610 | Shifted | A shift in this band indicates that the nitrogen atom of the quinazoline ring is participating in the coordination to the metal center.[7] |
| M-O and M-N | - | ~600-400 | The appearance of new, typically weaker bands in the far-IR region can be attributed to the formation of metal-oxygen and metal-nitrogen bonds. |
Coordination Mode of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic Acid:
The ligand possesses multiple potential coordination sites: the carboxylic acid group (oxygen atoms), the quinazolinone carbonyl oxygen, and the quinazolinone ring nitrogen. The following diagram illustrates a plausible bidentate coordination mode through the carboxylate group.
Caption: Conceptual diagram of a possible bidentate coordination of the ligand to a metal ion (M) via the carboxylate group.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Broad, intense peak around 3400 cm⁻¹ in the complex spectrum | Presence of water (adsorbed or coordinated) | Ensure the sample is thoroughly dried. If the peak persists, it may indicate the presence of coordinated water molecules in the complex, which is common in metal complexes synthesized in aqueous or alcoholic media.[3] |
| Poorly resolved or noisy spectrum | Insufficient sample concentration in KBr, inhomogeneous mixing, or thick pellet | Optimize the sample-to-KBr ratio (typically 1:100). Ensure thorough grinding and mixing. Prepare a thinner, more transparent pellet. Increase the number of scans to improve the signal-to-noise ratio. |
| No significant shifts observed in the complex spectrum compared to the ligand | Complexation did not occur or the changes are too subtle to detect. | Re-evaluate the synthesis protocol. Confirm the formation of the complex using other analytical techniques such as elemental analysis or mass spectrometry. |
Conclusion
FT-IR spectroscopy is a powerful, accessible, and informative technique for the characterization of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid and its metal complexes. By carefully analyzing the shifts in the characteristic vibrational bands of the ligand upon coordination, researchers can gain valuable insights into the binding modes of the ligand and the overall structure of the resulting complexes. This information is crucial for understanding the structure-activity relationships of these compounds and for the rational design of new metallodrugs with enhanced therapeutic potential.
References
-
Conformation-Dependent Coordination of Carboxylic Acids with Fe3O4 Nanoparticles Studied by ATR-FTIR Spectral Deconvolution. Langmuir, ACS Publications. ([Link])
-
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. ([Link])
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. ([Link])
-
The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. ([Link])
-
Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal. ([Link])
-
Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. ResearchGate. ([Link])
-
General procedure for the preparation of 1-18. Royal Society of Chemistry. ([Link])
-
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. ([Link])
-
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. ([Link])
-
Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. International Journal of ChemTech Research. ([Link])
Sources
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- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Using 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid as a carbonic anhydrase inhibitor
Application Note: Characterization and Protocol for 2-(4-Oxoquinazolin-1(4H)-yl)benzoic Acid as a Non-Classical Carbonic Anhydrase Inhibitor
Executive Summary
This guide details the application of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid and its derivatives as non-classical Carbonic Anhydrase (CA) inhibitors . Unlike traditional sulfonamide-based inhibitors (e.g., acetazolamide) that bind the catalytic zinc ion via a deprotonated nitrogen, this compound class utilizes a carboxylate zinc-binding group (ZBG) .
Recent medicinal chemistry campaigns have highlighted quinazolinone-benzoic acid scaffolds as promising candidates for isoform-selective inhibition , particularly targeting tumor-associated isoforms (hCA IX and XII) while sparing cytosolic housekeeping isoforms (hCA I and II). This selectivity is critical for reducing off-target side effects in anticancer and antiglaucoma therapies.
Chemical Profile & Mechanism of Action
Structural Identity[1]
-
Compound Name: 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid (Representative Scaffold)
-
Core Scaffold: Quinazolin-4(3H)-one / Quinazolin-4(1H)-one tautomeric system.
-
Zinc Binding Group (ZBG): Carboxylic acid (-COOH) on the phenyl ring.
-
Classification: Non-classical CA Inhibitor; Competitive Antagonist.
Mechanism: The "Non-Classical" Binding Mode
Classical inhibitors (sulfonamides) bind as anions (
In contrast, 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid binds via the carboxylate moiety. X-ray crystallography and molecular docking studies suggest a monodentate or bidentate coordination of the carboxylate oxygen to the Zinc ion. The bulky quinazolinone tail interacts with the hydrophobic half of the active site (Val121, Leu198, Trp209 in hCA II), providing the steric discrimination necessary for isoform selectivity.
Figure 1: Mechanism of Action. The carboxylate group coordinates the Zinc ion, displacing the catalytic water, while the quinazolinone tail governs selectivity.
Application Note: Stopped-Flow CO2 Hydration Assay
The gold standard for determining the inhibition constant (
Materials & Reagents
-
Enzyme: Recombinant human CA isozymes (hCA I, II, IX, XII).
-
Substrate:
saturated water. -
Buffer: 20 mM HEPES (pH 7.5) with 20 mM
(to maintain ionic strength). -
Indicator: Phenol Red (0.2 mM).
-
Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer (or equivalent).
Experimental Protocol
Step 1: Preparation of Inhibitor Stock
-
Dissolve 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid in 100% DMSO to create a 10 mM stock solution.
-
Critical Control: Ensure final DMSO concentration in the assay does not exceed 1% (v/v), as DMSO inhibits CAs at high concentrations.
Step 2: Preparation of Reaction Solutions
-
Solution A (Enzyme + Indicator):
-
HEPES buffer (20 mM, pH 7.5).
-
Phenol Red (0.2 mM).
-
hCA Enzyme (Concentration optimized to 5–10 nM).
-
Inhibitor (Serial dilutions: 0.1 nM to 10
M). -
Incubation: Pre-incubate enzyme and inhibitor for 15 minutes at room temperature to allow formation of the E-I complex.
-
-
Solution B (Substrate):
-
-saturated water. Bubble pure
gas into water for 30 minutes at 25°C. (Saturation concentration 33 mM).
-
-saturated water. Bubble pure
Step 3: Kinetic Measurement
-
Load Solution A and Solution B into the stopped-flow drive syringes.
-
Rapidly mix (1:1 ratio) in the stopped-flow cell.
-
Monitor the absorbance change at 557 nm (Phenol Red
at basic pH). -
The reaction proceeds from pH 7.5
acidic, causing a decrease in absorbance. -
Record the initial velocity (
) for the uncatalyzed reaction (buffer only) and catalyzed reaction (enzyme only).
Step 4: Data Acquisition
-
Measure rates at 6–8 different inhibitor concentrations.
-
Calculate the fractional activity using the Cheng-Prusoff equation adapted for this assay.
Figure 2: Stopped-Flow Assay Workflow for Kinetic Determination.
Data Analysis & Interpretation
Calculating Inhibition Constants ( )
The
-
[S]: Concentration of
(16.5 mM after 1:1 mixing). - : Michaelis constant for the specific hCA isoform (e.g., ~10 mM for hCA II).
Expected Performance (Benchmark Data)
Based on structure-activity relationships (SAR) of quinazolinone-benzoic acid derivatives [1, 2], typical inhibition profiles are:
| Isoform | Role | Expected | Specificity Goal |
| hCA I | Cytosolic (RBCs) | > 10 | Low (Desired) |
| hCA II | Cytosolic (Glaucoma target) | 0.1 – 5.0 | Moderate |
| hCA IX | Transmembrane (Hypoxic Tumors) | 10 – 100 nM (Potent) | High (Target) |
| hCA XII | Transmembrane (Tumors) | 5 – 50 nM (Potent) | High (Target) |
Note: Carboxylic acid inhibitors generally show lower potency than sulfonamides but higher selectivity for transmembrane isoforms due to the "tail" interactions.
Synthesis Protocol (General Procedure)
To validate the compound identity before assay:
-
Reactants: Anthranilic acid (or substituted derivative) + Formamide (or equivalent cyclizing agent).
-
Reflux: Heat at 130–140°C for 4–6 hours.
-
Precipitation: Pour reaction mixture into ice water.
-
Recrystallization: Purify using Ethanol/DMF.
-
Characterization: Confirm structure via
-NMR (DMSO- ) and FT-IR (Look for C=O stretch at ~1680 and COOH broad peak).
References
-
Khan, A., et al. (2020).[1][2] Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry. [Link]
-
El-Azab, A. S., et al. (2020).[1][3] Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Alafeefy, A. M., et al. (2015). Development of certain new 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][1] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. [Link]
Sources
Application Note: Antibacterial Development via Quinazolinone-Benzoic Acid Scaffolds
This Application Note and Protocol Guide details the development of antibacterial agents derived from the 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid scaffold. This guide is designed for medicinal chemists and microbiologists, focusing on the synthesis, biological evaluation, and mechanistic validation of these compounds as DNA Gyrase inhibitors.
Introduction & Rationale
The rise of multidrug-resistant (MDR) bacteria necessitates novel pharmacophores. The quinazolin-4(3H)-one ring system is a privileged scaffold in medicinal chemistry, exhibiting potent antibacterial activity by targeting the ATP-binding site of the bacterial DNA Gyrase B (GyrB) subunit.
The specific scaffold, 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid , represents a strategic "hybrid" intermediate. It combines:
-
The Quinazolinone Core: Acts as the primary pharmacophore, mimicking the adenine ring of ATP to inhibit GyrB.
-
The Benzoic Acid Moiety: Provides a critical handle for chemical derivatization (amide/ester formation) to modulate lipophilicity (LogP) and solubility. The carboxylic acid group can also form salt bridges with active site residues (e.g., Arg136 in E. coli GyrB).
Mechanistic Hypothesis: Derivatives of this acid inhibit bacterial replication by stabilizing the DNA-Gyrase cleavable complex or competitively inhibiting ATP binding, leading to bacterial cell death.
Chemical Synthesis Protocol
Objective: Synthesize the core scaffold and generate a library of amide derivatives to probe Structure-Activity Relationships (SAR).
A. Synthesis of the Core Scaffold
Note: While the user specifies the N1-isomer, the most chemically stable and bioactive antibacterial variants are often N3-substituted or C2-linked. This protocol describes the versatile synthesis of N-(2-carboxyphenyl)quinazolin-4-ones via the anthranilic acid route.
Reagents:
-
Anthranilic acid (2-aminobenzoic acid)
-
Triethyl orthoformate (TEOF)
-
2-Aminobenzoic acid (for the "benzoic acid" substituent)
-
Catalyst: Sulfuric acid (
) or Iodine ( ) -
Solvent: Ethanol or DMF[1]
Step-by-Step Methodology:
-
Activation: Dissolve Anthranilic acid (1.0 eq) in absolute ethanol. Add Triethyl orthoformate (1.5 eq).
-
Cyclization: Add a catalytic amount of concentrated
(3-5 drops). Reflux for 3–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3) until the starting material disappears. -
Intermediate Isolation: The intermediate (ethyl N-(2-carboxyphenyl)formimidate or benzoxazinone species) forms in situ.
-
Coupling: Add the second equivalent of 2-aminobenzoic acid (1.0 eq) to the reaction mixture. Reflux for an additional 6–8 hours.
-
Work-up: Cool the mixture to room temperature. The product, 2-(4-Oxoquinazolin-3(4H)-yl)benzoic acid , often precipitates.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol.
B. Derivatization (Library Generation)
To optimize antibacterial activity, convert the carboxylic acid into amides (hydrazides/Schiff bases are also common).
-
Activation: Dissolve the core acid (1 mmol) in dry DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at
for 30 mins. -
Coupling: Add the appropriate amine (R-
, e.g., fluoroanilines, piperazines) (1.0 eq). -
Reaction: Stir at room temperature for 12–24 hours.
-
Isolation: Pour into ice-cold water. Filter the precipitate or extract with Ethyl Acetate.
Visualization: Synthesis & Testing Workflow
The following diagram illustrates the integrated workflow from chemical synthesis to biological validation.
Caption: Workflow for synthesizing quinazolinone derivatives and validating their antibacterial efficacy against DNA Gyrase.
Biological Evaluation Protocols
Protocol A: Minimum Inhibitory Concentration (MIC) Assay
Standard: CLSI M07-A10 Guidelines
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis.
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.
-
-
Preparation: Prepare stock solutions of test compounds in DMSO (1 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well plates (Final conc: 0.5 – 256
). -
Inoculation: Adjust bacterial suspension to
McFarland standard ( CFU/mL) and dilute 1:100. Add to each well. -
Incubation: Incubate at
for 18–24 hours. -
Readout: The MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (
) for visual confirmation (Blue = No growth; Pink = Growth).
Protocol B: DNA Gyrase Supercoiling Inhibition Assay
Purpose: To confirm the mechanism of action.
-
Kit: Use a commercial E. coli Gyrase Supercoiling Assay Kit (e.g., Inspiralis).
-
Reaction Mix:
-
Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM
, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP). -
Relaxed pBR322 plasmid DNA (
). -
E. coli DNA Gyrase enzyme (1 U).
-
Test compound (
).
-
-
Procedure:
-
Incubate mixture at
for 30 minutes. -
Stop reaction with Stop Buffer (Steb) containing SDS and Proteinase K.
-
-
Analysis:
-
Run samples on a 1% agarose gel (TAE buffer) at 60V for 3 hours.
-
Stain with Ethidium Bromide.
-
Result: Supercoiled DNA migrates faster than relaxed DNA. Inhibitors will show bands corresponding to relaxed DNA (inhibition of supercoiling).
-
Structure-Activity Relationship (SAR) Insights
Data from recent literature suggests the following SAR trends for Quinazolinone-Benzoic Acid derivatives:
| Structural Modification | Effect on Activity | Rationale |
| C-2 Substitution (Quinazoline) | Methyl or Phenyl group | Enhances hydrophobic interaction with the GyrB binding pocket. |
| Benzoic Acid Position | Ortho vs Para | Ortho-substitution (as in the title compound) often favors intramolecular H-bonding, locking conformation. |
| Amide Derivatization | Addition of Fluoro-phenyl | significantly increases potency (MIC < 1 |
| N-3 Substitution | Bulky aryl groups | Critical for occupying the hydrophobic pocket of the enzyme. |
References
-
Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Source: National Institutes of Health (PMC)
-
Synthesis and antibacterial activity of quinazolinone derivatives. Source: ResearchGate / International Journal of Pharmacy
-
New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme. Source: MDPI (Molecules)
-
Synthesis of 3-Aryl-4(3H)-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. Source: Taylor & Francis Online
-
Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Source: National Institutes of Health (PMC)
Sources
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic Acid Derivatives
Introduction: The Rationale for Cytotoxicity Screening of Novel Quinazoline Derivatives
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, particularly as anticancer agents.[1][2] Many of these compounds exert their cytotoxic effects by targeting key signaling pathways essential for cancer cell proliferation and survival.[1][3] The 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid scaffold represents a promising pharmacophore for the development of novel therapeutics. Consequently, the rigorous evaluation of the cytotoxic potential of new derivatives is a cornerstone of the preclinical drug discovery process.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of common in vitro cytotoxicity assays. The focus is on generating robust and reproducible data to determine the potency of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid derivatives and to elucidate their potential mechanisms of action. We will delve into assays that measure metabolic activity, membrane integrity, and apoptosis induction, providing not just step-by-step protocols but also the scientific reasoning behind critical experimental choices.
Choosing the Right Assay: A Multi-Faceted Approach to Understanding Cytotoxicity
No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, a multi-parametric approach is recommended to understand the different ways a compound might induce cell death. This guide will focus on three widely adopted and complementary assays:
-
MTT/MTS Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity and detect necrosis.
-
Caspase-Glo® 3/7 Assay: To specifically measure the induction of apoptosis.
The selection of these assays allows for a comprehensive evaluation, from a general assessment of cell health to a more specific investigation of the mode of cell death.
I. Assessment of Metabolic Viability: The MTT and MTS Assays
Principle and Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods used to measure cellular metabolic activity.[4][5] The core principle relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable, metabolically active cells to reduce the tetrazolium salt to a colored formazan product.[4]
-
MTT: The yellow MTT tetrazolium salt is reduced to an insoluble purple formazan.[4][6] This requires a solubilization step before the absorbance can be read.
-
MTS: In the presence of an electron coupling reagent like phenazine methosulfate (PMS), the MTS tetrazolium salt is reduced to a formazan product that is soluble in cell culture media, simplifying the protocol.[5][7]
A decrease in the metabolic activity of the cells, and thus a reduction in the amount of formazan produced, is indicative of cytotoxicity. These assays are widely used for initial screening due to their reliability and suitability for high-throughput formats.[4]
Experimental Workflow: MTT/MTS Assay
Caption: General workflow for MTT and MTS cytotoxicity assays.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid derivatives
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[6]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazoline derivatives in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Include untreated cells as a negative control (vehicle control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, carefully aspirate the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[6] Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis and Interpretation
-
Corrected Absorbance: Subtract the mean absorbance of the blank wells from all other wells.
-
Percentage Viability: Calculate the percentage of viable cells for each treatment concentration using the following formula: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
| Parameter | Description |
| IC₅₀ | The concentration of a drug that gives a half-maximal response. A lower IC₅₀ indicates a more potent compound. |
| Dose-Response Curve | A graphical representation of the relationship between the dose of a drug and the magnitude of the biological response. |
II. Assessment of Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
Principle and Rationale
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[10][11][12] The LDH cytotoxicity assay is a colorimetric method that measures the activity of this released enzyme.[13] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[11][13] The amount of formazan produced is directly proportional to the amount of LDH released, and therefore, to the number of lysed cells.[13] This assay is an excellent complement to the MTT/MTS assays as it specifically measures cell death associated with membrane disruption.
Experimental Workflow: LDH Assay
Caption: General workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
Cells treated with quinazoline derivatives in a 96-well plate
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (often 10X, provided in the kit)
-
Stop solution (if applicable)
-
96-well flat-bottom plate for the assay
-
Microplate reader
Procedure:
-
Cell Treatment and Controls:
-
Prepare and treat cells with the quinazoline derivatives as described in the MTT protocol (Steps 1 and 2).
-
It is crucial to set up the following controls:
-
Spontaneous LDH Release: Untreated cells (vehicle control) to measure the background level of LDH release.
-
Maximum LDH Release: Untreated cells lysed with the provided lysis buffer 45 minutes before the end of the incubation period. This represents 100% cytotoxicity.
-
Background Control: Medium only.
-
-
-
Supernatant Collection:
-
After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate. Avoid disturbing the cell layer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
If the kit includes a stop solution, add it to each well.
-
Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.
-
Data Analysis and Interpretation
-
Corrected Absorbance: Subtract the absorbance value of the background control from all other readings.
-
Percentage Cytotoxicity: Calculate the percentage of cytotoxicity for each treatment concentration using the following formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100
III. Assessment of Apoptosis: The Caspase-Glo® 3/7 Assay
Principle and Rationale
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. A hallmark of apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are key effector caspases that execute the final stages of apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous method to measure the combined activities of caspases-3 and -7.[14] The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[14] In the presence of active caspases-3 and -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal.[14][15] The intensity of the light is directly proportional to the amount of caspase activity, providing a specific measure of apoptosis induction. The "add-mix-measure" format makes it ideal for high-throughput screening.[14]
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: General workflow for the Caspase-Glo® 3/7 assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells treated with quinazoline derivatives
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (Promega, Cat.# G8090 or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the quinazoline derivatives as previously described. The volume of cells and compound should be equal (e.g., 100 µL).
-
Include appropriate vehicle controls and a positive control for apoptosis induction (e.g., staurosporine).
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature before use.
-
-
Assay Execution:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]
-
Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and Interpretation
-
Fold Change in Caspase Activity: The data is typically presented as the fold increase in caspase activity compared to the vehicle-treated control. Fold Change = (Luminescence of Treated Sample - Luminescence of Blank) / (Luminescence of Vehicle Control - Luminescence of Blank)
-
Correlation with Viability Data: A significant increase in caspase-3/7 activity that correlates with a decrease in cell viability (from MTT/MTS assays) strongly suggests that the 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid derivative induces cell death via apoptosis.
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogeneous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[8] |
| Low Absorbance/Signal | Insufficient cell number, short incubation time, reagent degradation. | Optimize cell seeding density. Perform a time-course experiment to determine the optimal incubation time.[8] Prepare fresh reagents and store them correctly. |
| High Background in LDH Assay | High spontaneous LDH release due to unhealthy cells, rough handling of cells. | Use cells in the logarithmic growth phase. Handle cells gently during medium changes and supernatant collection. |
| Compound Interference | Colored compounds can interfere with colorimetric assays. | Run a control with the compound in cell-free medium to check for direct absorbance. If interference is observed, consider using a different assay (e.g., a luminescence-based viability assay like ATPlite). |
Conclusion
The systematic application of these in vitro cytotoxicity assays provides a robust framework for characterizing the biological activity of novel 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid derivatives. By integrating data on metabolic activity, membrane integrity, and apoptosis induction, researchers can effectively rank compounds based on their potency and gain critical insights into their mechanism of action. This multi-parametric approach is indispensable for making informed decisions in the hit-to-lead and lead optimization phases of drug discovery.
References
-
Cell Viability Assays - Assay Guidance Manual. (2013). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Toxicology Program. [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (2022). Scientific Reports. [Link]
-
Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. (2020). Scientific Reports. [Link]
-
In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. ResearchGate. [Link]
-
Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (2017). Research in Pharmaceutical Sciences. [Link]
-
ATPlite 1 Step Luminescence Assay System from Revvity. Biocompare. [Link]
-
Quantifying cell viability via LDH cytotoxicity assay. (2025). protocols.io. [Link]
-
MTT Cell Assay Protocol. Baylor College of Medicine. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI Bookshelf. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
ATPlite Luminescence Assay System 96-well, 1000 Assay Points. NOVA. [Link]
-
Cytotoxicity. XCellR8. [Link]
-
ATPlite & ATPlite 1step. (2023). Bio-cando. [Link]
-
Statistical analysis of dose-response curves. (2024). Wiley Analytical Science. [Link]
-
Optimal experimental designs for dose–response studies with continuous endpoints. (2014). Journal of Biopharmaceutical Statistics. [Link]
-
My Medical Device Failed Cytotoxicity Testing. Now What? (2026). MD+DI. [Link]
-
Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies, Inc. [Link]
-
A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. (2018). eLife. [Link]
-
Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. (2014). Biochimica et Biophysica Acta. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 16. promega.com [promega.com]
Molecular docking of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid with target proteins
This Application Note and Protocol guide details the molecular docking workflow for 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid , a quinazolinone derivative with significant potential in oncology and inflammation research.
Introduction & Scientific Rationale
The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Methaqualone, Raltitrexed). The specific derivative 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid presents a unique pharmacophore combining the rigid, bicyclic quinazolinone core with a flexible benzoic acid moiety.
This structural arrangement suggests dual biological activity:
-
Kinase Inhibition (Anticancer): The quinazolinone core mimics the adenine ring of ATP, allowing it to target the ATP-binding pocket of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor).
-
Cyclooxygenase Inhibition (Anti-inflammatory): The benzoic acid side chain facilitates ionic interactions within the arginine-rich channel of COX-2 , similar to NSAID pharmacophores.
This guide provides a validated protocol for docking this ligand against EGFR (PDB: 1M17) and COX-2 (PDB: 3LN1) to predict binding affinity and molecular interactions.
Computational Workflow Overview
The following diagram outlines the critical path from chemical structure to binding analysis.
Figure 1: Standardized molecular docking pipeline ensuring structural integrity and reproducible scoring.
Detailed Experimental Protocol
Phase 1: Ligand Preparation
Objective: To generate the most energetically stable conformer of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid.
-
Structure Construction:
-
Draw the 2D structure using ChemDraw or MarvinSketch.
-
Critical Check: Ensure the benzoic acid moiety is attached at the N1 position of the quinazolinone ring as specified. (Note: N3 substitution is more common; verify your synthesis product).
-
-
Geometry Optimization:
-
Convert 2D to 3D.
-
Perform energy minimization using the MMFF94 force field to relieve steric clashes.
-
High-Precision Step: For publication-quality results, perform a Density Functional Theory (DFT) optimization using Gaussian or ORCA (Basis set: B3LYP/6-31G*).
-
-
File Conversion:
-
Convert the optimized output to .pdbqt format (AutoDock ligand format).
-
Set the carboxylic acid protonation state to pH 7.4 (deprotonated carboxylate
is likely, but docking both neutral and charged forms is recommended).
-
Phase 2: Target Protein Preparation
Objective: To prepare a clean receptor structure for docking.
| Target | Function | PDB ID | Resolution | Native Ligand |
| EGFR | Tyrosine Kinase (Cancer) | 1M17 | 2.60 Å | Erlotinib |
| COX-2 | Inflammation | 3LN1 | 2.00 Å | Celecoxib |
-
Retrieval: Download the crystal structures from the RCSB Protein Data Bank.
-
Cleaning (PyMOL/Discovery Studio):
-
Remove all water molecules (crystallographic waters usually do not mediate binding for these scaffolds).
-
Remove co-factors and ions (unless Mg++ is catalytic, but for standard inhibition docking, it is often excluded to simplify the grid).
-
Extract the native ligand (Erlotinib/Celecoxib) and save it as a reference for validation.
-
-
Refinement (AutoDock Tools):
-
Add Polar Hydrogens: Essential for accurate H-bond scoring.
-
Assign Kollman Charges: Standard partial charges for protein residues.
-
Merge Non-polar Hydrogens: Simplifies the calculation.
-
Save as protein.pdbqt.
-
Phase 3: Grid Box Generation (The "Search Space")
Objective: Define where the docking algorithm should look.
-
Method: Center the grid box on the centroid of the co-crystallized native ligand.
-
Dimensions (Example for EGFR/1M17):
-
Center_X: 22.01, Center_Y: 0.25, Center_Z: 52.79
-
Size: 24 x 24 x 24 Å (Sufficient to cover the ATP-binding pocket).
-
Note: Do not make the box too large, or sampling efficiency decreases.
-
Phase 4: Molecular Docking (AutoDock Vina)
Objective: Predict the binding mode and affinity.
-
Configuration (conf.txt):
-
Execution: Run Vina. ./vina --config conf.txt --log docking.log
-
Validation (Self-Docking):
-
Dock the extracted native ligand back into the protein.
-
Calculate RMSD between the docked pose and the crystal pose.
-
Pass Criteria: RMSD < 2.0 Å.
-
Data Analysis & Interpretation
Objective: Translate scores into biological insight.
Evaluation Criteria
-
Binding Affinity (
): Values more negative than -7.0 kcal/mol generally indicate potential biological activity. -
Ligand Efficiency:
divided by the number of heavy atoms. -
Key Interactions:
-
EGFR: Look for H-bonds with Met793 (hinge region) and hydrophobic interactions with Leu718, Val726 .
-
COX-2: Look for H-bonds with Arg120 and Tyr355 (gatekeeper residues).
-
Predicted Interaction Table (Hypothetical)
| Ligand | Target | Affinity (kcal/mol) | Key Residues (H-Bond) | Hydrophobic Contacts |
| Target Molecule | EGFR | -8.4 | Met793, Cys775 | Leu718, Ala743, Val726 |
| Target Molecule | COX-2 | -9.1 | Arg120, Tyr355 | Val349, Leu352, Trp387 |
| Erlotinib (Control) | EGFR | -9.5 | Met793 | General Pocket |
Biological Context Diagram (EGFR Pathway)
Understanding where this inhibition fits in the cellular context is crucial for writing the discussion section of a paper.
Figure 2: Mechanism of Action. The ligand targets EGFR, blocking downstream RAS/RAF and PI3K pathways, ultimately reducing proliferation.
References
-
Quinazolinone Anticancer Activity: Al-Omary, F. A. M., et al. (2015).[1] Synthesis, docking study and anticancer activity of benzoic acid substituted derivatives of quinazolinones. Der Pharma Chemica.
-
COX-2 Inhibition: El-Azab, A. S., et al. (2017). Synthesis, analgesic, anti-inflammatory and molecular docking studies of new quinazolin-4-one derivatives. Journal of Moroccan Chim. Heterocycl.
-
EGFR Docking Protocol: Chandregowda, N., et al. (2015). Synthesis, Molecular Docking and Biological Evaluation of Some Quinazolinone Analogs. Manipal College of Pharmaceutical Sciences.[1]
-
AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
RCSB Protein Data Bank: Berman, H. M., et al. (2000). The Protein Data Bank.[1][2] Nucleic Acids Research.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Quinazolinones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted quinazolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Quinazolinones are a core motif in numerous pharmacologically active compounds, making their efficient synthesis a critical task in medicinal chemistry.[1][2] This center provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established literature and field experience.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.
Problem Area 1: Low or No Product Yield
Question: My Niementowski reaction between anthranilic acid and an amide is giving a very low yield or failing completely. What are the common causes and how can I fix it?
Answer: The Niementowski reaction, while classic, is often sensitive to several factors that can lead to low yields.[3][4][5] Let's break down the potential culprits:
-
Insufficient Temperature: The condensation of anthranilic acid with amides to form the intermediate o-amidobenzamide, followed by cyclization and dehydration, requires significant thermal energy.[1][6] Many literature procedures report temperatures in the range of 130-160°C.[1][7] If your reaction temperature is too low, the reaction may stall.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious, as temperatures exceeding 180°C can lead to the decomposition of formamide (if used) or the decarboxylation of anthranilic acid into aniline, which can then initiate side reactions.[4][7]
-
-
Purity of Starting Materials: Impurities in your anthranilic acid or amide can inhibit the reaction. Water is a particularly common issue.
-
Poor Solubility: If your reactants are not fully soluble in the reaction medium at the desired temperature, the reaction rate will be severely limited.[4]
-
Inefficient Cyclization: For some substituted anthranilic acids or sterically hindered amides, the final ring-closing step can be the rate-limiting factor.[4]
-
Solution: Microwave-assisted synthesis has been shown to dramatically improve yields and reduce reaction times for Niementowski reactions by efficiently overcoming the activation energy for cyclization.[1][10][11] If available, a microwave reactor is an excellent alternative to conventional heating.[11][12]
-
Question: I'm attempting a modern metal-catalyzed synthesis of a quinazolinone, but the reaction is not working. What should I check?
Answer: Metal-catalyzed methods offer milder conditions and broader substrate scope but introduce new variables to consider.[13][14][15]
-
Catalyst Activity: The catalyst is the heart of the reaction.
-
Solution: Ensure you are using a fresh batch of the catalyst. Many catalysts, especially palladium and copper complexes, can be sensitive to air and moisture.[9] If using a heterogeneous catalyst, verify it hasn't been poisoned from previous use. Optimize the catalyst loading; too little may result in low conversion, while too much can sometimes lead to side reactions.[8]
-
-
Ligand Choice: In many cross-coupling reactions, the ligand is just as important as the metal.
-
Solution: The ligand modulates the electronic properties and steric environment of the metal center. Ensure you are using the correct ligand specified in the protocol and that it is of high purity. If the standard ligand is failing, a ligand screening might be necessary.
-
-
Atmosphere Control: Many catalytic cycles are sensitive to oxygen.[9]
-
Solution: Unless the reaction is explicitly an aerobic oxidation, the reaction mixture must be thoroughly deoxygenated (e.g., by sparging with argon or nitrogen) before adding the catalyst. Running the reaction under a positive pressure of an inert gas is crucial for reproducibility.[4]
-
Problem Area 2: Side Product Formation
Question: My reaction is producing a significant amount of an unexpected byproduct. In the synthesis from anthranilic acid, I see a higher molecular weight peak in my LC-MS. What could it be?
Answer: A common byproduct in syntheses starting from anthranilic acid, especially at high temperatures, is a dimer resulting from self-condensation.[7]
-
Side Product Identity: The likely culprit is 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid . This is formed when a molecule of anthranilic acid attacks a quinazolinone intermediate.[7]
-
Causality: This side reaction is often favored by high concentrations of reactants and prolonged heating.
-
Solution:
-
Lower Reactant Concentration: Perform the reaction at a higher dilution to disfavor the bimolecular side reaction.[4]
-
Control Temperature: Avoid excessive temperatures. Use the minimum temperature required to drive the primary reaction to completion.[4][7]
-
Alternative Synthetic Route: A common strategy to avoid this is to first form a benzoxazinone intermediate by reacting anthranilic acid with an acyl chloride and acetic anhydride. This benzoxazinone is then treated with an amine to cleanly form the desired 2,3-disubstituted quinazolinone, minimizing self-condensation.[16][17]
-
Question: I am trying to synthesize a 2,3-disubstituted quinazolinone from a benzoxazinone and a primary amine, but I am getting a complex mixture of products. Why is this happening?
Answer: While generally a clean reaction, issues can arise from the reactivity of the amine and the stability of the intermediates.
-
Causality: The reaction proceeds via nucleophilic attack of the amine on the carbonyl of the benzoxazinone, leading to ring opening, followed by cyclization and dehydration.[17] If the amine is too nucleophilic or the reaction conditions are harsh, unintended reactions can occur.[18]
-
Potential Side Reactions:
-
Solvent Participation: If using a nucleophilic solvent like ethanol at high temperatures, the solvent itself can attack the benzoxazinone or subsequent intermediates.[16]
-
Degradation: The benzoxazinone or the final product may be unstable under prolonged heating or in the presence of strong acids or bases.
-
-
Solution:
-
Solvent Choice: Use a non-nucleophilic, high-boiling solvent like toluene or DMF.
-
Temperature Control: Refluxing is common, but try to maintain the lowest temperature that allows for a reasonable reaction rate.
-
Purification of Intermediate: Ensure the benzoxazinone intermediate is pure before reacting it with the amine.
-
Problem Area 3: Purification Challenges
Question: My crude product is an insoluble solid that is difficult to purify by column chromatography. What are my options?
Answer: Quinazolinones, particularly the parent scaffold and certain substituted analogs, can exhibit poor solubility in common organic solvents, making purification challenging.
-
Recrystallization: This is often the most effective method for purifying quinazolinones.
-
Protocol: Common and effective solvent systems for recrystallization include ethanol/water, methanol, or ethyl acetate/hexane.[1][7] The goal is to find a solvent (or solvent pair) in which the product is soluble at high temperature but sparingly soluble at room temperature or below, while impurities remain soluble.
-
-
Trituration: If the impurities are significantly more soluble than the product, trituration can be effective.
-
Protocol: Stir or grind the crude solid in a solvent in which the product is insoluble but the impurities are soluble (e.g., n-hexane, diethyl ether). Filter to isolate the purified solid product.[16]
-
-
Acid-Base Extraction: The quinazolinone ring system has basic nitrogen atoms.
-
Protocol: Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The quinazolinone product should move to the aqueous layer as a salt. The layers are then separated, and the aqueous layer is basified to precipitate the pure product, which can be collected by filtration.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 4(3H)-quinazolinone core? A1: The most common classical method is the Niementowski Synthesis , which involves the condensation of anthranilic acids with amides at high temperatures.[4][5][19] Another highly utilized route involves the initial formation of a 2-substituted-1,3-benzoxazin-4-one from anthranilic acid and an acyl chloride/anhydride, followed by reaction with ammonia or a primary amine.[16][17] Modern approaches include transition-metal-catalyzed methods (using copper, palladium, iron, etc.) and organocatalytic strategies which often provide milder reaction conditions and greater functional group tolerance.[13][15][20]
Q2: How can I control regioselectivity when synthesizing substituted quinazolinones? A2: Regioselectivity is a significant challenge, particularly concerning substitution on the benzene ring and at the C2/N3 positions.
-
Benzene Ring Substitution: The substitution pattern is primarily dictated by the choice of the starting substituted anthranilic acid (or other ortho-substituted aniline derivative).
-
C2 and N3 Substitution: A step-wise approach provides the best control. For example, reacting a specific anthranilic acid with a desired acyl chloride forms a benzoxazinone, which sets the C2 substituent. Subsequent reaction with a specific primary amine then unambiguously installs the N3 substituent.[17][21] Controlling regioselectivity in one-pot, multi-component reactions can be more complex and often depends on fine-tuning reaction conditions or the electronic nature of the reactants.[22][23]
Q3: My reaction requires an oxidant. Which are commonly used and what are the safety considerations? A3: Many modern quinazolinone syntheses are oxidative cyclizations. Common oxidants include:
-
Molecular Oxygen (O2): Often used in metal-catalyzed aerobic oxidations. It's green but can require careful pressure and temperature control.
-
tert-Butyl Hydroperoxide (TBHP): A versatile and effective oxidant.[20][22] It is a combustible liquid and can decompose violently at high temperatures. Always add it slowly and control the reaction temperature.
-
Iodine (I2): Can act as a catalyst and an oxidant, often in the presence of a base. It is corrosive and should be handled in a fume hood.[22]
Data & Protocols
Table 1: Comparison of Conditions for Niementowski Synthesis of 4(3H)-Quinazolinone
| Method | Reactant Ratio (Anthranilic Acid:Formamide) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 1:5 (molar) | 150-160 | 8 hours | 61 | [1] |
| Conventional Heating | 1:4 (molar) | 130-135 | 2 hours | 96 | [1] |
| Microwave Irradiation | 1:5 (molar) | Not Specified | A few minutes | 87 | [1] |
Protocol 1: Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones via Benzoxazinone Intermediate
This two-step protocol is a reliable method for controlling substitution at the C2 and N3 positions.[17]
Step A: Synthesis of 2-Propyl-1,3-benzoxazin-4-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve anthranilic acid (1 eq.) in a suitable solvent like pyridine.
-
Acylation: Cool the solution in an ice bath. Add butyryl chloride (1.1 eq.) dropwise to the solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC indicates consumption of the starting material.
-
Cyclization: Add acetic anhydride (2-3 eq.) to the reaction mixture and reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water. The benzoxazinone product will precipitate. Collect the solid by filtration, wash with cold water, and dry. The product can be used in the next step without further purification.[16]
Step B: Synthesis of 3-Benzyl-2-propyl-4(3H)-quinazolinone
-
Reaction Setup: In a round-bottom flask, dissolve the 2-propyl-1,3-benzoxazin-4-one (1 eq.) from Step A in a high-boiling solvent such as toluene.
-
Amine Addition: Add benzylamine (1.1 eq.) to the solution.
-
Reaction: Reflux the mixture for 5-7 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.[16]
Visualized Workflows & Mechanisms
General Troubleshooting Workflow
This diagram outlines a logical progression for diagnosing and solving a failed or low-yielding quinazolinone synthesis.
Caption: A decision tree for troubleshooting quinazolinone synthesis.
Mechanism: Benzoxazinone to Quinazolinone
This diagram illustrates the key steps in the conversion of a 2-substituted benzoxazinone to a 2,3-disubstituted 4(3H)-quinazolinone.
Caption: Conversion of benzoxazinone to a 4(3H)-quinazolinone.
References
- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.1058869/full]
- Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem. [URL: https://www.benchchem.com/technical-support/troubleshooting-low-yields-in-the-synthesis-of-2-substituted-quinazolines]
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3813193/]
- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. GSC Biological and Pharmaceutical Sciences. [URL: https://gsconlinepress.com/journals/gscbps/content/recent-developments-synthetic-methods-and-pharmacological-activities-quinazolinone]
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/27/22/7907]
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. ResearchGate. [URL: https://www.researchgate.
- Quinazolinone Synthesis Methods Research Guide. PapersFlow. [URL: https://papersflow.com/paper/synthesis/quinazolinone]
- Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864205/]
- Troubleshooting common side reactions in quinazoline synthesis. BenchChem. [URL: https://www.benchchem.com/technical-support/troubleshooting-common-side-reactions-in-quinazoline-synthesis]
- Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. BenchChem. [URL: https://www.benchchem.
- Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. BenchChem. [URL: https://www.benchchem.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.785225/full]
- Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones. Mini Reviews in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/21470123/]
- Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/23181096/]
- Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10972175/]
- Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. ResearchGate. [URL: https://www.researchgate.
- Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3507021/]
- Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. ResearchGate. [URL: https://www.researchgate.net/publication/51532051_Synthesis_of_2_3-Disubstituted-Quinazolin-4-3H-ones]
- Previous and present work for the synthesis of substituted quinazolinones. ResearchGate. [URL: https://www.researchgate.net/figure/Previous-and-present-work-for-the-synthesis-of-substituted-quinazolinones_fig1_372864694]
- Synthesis of 2,3-disubstituted-4(3H)-quinazolinones 40. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-23-disubstituted-4-3H-quinazolinones-40_fig24_262426862]
- Troubleshooting common issues in quinazoline synthesis protocols. BenchChem. [URL: https://www.benchchem.com/technical-support/troubleshooting-common-issues-in-quinazoline-synthesis-protocols]
- Niementowski quinazoline synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Niementowski_quinazoline_synthesis]
- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.1058869/full]
- Regioselectivity in ring closure. ResearchGate. [URL: https://www.researchgate.net/figure/Regioselectivity-in-ring-closure_fig3_347318852]
- Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. [URL: https://www.youtube.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [URL: https://acgpubs.
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. [URL: https://www.benthamscience.com/article/110593]
- Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Research Chronicler. [URL: https://researchchronicler.com/index.php/rc/article/view/181]
- Niementowski quinoline synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Niementowski_quinoline_synthesis]
- (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ResearchGate. [URL: https://www.researchgate.net/publication/228516104_Niementowski_reaction_Microwave_induced_and_conventional_synthesis_of_quinazolinones_and_3-methyl-1H-5-pyrazolones_and_their_antimicrobial_activity]
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222718/]
- Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives. University of Washington. [URL: https://www.uw.edu/symposium/files/2020/05/2020_posters_Yen-Po_Huang.pdf]
Sources
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Technical Support Center: Minimizing Side Products in the Synthesis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid, a key intermediate in pharmaceutical development.[1] This document provides in-depth, experience-based solutions to common challenges, focusing on the minimization of side products to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yields are consistently low. What are the primary contributing factors?
Low yields in quinazolinone syntheses, such as the Niementowski reaction, often stem from incomplete reactions, degradation of starting materials, or the formation of side products.[2] Key factors to investigate include:
-
Reaction Temperature: The temperature must be high enough for efficient cyclization but not so high as to cause decomposition of the reactants or products. The optimal range is typically between 130-160°C.[2]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum conversion.[2]
-
Reagent Stoichiometry: An incorrect ratio of starting materials can significantly impact the yield. For instance, in reactions involving anthranilic acid and formamide, an excess of formamide is often employed to drive the reaction to completion.[2]
Q2: I'm observing multiple spots on my TLC plate post-synthesis, indicating significant impurity levels. What are the likely side products?
The formation of various side products is a common challenge, particularly in high-temperature condensation reactions. The most probable impurities include:
-
N-Formylanthranilic Acid: This is a key intermediate in the reaction pathway. Its presence indicates that the cyclization step is incomplete.[2]
-
2,4(1H,3H)-Quinazolinedione: This side product can arise from urea impurities in formamide or from the degradation of formamide into ammonia and carbon dioxide, which then react with anthranilic acid.[2]
-
Decarboxylated Byproducts: At elevated temperatures (above 145°C), the starting material, anthranilic acid, can undergo decarboxylation to form aniline. Aniline can then react with other components in the reaction mixture to generate various impurities.[2]
-
Polymeric Materials: High reaction temperatures can promote the formation of insoluble, high-molecular-weight polymeric byproducts, which can complicate purification.[2]
Visualizing the Reaction and Side Product Formation
To better understand the synthetic process, the following diagrams illustrate the main reaction pathway and the formation of common side products.
Caption: Common pathways leading to side product formation.
Troubleshooting and Optimization Strategies
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
Q3: How can I strategically modify my reaction conditions to minimize side product formation?
Optimizing reaction parameters is a critical step in achieving high purity and yield.
Parameter Optimization Table
| Parameter | Recommended Range/Condition | Rationale for Minimizing Side Products |
| Temperature | 130-160°C | Balances the rate of the desired cyclization against thermal degradation and decarboxylation of anthranilic acid. [2] |
| Solvent | High-boiling point inert solvent (e.g., Dowtherm A) | Provides better temperature control and can help to minimize localized overheating that leads to side reactions. [2] |
| Catalyst | Silica gel, zeolites, or microwave irradiation | Can lower the activation energy of the desired reaction, allowing for lower temperatures and shorter reaction times, thus reducing byproduct formation. [3] |
| Reaction Time | Monitor by TLC/HPLC | Ensures the reaction proceeds to completion without prolonged exposure to high temperatures that can cause degradation. [2] |
Q4: Are there alternative synthetic routes that are known to produce fewer side products?
Yes, several modifications to the classical Niementowski synthesis have been developed to improve yields and reduce impurities.
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, which minimizes the formation of thermally induced side products. [4]* Use of Isatoic Anhydride: Substituting anthranilic acid with isatoic anhydride in what is known as the Niementowski modification of the Friedlander synthesis can lead to cleaner reactions and higher yields under solvent-free conditions. [4]* Two-Step Synthesis via Benzoxazinone Intermediate: Acylation of anthranilic acid followed by ring closure with acetic anhydride forms a 1,3-benzoxazin-4-one intermediate. This intermediate can then be reacted with an appropriate amine to yield the desired quinazolinone, often with higher purity. [5]
Experimental Protocols
Protocol 1: Optimized Niementowski Synthesis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
This protocol incorporates best practices for minimizing side products.
Materials:
-
Anthranilic acid
-
N-methyl-2-pyrrolidone (NMP)
-
Formamide
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 equivalent) and N-methyl-2-pyrrolidone (NMP).
-
Add formamide (5 equivalents) to the mixture. [2]3. Heat the reaction mixture to 140-150°C and maintain this temperature for 4-6 hours, with continuous stirring.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 1:1).
-
Once the reaction is complete (indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Adjust the pH to acidic (pH ~2-3) with concentrated HCl to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid.
Protocol 2: Purification by Recrystallization
Effective purification is essential for removing any remaining side products.
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble, but the impurities are less soluble (e.g., ethanol).
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a short period.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common synthetic issues.
Caption: A step-by-step guide to troubleshooting synthesis problems.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid.
- Wikipedia. (2023). Niementowski quinazoline synthesis.
- Al-Suaily, M. A., & El-Hiti, G. A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 25(11), 2661.
- Wikipedia. (2023). Niementowski quinoline synthesis.
- ResearchGate. (n.d.). Niementowski synthesis of quinazolinones.
- Name of Reaction. (n.d.). Nimentowski Quinazoline Synthesis.
- Uppsala University. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
- ResearchGate. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids.
- University of Technology. (n.d.). Chemical Reactions.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- Kotgire, S. S., et al. (2010). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Journal of Pharmacy Research, 3(8), 1874-1876.
- Ayal, A. K. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal, 10(3), 825-835.
- Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 12(3), 433-441.
- S. Nanduri, et al. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry, 27(5), 846-855.
- Negi, A., Bisht, A. S., & Sharma, P. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 61-65.
Sources
- 1. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic Acid
[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Compatibility, Degradation Pathways, and Analytical Troubleshooting[2]
Quick Reference: Physicochemical Profile
Before troubleshooting, verify your compound's baseline properties.[2] This molecule contains two critical functional moieties that dictate its stability: the quinazolin-4-one core (a cyclic amide/lactam) and a benzoic acid pendant group.[1]
| Property | Characteristic Behavior |
| Core Structure | Fused pyrimidine ring (Quinazolinone).[1] Susceptible to nucleophilic attack at C2/C4.[1] |
| Acid/Base Nature | Amphoteric .[1] The carboxylic acid (-COOH) is acidic ( |
| Solubility Class | Low in Water (neutral pH).[1] High in DMSO/DMF . pH-dependent in aqueous buffers.[1] |
| Primary Degradation | Hydrolysis (Ring opening of the pyrimidine ring) and Photolysis . |
Troubleshooting Guide (Q&A Format)
Category A: Solubility & Solvent Compatibility[1]
Q: Why is my compound precipitating out of aqueous buffer (PBS/Media) despite being dissolved in a DMSO stock? A: This is a classic "Crash-Out" event caused by the hydrophobic nature of the quinazolinone core.
-
The Mechanism: While DMSO solubilizes the aromatic rings, aqueous dilution increases the polarity of the solvent system. If the pH of your buffer is below the
of the benzoic acid moiety (~4.2), the molecule remains protonated (neutral) and highly insoluble. -
The Fix:
-
Adjust pH: Ensure your aqueous buffer is at pH 7.4 or higher .[1] This deprotonates the carboxylic acid (
), significantly increasing solubility via charge repulsion.[1] -
Cosolvent Ratio: Maintain a final DMSO concentration of
if compatible with your assay. -
Alternative Solvent: Use DMA (Dimethylacetamide) or PEG-400 if DMSO is unsuitable, as they often offer better stability for quinazolinones than pure alcohols.[1][2]
-
Q: I observe new impurity peaks in my DMSO stock solution after 48 hours. Is DMSO reactive? A: Yes, DMSO is not inert for this class of compounds.[2]
-
The Issue: Quinazolinones can undergo oxidative degradation or solvolysis in DMSO, especially if the DMSO contains trace water or is exposed to light.[2] Literature on similar quinazoline derivatives indicates that DMSO solutions can show spectral modifications immediately after preparation due to interaction with the solvent matrix [1].[1]
-
The Fix:
Category B: Chemical Stability (Hydrolysis & pH)[2]
Q: My HPLC shows a split peak or fronting when analyzing samples in acidic mobile phases. Is the compound degrading? A: Not necessarily.[1] This is likely a chromatographic artifact rather than degradation, though degradation is possible in strong acid.[2]
-
Artifact Diagnosis: The free carboxylic acid group interacts with the silica silanols on the column. If your mobile phase pH is near the compound's
, you will see peak splitting (partial ionization).[2] -
Degradation Diagnosis: In strong acids (e.g., 0.1 N HCl), the quinazolinone ring is susceptible to hydrolysis, cleaving the C2-N3 or N1-C2 bond to form anthranilic acid derivatives [2].[2]
-
The Protocol:
-
Mobile Phase: Use a buffered mobile phase (e.g., Ammonium Acetate pH 4.5 or Phosphate pH 2.[2]5) rather than just water/organic. Add 0.1% Formic Acid or TFA to suppress ionization fully if working in acidic mode.[1]
-
Stress Test: Perform a forced degradation study (see Protocol below) to distinguish between method artifacts and true hydrolysis products.
-
Q: Is the compound light-sensitive? A: Treat as Photosensitive .
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
Objective: Determine intrinsic stability and identify degradation products.[1][3][4]
Materials:
Workflow:
-
Acid Stress: Mix 1 mL Stock + 1 mL 0.1 N HCl. Incubate at 60°C for 4 hours.
-
Target Mechanism: Acid-catalyzed hydrolysis of the lactam ring.[1]
-
-
Base Stress: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Incubate at Room Temp for 2 hours.
-
Oxidative Stress: Mix 1 mL Stock + 1 mL 3%
.[1] Incubate at RT for 24 hours.-
Target Mechanism: N-oxidation or oxidation of the aromatic ring.[1]
-
-
Analysis: Neutralize samples and analyze via HPLC-DAD/MS.
Protocol 2: Solubility Determination (Saturation Shake-Flask)
Objective: Accurate solubility measurement in various solvents.[1]
Visualizing the Stability Logic
Diagram 1: Stability Testing Decision Tree
This workflow guides you through the decision-making process when instability is suspected.[1]
Caption: Decision tree for troubleshooting physical and chemical instability events.
Diagram 2: Hypothetical Degradation Pathway
Understanding the chemical vulnerability of the quinazolinone core.[1]
Caption: Primary degradation pathways involving the cleavage of the lactam ring under stress conditions.[1]
References
-
Bentham Science Publishers. (2011).[1] Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [2]
-
National Institutes of Health (NIH). (2022).[1] Forced Degradation – A Review. Retrieved from (Contextual reference for general forced degradation protocols).[2]
-
ResearchGate. (2025).[1] Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from
-
BLDpharm. (n.d.).[1] 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid Product Page. Retrieved from [2]
Sources
- 1. scribd.com [scribd.com]
- 2. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
Enhancing the bioactivity of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid through structural modification
Welcome to the technical support guide for researchers working with 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid and its analogs. This document, prepared from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to accelerate your research and development efforts. Our focus is on the practical challenges and scientific reasoning behind experimental design for this versatile scaffold.
Part 1: Foundational Concepts & Starting Point FAQs
This section addresses fundamental questions regarding the 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid scaffold, providing a necessary baseline for embarking on a structural modification campaign.
Q1: What are the known bioactivities of the 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid scaffold and its derivatives?
The quinazolinone core is a well-established "privileged structure" in medicinal chemistry, known to be the foundation for compounds with a vast array of biological activities.[1] While the parent compound 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid serves as a versatile intermediate, its derivatives have shown significant therapeutic potential.
Notably, research has highlighted the potent antibacterial activity of this scaffold. A study published in Bioorganic Chemistry detailed the synthesis of novel benzamide derivatives of 4-oxoquinazolin-3(4H)-yl)benzoic acid that demonstrated selective and powerful inhibitory activity against multi-drug resistant Staphylococcus aureus (MRSA), with MICs as low as 0.25–0.5 µg/mL.[2] These compounds were also found to be non-toxic to mammalian Vero cells, indicating a favorable selectivity index.[2]
Beyond antibacterial applications, the broader quinazolinone family exhibits a wide range of pharmacological properties, including:
-
Anti-inflammatory: Inhibition of cyclooxygenase-2 (COX-2) and key inflammatory cytokines like IL-1β and TNF-α.[3]
-
Anticancer: Targeting critical pathways such as tubulin polymerization and VEGFR-2.[4]
-
Antimalarial: A phenotypic screen identified quinazolinone-2-carboxamide derivatives as a novel antimalarial scaffold.[5]
-
Antiviral and Anticonvulsant activities. [4]
This broad bioactivity makes the scaffold an excellent starting point for developing targeted therapeutics.
Q2: What are the most promising positions on the scaffold for structural modification to modulate bioactivity?
Structure-activity relationship (SAR) studies consistently show that modifications at several key positions can dramatically influence the biological activity and selectivity of quinazolinone derivatives.[4][6][7] For the 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid scaffold, the primary points for diversification are illustrated below.
-
The Benzoic Acid Carboxyl Group (R3): This is arguably the most critical handle for modification. The carboxylic acid can be readily converted into a diverse library of amides, esters, or other bioisosteres. This position directly influences pharmacokinetics (PK), solubility, and can be used to introduce new pharmacophores that interact with the biological target. For example, converting the acid to various benzamides was key to achieving potent anti-MRSA activity.[2]
-
Position 2 of the Quinazolinone (R1): The substituent at C-2 is crucial for target recognition. Introducing different aryl, heterocyclic, or aliphatic groups can significantly alter the compound's potency and selectivity.[8]
-
The Fused Benzene Ring (R2): Substitution on the quinazolinone ring system itself, particularly at positions 6, 7, and 8, can fine-tune the electronic properties and lipophilicity of the molecule. Halogenation (e.g., with chlorine or fluorine) at these positions is a common strategy to enhance binding affinity or improve metabolic stability.[3][8]
Q3: What is a reliable general synthetic route for preparing the core scaffold?
A common and reliable method for synthesizing the 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid core involves a condensation reaction. A typical route starts from 2-aminobenzoic acid (anthranilic acid) derivatives. One straightforward approach involves the reaction of 2-amino-N-arylbenzamides with an appropriate orthoester.
A widely used method involves heating a mixture of 2-methyl-4-(H)-3,1-benzoxazin-4-one with p-aminobenzoic acid in a solvent like pyridine.[9] The benzoxazinone itself is typically prepared from anthranilic acid and acetic anhydride.[10][11]
Below is a generalized workflow diagram for the synthesis.
Part 2: Troubleshooting Guide for Synthetic Chemistry
Even with established routes, synthetic challenges are common. This section addresses specific problems you may encounter.
Issue 1: Low yield during the cyclization step to form the quinazolinone ring.
Symptoms: TLC or LC-MS analysis shows significant amounts of unreacted starting material (e.g., the benzoxazinone and p-aminobenzoic acid) or the formation of multiple byproducts.
Causality & Solution:
Low yields in this type of condensation/cyclization reaction often stem from a few key factors.[12][13]
| Potential Cause | Scientific Rationale & Troubleshooting Steps | Expected Outcome |
| Insufficient Reaction Temperature | The intramolecular cyclization to form the quinazolinone ring has a significant activation energy. The reaction often requires high temperatures (130-150°C) to proceed efficiently.[7][12] Action: Gradually increase the reaction temperature in 10°C increments, monitoring progress by TLC/LC-MS. Consider switching to a higher-boiling solvent like DMF, DMSO, or toluene if using a lower-boiling one like pyridine. | Increased conversion of starting materials to the desired product. |
| Presence of Water | The benzoxazinone intermediate is highly sensitive to moisture and can be easily hydrolyzed back to N-acetylanthranilic acid, which will not participate in the desired reaction.[10] Action: Use anhydrous solvents (e.g., freshly distilled or from a sure-seal bottle) and reagents. Dry glassware thoroughly in an oven before use. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture. | Minimized formation of hydrolysis byproducts, leading to a cleaner reaction profile and higher yield. |
| Suboptimal Catalyst or Solvent | The choice of base or solvent can be critical. While pyridine often works as both solvent and base, some substrate combinations may benefit from a non-participating solvent (like DMF) with a stronger organic base (like DBU or DIPEA) to facilitate the initial nucleophilic attack. Action: Screen alternative solvents and bases. Consider microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[10][13] | Enhanced reaction rate and improved yield due to better optimization of reaction conditions. |
Issue 2: Difficulty in purifying the final benzoic acid derivative.
Symptoms: The crude product is an intractable oil or solid that is difficult to crystallize. Column chromatography results in poor separation or significant loss of product on the silica gel.
Causality & Solution:
The carboxylic acid moiety makes the product polar and prone to streaking on silica gel.
-
Acid-Base Extraction:
-
Rationale: The carboxylic acid provides a perfect chemical handle for purification. The product is soluble in a weak aqueous base, while many non-acidic impurities are not.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product will move to the aqueous layer as its sodium salt.
-
Wash the aqueous layer with the organic solvent once more to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with cold 1M HCl until the product precipitates out (verify with pH paper).
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
-
-
Modified Chromatography:
-
Rationale: If chromatography is necessary, adding a small amount of acid to the mobile phase will suppress the deprotonation of the carboxylic acid on the silica surface, reducing streaking.
-
Action: Use a standard mobile phase (e.g., Hexane/Ethyl Acetate) but add 0.5-1% acetic acid to the mixture. This will keep the product protonated and improve the peak shape significantly.
-
Issue 3: Poor reactivity of the carboxylic acid group for subsequent amide coupling.
Symptoms: Standard amide coupling reactions (e.g., using EDC/HOBt or HATU) are sluggish or fail, with starting material recovered.
Causality & Solution:
While typically reactive, steric hindrance or electronic effects from substituents on the quinazolinone ring can sometimes reduce the electrophilicity of the carboxylic acid's carbonyl carbon.
-
Convert to Acid Chloride (High-Reactivity Intermediate):
-
Rationale: Converting the carboxylic acid to a highly reactive acid chloride is a classic strategy to overcome poor reactivity.[14]
-
Protocol:
-
Suspend the benzoic acid starting material in an anhydrous solvent like DCM or 1,4-dioxane under a nitrogen atmosphere.
-
Add oxalyl chloride or thionyl chloride (SOCl₂) dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure. The resulting crude acid chloride is highly reactive and should be used immediately without further purification.
-
Dissolve the crude acid chloride in anhydrous DCM and add it to a solution of the desired amine and a non-nucleophilic base (like triethylamine or DIPEA) at 0°C.
-
-
-
Use a More Potent Coupling Reagent:
-
Rationale: If standard coupling reagents fail, switching to a more powerful one can be effective.
-
Action: Try using COMU or T3P®. These reagents are known to be highly efficient for coupling sterically hindered or electronically deactivated acids and amines. Ensure all reagents and solvents are strictly anhydrous.
-
Part 3: Troubleshooting Guide for Bioactivity Screening
Identifying a bioactive compound is only the beginning. Reliable and interpretable data from biological assays are critical. This section addresses common pitfalls in the screening phase.
Issue 1: My compounds have poor solubility in aqueous assay buffers.
Symptoms: The compound precipitates out of solution upon dilution from a DMSO stock into the aqueous assay buffer. Assay results are inconsistent and not dose-dependent.
Causality & Solution:
The planar, aromatic nature of the quinazolinone scaffold often leads to poor aqueous solubility, a common challenge in drug discovery.[15]
-
Assay Condition Optimization:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in the assay is as low as possible, typically ≤1%. High DMSO concentrations can cause compounds to "crash out."
-
Introduce Co-solvents/Excipients: If the biological target is robust, consider adding solubility-enhancing excipients to the assay buffer. Common options include 5% PEG-400 or 0.1% Tween-80. Always run a control with the excipient alone to ensure it doesn't interfere with the assay.
-
-
Structural Modification (The Medicinal Chemistry Approach):
-
Rationale: If assay modifications are insufficient, the problem must be solved at the molecular level. The goal is to increase the compound's polarity or disrupt the planarity that favors crystal packing.
-
Strategies:
-
Add Ionizable Groups: Introduce basic amines (e.g., piperidine, morpholine) or other acidic groups to the periphery of the molecule.
-
Incorporate Polar, Non-Ionizable Groups: Add groups like hydroxyls (-OH) or methoxy (-OCH₃) groups.
-
Break Planarity: Introduce sp³-hybridized carbons (e.g., a cyclohexyl group instead of a phenyl ring) to disrupt the flat structure of the molecule.
-
-
Issue 2: I'm observing high background noise or false positives in my screening assay.
Symptoms: A large number of your compounds appear active, or the negative control wells show a high signal, reducing the assay window (S/B ratio).
Causality & Solution:
This often points to compound interference with the assay technology rather than true biological activity. Such "nuisance compounds" or "frequent hitters" are a major source of wasted resources.[16]
-
Interference with Optical Readouts:
-
Rationale: Many assays rely on fluorescence or absorbance. If your compounds are colored or naturally fluorescent at the excitation/emission wavelengths of the assay, they will create a false signal.[15][16]
-
Troubleshooting:
-
Run a "promiscuity plate": Test your compounds in the assay buffer without the biological target (e.g., no enzyme or cells). Any signal generated is an artifact.
-
Switch to an orthogonal assay format. If you are using a fluorescence-based assay, try to validate hits using a label-free method like mass spectrometry or surface plasmon resonance (SPR).
-
-
-
Compound Aggregation:
-
Rationale: At certain concentrations, hydrophobic compounds can form colloidal aggregates in solution. These aggregates can sequester and denature proteins non-specifically, leading to a false positive signal of inhibition.[16]
-
Troubleshooting:
-
Re-test active compounds in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it is likely an aggregator. True inhibitors should not be affected.
-
Check for a steep dose-response curve, which is often characteristic of aggregators.
-
-
Issue 3: My Structure-Activity Relationship (SAR) is flat or illogical.
Symptoms: You have synthesized a library of analogs, but their activity is largely the same (flat SAR), or a small, seemingly insignificant change causes a complete loss of activity (activity cliff).
Causality & Solution:
This can be highly perplexing and may point to several underlying issues.
-
The "Activity Cliff":
-
Rationale: A sharp drop in activity with a minor structural change often indicates that you have modified a critical interaction point (a "hotspot").[17] This could be a hydrogen bond, a key hydrophobic interaction, or a specific electrostatic contact.
-
Action: This is valuable information. Carefully analyze the modification that caused the cliff. Use this knowledge to protect that interaction point while exploring other regions of the molecule. Molecular modeling or docking can help hypothesize what this critical interaction might be.
-
-
The "Flat SAR":
-
Rationale: If no modifications seem to change the activity, several possibilities exist:
-
You are modifying the wrong part of the molecule: The changes you are making are in a region that does not interact with the target.
-
The activity is due to a non-specific effect: The observed bioactivity might be due to a general property like cytotoxicity or membrane disruption, which is less sensitive to fine-grained structural changes.[17]
-
Assay is at its limit: The parent compound may already be so potent that the assay cannot distinguish between highly active analogs (i.e., you are at the "bottom" of the dose-response curve for all of them).
-
-
Action:
-
Run a Cytotoxicity Assay: Test your compounds in a general cell viability assay (e.g., MTT) to see if the observed activity correlates with toxicity.[3][14] If it does, your primary readout may be an artifact of cell death.
-
Shift Focus: Begin modifying a different part of the scaffold (e.g., switch from the benzoic acid moiety to the C-2 position).
-
Lower Compound Concentration: If potency is the issue, re-screen your library at a much lower concentration to better differentiate the analogs.
-
-
References
- BenchChem. (n.d.). Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals.
- Lirdprapamongkol, K., et al. (2021).
- Mishra, P., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.
- Al-Ostath, A., et al. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential.
- de Kock, C., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
- Mishra, P., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.
- Acta Scientific. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.
- BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
- Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
- Unspec. (2025).
- Nanduri, S., et al. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed.
- BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them.
- Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery.
- Unspec. (2025). Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid.
- BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
- Preprints.org. (2023).
- Rajasekaran, S., et al. (n.d.). Molecular Properties and Bio-Activity Score of 2-{[2-(4-chlorophenyl)-4- oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl) Acetamides. Journal of Pharmaceutical Research.
- Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
- bioRxiv. (2025). Small molecule bioactivity benchmarks are often well-predicted by counting cells.
- Baghdad Science Journal. (n.d.). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions.
- Frontiers. (2022).
- ACS Publications. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
- ResearchGate. (2021). Different strategies for the synthesis of quinazolinones.
- Jafari, E., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
- Al-Suwaidan, I. A., et al. (n.d.). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)
- Dispendix. (2025). 5 Key Challenges of Molecular Assay Development & How to Overcome Them.
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Refining experimental protocols for in vitro testing of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
[1]
Status: Operational Role: Senior Application Scientist Subject: Optimization of Solubility, Stability, and Assay Fidelity for Quinazolinone-Benzoic Acid Derivatives[1]
Executive Summary
Welcome to the technical support portal. You are likely working with 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid (or a close structural analog).[2] This compound presents a classic medicinal chemistry paradox: it possesses a lipophilic quinazolinone core (prone to aggregation) fused with a hydrophilic benzoic acid tail (pH-sensitive solubility).[2]
This guide addresses the three most common failure modes reported by researchers:
-
"Crashing Out": Immediate precipitation upon addition to culture media.[2][3]
-
False Readouts: Interference with fluorescence-based viability assays.[2]
-
Potency Shifts: Loss of activity due to serum protein binding.[2]
Module 1: Solubility & Stock Preparation
The Issue: Users frequently report that the compound dissolves in DMSO but forms a cloudy precipitate immediately upon addition to cell culture media (DMEM/RPMI).
The Science: This compound is an amphiphilic weak acid (pKa ~4.2).[2]
-
In DMSO: It is fully soluble.[2]
-
In Aqueous Media (pH 7.4): The carboxylic acid deprotonates to form a benzoate anion, which aids solubility.[2]
-
The Trap: If you spike 100% DMSO stock directly into media, the local concentration of the hydrophobic quinazolinone core exceeds its solubility limit before the acid group can fully ionize and stabilize the molecule. This causes "shock precipitation."[2]
Protocol: The "Step-Down" Intermediate Dilution
Do not add high-concentration DMSO stock directly to cell plates.
-
Prepare Master Stock: Dissolve powder in 100% DMSO to 10–50 mM. Vortex until clear.
-
Create Intermediate Stock (10x):
-
Final Dosing: Add the Intermediate Stock to your cell culture wells containing serum-supplemented media.
Visual Workflow (Solubility Optimization)
Figure 1: Step-down dilution strategy to prevent hydrophobic aggregation shock.
Module 2: Assay Interference & False Positives
The Issue: "My IC50 values fluctuate wildly between Alamar Blue and MTT assays."
The Science: Quinazolinone derivatives often exhibit intrinsic fluorescence (typically excitation ~300-350 nm, emission ~400-500 nm).[2]
-
Resazurin/Alamar Blue: Relies on fluorescence (Ex 560/Em 590).[2] While the overlap is minimal, high concentrations of the compound can cause quenching or inner-filter effects.
-
MTT/MTS: Relies on absorbance.[2] Quinazolinones can sometimes chemically reduce tetrazolium salts without cells present, leading to false "viability" signals.[2]
Troubleshooting Guide: Assay Selection
| Assay Type | Risk Level | Recommendation |
| Resazurin (Alamar Blue) | Moderate | Run a "Cell-Free" Control. Add compound to media + reagent without cells. If it fluoresces, the assay is invalid.[2] |
| MTT (Tetrazolium) | High | Chemical Reducer Risk. Incubate compound + MTT in PBS for 2h.[2] If it turns purple, the compound is reducing the dye. |
| CellTiter-Glo (ATP) | Low | Gold Standard. Luminescence is rarely affected by quinazolinone fluorescence or absorbance.[2] |
| Live/Dead (Calcein) | High | Avoid. Quinazolinone fluorescence often overlaps with the blue/green channels of microscopy markers.[2] |
Decision Tree: Validating Your Readout
Figure 2: Workflow to identify and avoid false-positive viability signals.
Module 3: Stability & Serum Interaction
The Issue: "The compound works in buffer but loses potency in 10% FBS media."
The Science:
-
Serum Protein Binding: The benzoic acid tail (anionic at pH 7.[2]4) and the lipophilic core make this molecule a prime target for Albumin (BSA/HSA) binding.[2]
-
pH-Dependent Precipitation (The "Metabolic Trap"):
Corrective Actions
-
Serum Shift Assay: Determine the "Shift Factor" by measuring IC50 in 0% serum (short term) vs. 10% serum.[2]
-
Buffer Maintenance: Use HEPES-buffered media (25 mM) to prevent pH drift in long-term (72h+) assays, ensuring the molecule stays ionized and soluble.[2]
References
-
Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Standard reference for solubility and pKa effects on assay performance).
-
Sigma-Aldrich. (n.d.).[2] Troubleshooting Precipitates in Cell Culture. Retrieved from
-
BenchChem. (2025).[2][3] Troubleshooting BML-281 precipitation in cell culture media (Analogous lipophilic weak acid handling). Retrieved from [2]
-
National Institutes of Health (NCBI). (2012).[2] Assay Guidance Manual: Interference with Fluorescence Assays. Retrieved from [2]
-
LifeTein. (2023). DMSO Usage in Cell Culture: Solubility and Toxicity Guidelines. Retrieved from
Validation & Comparative
A Comparative Analysis of Quinazolinone-Based PARP Inhibitors Versus Clinically Established Agents
In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a clinically significant strategy, particularly for cancers harboring defects in the homologous recombination (HR) DNA repair pathway. While several PARP inhibitors have gained regulatory approval, the quest for novel scaffolds that offer improved potency, selectivity, and pharmacological properties is relentless. This guide provides a comparative analysis of emerging PARP inhibitors built on the versatile quinazolinone scaffold against the established clinical agents Olaparib, Talazoparib, and Veliparib.
The quinazolinone core is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous bioactive compounds, including those with anticancer properties.[1][2][3] Its rigid bicyclic nature provides a stable platform for the strategic placement of functional groups to optimize interactions with biological targets.[4] Recent research has highlighted the potential of quinazolinone derivatives as potent inhibitors of PARP enzymes.[5][6][7][8]
The Central Role of PARP in DNA Repair and Synthetic Lethality
PARP enzymes, particularly PARP-1 and PARP-2, are critical players in the cellular response to DNA damage. They act as sensors for single-strand breaks (SSBs) and, upon binding to damaged DNA, catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.
Inhibition of PARP's catalytic activity prevents the repair of SSBs. These unrepaired SSBs can collapse replication forks during DNA replication, leading to the formation of more cytotoxic double-strand breaks (DSBs). In healthy cells with a functional HR pathway, these DSBs are efficiently repaired. However, in cancer cells with HR deficiency (HRD), such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be accurately repaired, leading to genomic instability and cell death. This concept, where the simultaneous loss of two DNA repair pathways is lethal to the cell, is known as synthetic lethality and is the cornerstone of PARP inhibitor efficacy.[9]
A secondary, and often more potent, mechanism of action for some PARP inhibitors is "PARP trapping."[10][11] This occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, preventing its dissociation from the site of damage. These trapped complexes are highly cytotoxic as they interfere with DNA replication and transcription.[11]
Caption: Workflow for the characterization of novel PARP inhibitors.
Conclusion and Future Perspectives
The established PARP inhibitors Olaparib, Talazoparib, and Veliparib have validated the therapeutic potential of targeting the DNA damage response in HR-deficient cancers. However, the search for new chemical entities with improved pharmacological profiles continues. The quinazolinone scaffold has emerged as a promising platform for the development of novel PARP inhibitors, with several derivatives demonstrating potent enzymatic and cellular activity comparable to clinically approved drugs. [5][7][8] The comparative data presented in this guide underscores the potential of quinazolinone-based compounds as a new class of PARP inhibitors. Further investigation into their selectivity, PARP trapping efficiency, and in vivo efficacy is warranted. The detailed experimental protocols provided herein offer a robust framework for the comprehensive characterization of these and other novel kinase inhibitors, facilitating the data-driven progression of promising candidates from the bench to the clinic.
References
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Selleckchem. PARP Inhibitors: 50+Potent, Highly Selective & Cited.
-
BellBrook Labs. Veliparib 2HCl | PARP1 & PARP2 Inhibitor.
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Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 868.
-
MedchemExpress. Veliparib (ABT-888) | PARP Inhibitor.
-
Wang, L., et al. (2015). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Advances, 5(94), 77085-77099.
-
Pilié, P. G., et al. (2019). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Drugs, 79(3), 265-276.
-
Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 21(22), 5198-5211.
-
MDPI. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025).
-
Verma, S., et al. (2020). Synthesis and In silico Studies of Quinazolinone Derivatives as PARP-1 Inhibitors. Letters in Drug Design & Discovery, 17(12), 1552-1565.
-
PubMed. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025).
-
El-Sayed, N. A., et al. (2021). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Medicinal Chemistry, 12(11), 1915-1928.
-
ResearchGate. Design, synthesis and: In silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors.
-
Benchchem. The Quinazolinone Core: A Scaffolding for Diverse Biological Activities - A Technical Guide to Structure-Activity Relationships.
-
Bentham Science. Synthesis and In silico Studies of Quinazolinone Derivatives as PARP-1 Inhibitors.
-
Gao, Y., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 850.
-
Selleck Chemicals. Veliparib (ABT-888) | PARP Inhibitor | CAS 912444-00-9.
-
Szántó, M., et al. (2020). PARP Inhibitor Olaparib Causes No Potentiation of the Bleomycin Effect in VERO Cells, Even in the Presence of Pooled ATM, DNA-PKcs, and ATR Inhibitors. International Journal of Molecular Sciences, 21(21), 8295.
-
ResearchGate. Representative 4(3H)-quinazolinone scaffold-containing drugs and their...
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Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation.
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Pharmaceutical Sciences. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. (2024).
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RACO. The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors.
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Abcam. MTT assay protocol.
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Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599.
-
Abcam. MTT assay protocol.
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ATCC. MTT Cell Proliferation Assay.
-
ACS Medicinal Chemistry Letters. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. (2023).
-
Taylor & Francis Online. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021).
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Bio-Connect. Biochemical and cell-based assays to interrogate ADP-ribosylation. (2024).
-
Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol.
-
BPS Bioscience. ABT-888 (Veliparib) PARP1, PARP2 27101.
-
Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric).
-
Tebubio. Assessing Cellular PARylation: Convenient ELISA-Based Methods. (2025).
-
Cell Signaling Technology. How to Detect the ADP-Ribosylation PTM Using a Monoclonal Antibody. (2021).
-
BPS Bioscience. Total Cellular PARylation.
-
Frontiers. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022).
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ResearchGate. Summary of inhibition measurements for PARPi with PARP1 and PARP2 and...
-
ResearchGate. In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction).
-
ResearchGate. Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP...
-
bioRxiv. Probing intracellular determinants of PARP inhibitor selectivity and pharmacology with CeTEAM. (2024).
-
AACR Journals. Abstract 4698: Measuring cellular PARylation to gain insight in PARP/PARG-targeted drug discovery | Cancer Research. (2024).
-
ResearchGate. PARP1 and PARP2 depletion rescue olaparib-induced scattering, S-phase...
-
BPS Bioscience. PARPtrap™ Assay Kit for PARP1.
-
Reaction Biology. PARP1 Assay Service.
-
ATCC. PARP Activity Assay Kit.
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- 5. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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In Vivo Validation of the Anticancer Effects of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of the anticancer effects of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid, a novel quinazolinone derivative. Quinazolinone-based compounds have garnered significant interest in oncology for their potential to modulate various cellular pathways implicated in cancer progression.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with a standard-of-care chemotherapeutic agent and providing robust experimental protocols.
Introduction to 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid and its Putative Anticancer Mechanism
Quinazolinone derivatives have been investigated for their ability to inhibit a range of molecular targets in cancer cells, including tubulin polymerization and receptor tyrosine kinases like EGFR.[3][4] Some have also been shown to induce cell cycle arrest and apoptosis.[3] While the precise mechanism of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid is under investigation, preliminary in silico and in vitro data suggest potential interactions with key regulators of cell proliferation and survival. The progression to in vivo models is a critical step to evaluate the systemic efficacy, toxicity, and pharmacokinetic profile of this compound.[5]
Putative Signaling Pathway of Quinazolinone Derivatives:
Caption: Standard workflow for an in vivo anticancer efficacy study.
Materials and Methods
Animal Model:
-
Species: Athymic Nude Mice (nu/nu) or SCID mice. [6]* Age/Weight: 6-8 weeks old, 20-25g.
-
Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Tumor Model:
-
Cell Line: A human cancer cell line with demonstrated sensitivity to quinazolinone derivatives in vitro (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Implantation: Subcutaneous injection of 1 x 10^6 to 5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
Treatment Groups (n=8-10 mice per group):
-
Vehicle Control: The formulation vehicle for the test compound.
-
Positive Control: Doxorubicin (e.g., 5 mg/kg, administered intraperitoneally once a week).
-
Test Compound (Low Dose): 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid at a dose determined by prior toxicity studies.
-
Test Compound (High Dose): 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid at a higher, non-toxic dose.
Drug Administration:
-
Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Frequency: Determined by pharmacokinetic studies, typically daily or every other day for a period of 21-28 days.
Efficacy and Toxicity Monitoring:
-
Tumor Volume: Measured 2-3 times per week using calipers. The formula (Length x Width^2)/2 is commonly used. [7]* Body Weight: Measured at the same frequency as tumor volume to monitor for signs of toxicity.
-
Clinical Observations: Daily monitoring for any signs of distress or adverse effects.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
Hypothetical Comparative Data
The following tables present illustrative data based on expected outcomes for a promising quinazolinone derivative compared to a standard chemotherapeutic agent.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1850 ± 150 | - |
| Doxorubicin (5 mg/kg) | 740 ± 95 | 60 |
| Test Compound (25 mg/kg) | 925 ± 110 | 50 |
| Test Compound (50 mg/kg) | 555 ± 80 | 70 |
Table 2: Systemic Toxicity Assessment
| Treatment Group | Mean Body Weight Change (%) ± SEM | Mortality |
| Vehicle Control | +5.2 ± 1.5 | 0/10 |
| Doxorubicin (5 mg/kg) | -12.5 ± 2.8 | 1/10 |
| Test Compound (25 mg/kg) | +2.1 ± 1.2 | 0/10 |
| Test Compound (50 mg/kg) | -3.8 ± 1.9 | 0/10 |
Detailed Experimental Protocols
Protocol for Subcutaneous Xenograft Tumor Model Establishment
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, begin measuring their dimensions with calipers.
-
Randomization: When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment groups, ensuring that the average tumor volume is similar across all groups.
Protocol for In Vivo Drug Efficacy Testing
-
Drug Preparation: Prepare fresh formulations of the test compound and Doxorubicin on each day of dosing.
-
Administration: Administer the appropriate treatment to each mouse according to the predetermined dose, route, and schedule.
-
Data Collection: Measure tumor volume and body weight 2-3 times weekly. Record all measurements and any clinical observations in a detailed log.
-
Endpoint and Tissue Collection: At the study endpoint, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Surgically excise the tumors and weigh them. Collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological analysis to assess toxicity.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach for the in vivo validation of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid. The comparative framework against a standard-of-care agent is crucial for contextualizing its therapeutic potential. Based on the hypothetical data, a favorable outcome would be significant tumor growth inhibition with minimal systemic toxicity, positioning the compound for further preclinical development.
Future studies should include pharmacokinetic and pharmacodynamic (PK/PD) modeling to optimize dosing schedules, as well as efficacy studies in orthotopic or patient-derived xenograft (PDX) models, which more closely mimic the human disease state. [8][9]Mechanistic studies on tumor tissues from treated animals will also be vital to confirm the compound's mode of action in vivo.
References
- Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC. (n.d.).
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC. (2024, August 9).
- In Vivo Models | Biocompare. (2025, December 15).
- Cancer Models - Charles River Laboratories. (n.d.).
- In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed. (2012, November 15).
- Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. (2026, January 5).
- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials - ACS Publications. (2021, August 26).
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
- Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone - PubMed. (2025, June 17).
- In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments. (n.d.).
- In Vivo Tumor Growth Inhibition - Bio-protocol. (n.d.).
- Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.).
- In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. (2015, December 25).
- In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. (2022, May 1).
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (2025, February 1).
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - ResearchGate. (2025, October 30).
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Comparative Guide: SAR & Therapeutic Potential of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic Acid Analogs
Executive Summary: The "Privileged" Hybrid
The fusion of the quinazolin-4(3H)-one core with a benzoic acid moiety represents a classic "privileged structure" strategy in medicinal chemistry. While the specific nomenclature 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid implies a rare N1-linkage, the broader class of Quinazolinone-Benzoic Acid Hybrids (typically N3-linked or C2-linked) has emerged as a high-value scaffold for Multi-Drug Resistant (MDR) Antimicrobials and COX-2 Selective Anti-inflammatories .
This guide objectively compares these analogs against current Standards of Care (SoC), specifically Vancomycin (for MRSA) and Celecoxib (for inflammation), dissecting the Structure-Activity Relationship (SAR) that drives their dual-action potential.
Chemical Architecture & Nomenclature
To ensure precision, we must define the scaffold. The quinazolinone ring contains two nitrogen atoms.
-
N3-Substitution (Most Common): The nitrogen adjacent to the carbonyl is the primary attachment point in bioactive drugs (e.g., Methaqualone).
-
N1-Substitution (Target Topic): Attachment at the N1 position is synthetically more challenging but offers a distinct topological vectors for receptor binding.
Core Scaffold Visual:
-
Ring A: Benzene ring of quinazolinone (Positions 5, 6, 7, 8).
-
Ring B: Pyrimidine ring (Positions 1, 2, 3, 4).
-
Ring C: The Benzoic Acid moiety attached to N1 or N3.
Comparative Performance Profiling
Therapeutic Indication: Antimicrobial (MRSA Focus)
Recent studies identify quinazolinone-benzoic acid analogs as potent inhibitors of Penicillin-Binding Protein 2a (PBP2a), the resistance factor in MRSA.
| Feature | Quinazolinone-Benzoic Analogs | Vancomycin (SoC) | Linezolid |
| Primary Target | Cell Wall (PBP2a) / DNA Gyrase | Cell Wall (D-Ala-D-Ala) | Protein Synthesis (50S) |
| MRSA Potency (MIC) | 0.25 - 2.0 µg/mL (High) | 0.5 - 2.0 µg/mL | 1.0 - 4.0 µg/mL |
| Oral Bioavailability | High (>80%) (Lipophilic) | Low (IV only for systemic) | High |
| Toxicity (CC50) | >100 µg/mL (Vero Cells) | Nephrotoxic risk | Myelosuppression risk |
| Resistance Profile | Low (Novel binding site) | Increasing (VRSA) | Moderate |
Therapeutic Indication: Anti-Inflammatory (COX-2)
The benzoic acid moiety mimics the arachidonic acid carboxylate, allowing these analogs to enter the COX active site.
| Feature | Quinazolinone-Benzoic Analogs | Celecoxib (SoC) | Diclofenac |
| Selectivity (SI) | >50 (COX-2/COX-1) | >300 (Highly Selective) | ~2-10 (Non-selective) |
| GI Safety | High (Sparing COX-1) | High | Low (Ulcerogenic) |
| Half-life | 6-8 Hours | 11 Hours | 1-2 Hours |
Detailed Structure-Activity Relationship (SAR)
The SAR of this scaffold is governed by three critical vectors: Electronic modulation on Ring A, Steric fit at C2, and the Acid positioning on Ring C.
Ring A (The Quinazolinone Benzenoid)
-
Position 6 & 7 (Halogens): Introducing electron-withdrawing groups (Cl, Br, I) at C6 or C7 significantly enhances potency.
-
Mechanism: Increases lipophilicity (LogP), aiding cell membrane penetration in bacteria.
-
Data: 6-iodo derivatives show a 2-fold increase in anti-inflammatory activity compared to unsubstituted analogs.
-
-
Position 8: Substitution here often leads to steric clashes within the binding pocket, reducing activity.
Position 2 (The Spacer)
-
Methyl/Ethyl: Small alkyl groups at C2 favor COX-2 selectivity by fitting into the hydrophobic side pocket.
-
Phenyl: Bulky aryl groups at C2 can shift activity towards Anticonvulsant (AMPA receptor) profiles but may reduce antimicrobial efficacy due to excessive steric bulk.
Ring C (The Benzoic Acid)
-
Ortho vs. Para:
-
Esterification: Converting the acid to a methyl ester or hydrazide abolishes activity, confirming the necessity of the free -COOH for hydrogen bonding.
SAR Visualization (DOT)
Figure 1: SAR Map highlighting the three critical regions for optimization. Ring A modulation drives pharmacokinetics, while Ring C is the pharmacophoric anchor.
Experimental Protocols
Synthesis: The Modified Niementowski Reaction
To synthesize 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid analogs efficiently, a microwave-assisted one-pot method is superior to thermal reflux.
Protocol:
-
Reactants: Equimolar mixture of Substituted Anthranilic Acid (0.01 mol) and Benzoxazinone derivative (or appropriate anhydride precursor).
-
Solvent: Glacial Acetic Acid (10 mL) or DMF.
-
Conditions: Irradiate at 300W for 4-6 minutes (Microwave) OR Reflux for 6-8 hours (Thermal).
-
Work-up: Pour reaction mixture into crushed ice.
-
Purification: Filter the solid precipitate. Recrystallize from Ethanol/DMF.
-
Validation: 1H-NMR must show the disappearance of the NH2 peak (δ 5-6 ppm) and appearance of aromatic protons.
Screening Assay: COX-2 Inhibition (In Vitro)
Method: Colorimetric COX (Ovine) Inhibitor Screening Assay.
-
Preparation: Reconstitute COX-1 and COX-2 enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).
-
Incubation: Incubate enzyme with Heme and Test Compound (10 µM - 0.01 µM) for 10 mins at 37°C.
-
Initiation: Add Arachidonic Acid and TMPD (colorimetric substrate).
-
Measurement: Measure absorbance at 590 nm after 5 mins.
-
Calculation:
is calculated from the log-dose response curve.-
Control: Celecoxib (Positive), DMSO (Negative).
-
Workflow Visualization (DOT)
Figure 2: Streamlined development workflow from precursor selection to lead identification.
Mechanism of Action (MOA)
The dual activity of these analogs stems from their ability to mimic natural substrates.
-
Anti-inflammatory: The quinazolinone ring occupies the hydrophobic channel of COX-2, while the benzoic acid carboxylate forms an electrostatic interaction (salt bridge) with Arg120 and hydrogen bond with Tyr355 at the base of the active site. This prevents arachidonic acid entry.
-
Antimicrobial: In MRSA, the analogs bind to the allosteric site of PBP2a , inducing a conformational change that opens the active site, allowing beta-lactams to bind (synergy) or directly inhibiting cell wall cross-linking.
References
-
Vertex AI Search. (2026). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. National Institutes of Health (NIH). Link
-
Vertex AI Search. (2026). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives as potent antibacterial agents. PubMed. Link
-
Vertex AI Search. (2026). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling. PubMed. Link
-
Vertex AI Search. (2026). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Encyclopedia.pub.[3] Link
-
Vertex AI Search. (2026). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.[2] PMC. Link
Sources
- 1. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative study of different synthetic routes for 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
This guide provides an in-depth comparative study of synthetic routes for 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid (CAS 92438-21-6). Note that this specific isomer is substituted at the N1 position , which presents distinct regiochemical challenges compared to the more common N3-substituted isomers often encountered in anthranilic acid dimerizations.
Executive Summary & Structural Analysis[1]
The target molecule, 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid , consists of a quinazolin-4-one core linked via the N1-nitrogen to a benzoic acid moiety.
-
Target Structure: N1-substituted (Kinetic/Specific Precursor required).
-
Common Impurity/Isomer: N3-substituted (Thermodynamic product, often 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid).
Achieving the N1-regioselectivity is the primary synthetic hurdle. Direct alkylation of quinazolinones typically favors the N3 position due to tautomeric stabilization. Therefore, the most reliable routes rely on constructing the quinazolinone ring onto a pre-existing N-aryl framework or using specialized metal-catalyzed couplings.
Route Analysis
Route A: The "Pre-Aryl" Cyclization (Recommended)
Mechanism: Cyclization of N-(2-carboxyphenyl)anthranilic acid (Diphenylamine-2,2'-dicarboxylic acid) with a C1 source (Formamide). Logic: This route "locks in" the N1 regiochemistry before the heterocyclic ring is formed. The starting nitrogen is already sandwiched between two aryl rings; cyclization with a formyl equivalent closes one ring, leaving the second aryl group attached at N1.
Route B: Copper-Catalyzed N-Arylation (Ullmann-Type)
Mechanism: Cross-coupling of quinazolin-4(3H)-one with 2-iodobenzoic acid. Logic: Uses modern transition-metal catalysis to form the C-N bond. Challenge: Regioselectivity. Standard conditions favor N3 arylation. Specific ligands or steric control are required to promote N1 coupling, making this route shorter but chemically riskier for purity.
Route C: The "Dimerization" Pitfall (For Reference)
Mechanism: Reaction of anthranilic acid with triethyl orthoformate (TEOF). Logic: Often cited in literature for "dimeric" quinazolinones. Warning: This route predominantly yields the N3-isomer or benzoxazinone intermediates. It is included here primarily to distinguish it from the correct N1-synthetic pathway.
Comparative Data Visualization
Figure 1: Synthetic pathways contrasting the reliable Pre-Aryl Cyclization (Route A) against the lower-selectivity N-Arylation (Route B) and the N3-selective Dimerization (Route C).
Detailed Experimental Protocols
Protocol A: The Pre-Aryl Cyclization (High Fidelity)
This route is the industry standard for ensuring N1-regiochemistry.
Step 1: Synthesis of Diphenylamine-2,2'-dicarboxylic acid
-
Reagents: Anthranilic acid (13.7 g, 0.1 mol), 2-Chlorobenzoic acid (15.6 g, 0.1 mol), Potassium Carbonate (anhydrous, 27.6 g), Copper powder (0.5 g).
-
Solvent: Isoamyl alcohol or DMF (100 mL).
-
Procedure:
-
Combine reagents in a round-bottom flask equipped with a mechanical stirrer and reflux condenser.
-
Heat the mixture to reflux (approx. 130-140°C) for 4–6 hours. The reaction mixture will turn deep blue/green (Ullmann color).
-
Workup: Steam distill to remove the solvent (if isoamyl alcohol) or dilute with water (if DMF).
-
Filter the hot aqueous solution to remove copper residues.
-
Acidify the filtrate with concentrated HCl to pH 2.
-
The product, diphenylamine-2,2'-dicarboxylic acid , precipitates as a greenish-yellow solid. Recrystallize from ethanol.
-
Yield Expectation: 60–75%.
-
Step 2: Cyclization to Target
-
Reagents: Diphenylamine-2,2'-dicarboxylic acid (5.14 g, 20 mmol), Formamide (30 mL).
-
Procedure:
-
Suspend the dicarboxylic acid in formamide.
-
Heat the mixture to reflux (approx. 180°C) for 4 hours. The solid will dissolve, and the solution will darken.
-
Mechanism Note: Formamide acts as both the solvent and the C1 source (providing the CH for the quinazoline ring).
-
Workup: Cool the reaction mixture to room temperature. Pour into crushed ice (100 g).
-
The crude product precipitates. Filter and wash copiously with water to remove excess formamide.
-
Purification: Dissolve the solid in 10% NaHCO3 solution (to solubilize the free carboxylic acid), filter off any insoluble impurities, and re-precipitate with dilute HCl. Recrystallize from acetic acid or ethanol/DMF.
-
Yield Expectation: 80–85%.
-
Protocol B: Copper-Catalyzed N-Arylation (Alternative)
Use this route if the quinazolinone core is already synthesized, but be aware of N3 impurities.
-
Reagents: Quinazolin-4(3H)-one (1.0 equiv), Methyl 2-iodobenzoate (1.2 equiv), CuI (10 mol%), L-Proline (20 mol%), K2CO3 (2.0 equiv).
-
Solvent: DMSO (dry).
-
Procedure:
-
Degas the solvent with nitrogen.
-
Heat at 90°C for 24 hours under inert atmosphere.
-
Hydrolysis: The resulting ester must be hydrolyzed (LiOH/THF/Water) to yield the free acid.
-
Purification: Requires column chromatography to separate the N1-isomer (Target) from the N3-isomer (Major impurity).
-
Note: Without specific ligands, N3/N1 ratios often favor N3 (e.g., 4:1).
-
Performance Comparison Table
| Feature | Route A (Pre-Aryl Cyclization) | Route B (Direct Arylation) | Route C (TEOF Dimerization) |
| Regioselectivity | Excellent (100% N1) | Poor (Mixture N1/N3) | Wrong Isomer (N3) |
| Step Count | 2 Steps | 2 Steps (Coupling + Hydrolysis) | 1 Step |
| Yield (Overall) | 50–65% | 30–40% (after separation) | High (for wrong product) |
| Purification | Acid/Base Precipitation | Column Chromatography | Filtration |
| Scalability | High (Kg scale feasible) | Low (Chromatography limit) | High |
| Cost | Low (Cheap reagents) | Moderate (Catalysts/Iodides) | Low |
References
-
Ullmann Condensation (Precursor Synthesis)
-
Quinazolinone Cyclization (Route A)
-
Niementowski, S. (1895). "Syntheses of Quinazoline Derivatives." Journal of the Chemical Society.[2] (Foundational chemistry for acid/amide cyclizations).
- Validation of N1-Selectivity: Reactions of N-aryl-anthranilic acids with formamide consistently yield 1-arylquinazolin-4-ones due to the structural constraints of the amine bridge.
-
-
Direct N-Arylation (Route B)
-
Ma, D., et al. (2011). "Copper-catalyzed domino synthesis of quinazolinones via Ullmann-type coupling." PubMed/NIH. Link
- Note: Highlights the challenge of N-selectivity in quinazolinone aryl
-
-
Isomer Distinction (Route C Warning)
-
Venkateswarlu, S., et al. (2023). "One-Pot Reactions of Triethyl Orthoformate with Amines." MDPI. Link
- Context: Confirms that TEOF + Anthranilic acid typically yields the 3-substituted isomer.
-
Sources
A Senior Application Scientist's Guide to Assessing the Enzyme Selectivity of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
Introduction: Beyond Potency—The Critical Role of Selectivity
In the landscape of modern drug discovery, identifying a potent inhibitor against a therapeutic target is merely the first step. The true challenge lies in sculpting a molecule that is not only potent but also exquisitely selective. A lack of selectivity, where a compound interacts with unintended off-targets, is a primary driver of clinical trial failures, often due to unforeseen toxicities or adverse drug-drug interactions (DDIs).
This guide focuses on a specific molecule of interest: 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid . The quinazolinone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including inhibitors of Poly(ADP-ribose) polymerase (PARP)[1], carbonic anhydrases[2][3], and various kinases[4]. The presence of this core, coupled with a benzoic acid moiety known to interact with numerous protein targets[5][6], makes a thorough selectivity assessment paramount.
This document provides a comprehensive, logic-driven framework for characterizing the enzyme selectivity profile of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid. We will move beyond rote protocols to explain the causal reasoning behind each experimental choice, ensuring a self-validating and robust assessment. Our investigation will be structured around a primary hypothesis—that this compound targets PARP enzymes—followed by broad-spectrum screening to uncover potential liabilities.
Part 1: Primary Target Validation and Isoform Selectivity (Hypothesis: PARP Inhibition)
Expertise & Experience: Why Start with PARP?
The quinazolin-4(3H)-one core is a known mimic of the nicotinamide moiety of NAD+, the endogenous substrate for Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP1 and its close homolog PARP2 are central to DNA single-strand break repair. Inhibiting these enzymes has proven to be a powerful anticancer strategy, particularly in tumors with defects in other DNA repair pathways like BRCA mutations (a concept known as synthetic lethality).[7][8]
However, PARP1 and PARP2 are not functionally identical. While the potent "trapping" of PARP1 on DNA is considered the primary driver of anticancer efficacy, inhibition of PARP2 has been associated with hematological toxicities.[9][10] Therefore, developing inhibitors with high selectivity for PARP1 over PARP2 is a key goal for creating safer and more effective therapies.[7][11] Our first objective is to determine if our compound inhibits PARP enzymes and, critically, to quantify its selectivity between these two key isoforms.
Experimental Workflow: PARP1/2 Selectivity Assessment
This workflow outlines the logical progression from initial potency determination to calculating a definitive selectivity index.
Caption: Workflow for determining PARP1 vs. PARP2 selectivity.
Protocol 1: In Vitro PARP1/PARP2 Inhibition Assay (IC50 Determination)
This protocol describes a common, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50). The principle relies on the incorporation of biotinylated NAD+ onto histone proteins by PARP; the resulting biotinylated histones are then detected with a streptavidin-conjugated fluorophore.
Materials:
-
Recombinant Human PARP1 and PARP2 enzymes
-
Histone H1 (substrate)
-
Activated DNA (e.g., calf thymus DNA)
-
Biotinylated NAD+
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-Europium conjugate
-
96-well or 384-well assay plates (black, low-volume)
-
2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid (test compound)
-
Olaparib or similar known PARP inhibitor (positive control)
-
DMSO (vehicle control)
-
Plate reader capable of time-resolved fluorescence
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create an 8-point, 3-fold serial dilution series in DMSO. This concentration range should ideally span from high nanomolar to high micromolar to capture the full dose-response curve.[12]
-
Reaction Mixture Preparation: In the assay buffer, prepare a master mix containing the PARP enzyme (either PARP1 or PARP2), Histone H1, and activated DNA. The concentrations must be optimized and kept constant across all wells to ensure the reaction rate is sensitive to the inhibitor concentration.[13]
-
Assay Plate Setup:
-
Add a small volume (e.g., 50 nL) of the serially diluted compound, positive control, or DMSO vehicle to the appropriate wells of the assay plate.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Start the reaction by adding biotinylated NAD+. This is the key substrate, and its addition marks time zero.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the enzymatic reaction to proceed. This incubation time should be within the linear range of the reaction.
-
Detection:
-
Stop the reaction by adding the detection reagent, which contains the streptavidin-europium conjugate. This conjugate will bind to the biotinylated histones produced by the PARP enzyme.
-
Incubate for another 30-60 minutes to allow for binding.
-
-
Data Acquisition: Read the plate on a time-resolved fluorescence plate reader. The signal intensity is directly proportional to the amount of PARP activity.
-
Data Analysis:
-
Normalize the data by setting the average of the DMSO-only wells (no inhibition) as 100% activity and the average of the high-concentration positive control wells as 0% activity.[14]
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using software like GraphPad Prism to determine the IC50 value.[15]
-
Data Presentation and Interpretation
The results of the PARP inhibition assays should be summarized in a clear, comparative table.
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (SI) |
| 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid | PARP1 | [Experimental Value] | multirow{2}{}{IC50 (PARP2) / IC50 (PARP1)} |
| PARP2 | [Experimental Value] | ||
| Olaparib (Control) | PARP1 | 5 | multirow{2}{}{~1} |
| PARP2 | 1 |
Interpretation:
-
A high Selectivity Index (>>10) would indicate that 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid is selective for PARP1. This is a highly desirable profile, suggesting the potential for a wider therapeutic window with reduced risk of hematological toxicities associated with PARP2 inhibition.[9][10]
-
A Selectivity Index close to 1 suggests dual inhibition of both PARP1 and PARP2, similar to first-generation PARP inhibitors like Olaparib.[16]
-
A low Selectivity Index (<<1) would indicate selectivity for PARP2, which might be less desirable for typical anticancer applications but could be explored for other therapeutic indications.
Part 2: Broad Profiling for Off-Target Liabilities
Trustworthiness: The Imperative of Comprehensive Screening
Even if a compound shows promising potency and selectivity for its primary target, its journey is far from over. A self-validating development process demands that we proactively search for potential off-target interactions that could derail clinical development. Two of the most critical areas to investigate are the broader kinome and the cytochrome P450 (CYP) family of metabolic enzymes.
Section 2.1: Kinase Selectivity Profiling
Expertise & Experience: The human kinome contains over 500 enzymes that share a structurally conserved ATP-binding pocket. This conservation makes cross-reactivity a frequent challenge for ATP-competitive inhibitors. Unintended kinase inhibition can lead to a host of toxicities. Therefore, screening our compound against a broad panel of kinases is a mandatory step.
Experimental Workflow: Kinase Panel Screening
The standard industry approach is a tiered screening cascade, starting with a single high concentration to identify initial "hits."
Caption: Tiered workflow for kinase selectivity profiling.
Protocol 2: High-Throughput Kinase Panel Screening
This process is typically outsourced to a specialized contract research organization (CRO) or performed using in-house high-throughput screening platforms.
Methodology Overview:
-
Primary Screen: 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid is tested at a single, high concentration (typically 1 to 10 µM) against a panel of purified, recombinant kinases.
-
Assay Formats: A variety of assay formats can be used, including radiometric assays (measuring the incorporation of ³³P-ATP into a substrate) or fluorescence/luminescence-based assays.[17]
-
Hit Identification: Any kinase showing inhibition above a predefined threshold (e.g., >50% inhibition) is flagged as a "hit."
-
Secondary Screening (IC50 Determination): For each hit identified in the primary screen, a full 8- or 10-point dose-response curve is generated to determine the IC50 value, following a protocol similar to the one described for PARP.
-
Selectivity Analysis: The off-target IC50 values are compared to the on-target (PARP1) IC50 to calculate selectivity ratios. A ratio of >100-fold is generally considered a good starting point for selectivity.
Data Presentation
The primary screen results are best presented as a table listing kinases with significant inhibition.
| Kinase Target | % Inhibition @ 10 µM |
| [Kinase Hit 1] | [Value] |
| [Kinase Hit 2] | [Value] |
| ... | ... |
Secondary screen results would be a table of IC50 values for the confirmed hits.
Section 2.2: Assessing Metabolic Liabilities - Cytochrome P450 (CYP) Inhibition
Expertise & Experience: The cytochrome P450 (CYP) enzymes are the body's primary machinery for drug metabolism.[18] If our compound inhibits one of these enzymes, it can prevent the breakdown of other co-administered drugs, leading to dangerously high plasma concentrations and toxicity. Assessing the potential for CYP inhibition is required by regulatory agencies like the FDA.[18][19] We will focus on the five most clinically relevant isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[12]
Experimental Workflow: CYP Inhibition IC50 Determination
This workflow uses specific substrates that are metabolized by individual CYP isoforms into fluorescent products.
Caption: Workflow for assessing Cytochrome P450 inhibition.
Protocol 3: In Vitro CYP Inhibition Assay
This protocol uses human liver microsomes (HLMs) as a source of CYP enzymes and isoform-specific substrates.[20]
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate Buffer (pH 7.4)
-
CYP Isoform-Specific Substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.)
-
NADPH (cofactor)
-
Test compound and known inhibitor controls for each isoform
-
96-well plates and a fluorescence plate reader
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound and known inhibitors in buffer.
-
Pre-incubation: In a 96-well plate, combine HLMs, buffer, and the specific CYP substrate. Add the diluted test compound or controls and pre-incubate for ~10 minutes at 37°C to allow the compound to interact with the enzymes.
-
Reaction Initiation: Start the metabolic reaction by adding a solution of NADPH.
-
Incubation: Incubate at 37°C for a predetermined time. The specific time depends on the isoform and substrate being tested.
-
Reaction Termination: Stop the reaction (e.g., by adding acetonitrile or a specific stopping reagent).
-
Detection: For fluorescent assays, read the plate directly. For LC-MS/MS-based assays (the gold standard), the samples are processed and analyzed to quantify the formation of the specific metabolite.[12]
-
Data Analysis: Calculate IC50 values by plotting the percent inhibition of metabolite formation against the compound concentration and fitting to a dose-response curve, as previously described.
Data Presentation and Interpretation
| CYP Isoform | IC50 (µM) | Known Inhibitor Control | Control IC50 (µM) |
| CYP1A2 | [Value] | Furafylline | [Value] |
| CYP2C9 | [Value] | Sulfaphenazole | [Value] |
| CYP2C19 | [Value] | Ticlopidine | [Value] |
| CYP2D6 | [Value] | Quinidine | [Value] |
| CYP3A4 | [Value] | Ketoconazole | [Value] |
Interpretation: The FDA provides guidance on how to use in vitro IC50 values to predict the likelihood of clinical DDIs. Generally, an IC50 value > 10 µM is considered low risk, but this must be interpreted in the context of the expected therapeutic plasma concentration of the drug. A significant potential for inhibition (e.g., IC50 < 1 µM) would be a major red flag requiring further investigation.[18]
Conclusion: Synthesizing a Comprehensive Selectivity Profile
The systematic approach outlined in this guide provides a robust framework for assessing the enzyme selectivity of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid. By first validating its potency and isoform selectivity against the hypothesized primary target, PARP, and then conducting broad profiling against the kinome and key metabolic CYP enzymes, we can build a comprehensive and reliable dataset.
The ultimate goal is to populate a summary table that provides an at-a-glance overview of the compound's behavior.
Overall Selectivity Profile Summary:
| Target Class | Specific Enzyme | IC50 | Selectivity vs. PARP1 |
| Primary Target | PARP1 | [Value] nM | 1x |
| PARP2 | [Value] nM | [Value] x | |
| Kinase Off-Targets | [Hit 1] | [Value] µM | [Value] x |
| [Hit 2] | [Value] µM | [Value] x | |
| CYP Inhibition | CYP3A4 | [Value] µM | [Value] x |
| CYP2D6 | [Value] µM | [Value] x |
A successful candidate from this assessment would exhibit high potency for PARP1, a significant selectivity window (>100x) against all other tested kinases, and IC50 values >10 µM for all major CYP isoforms. Such a profile would provide strong evidence of a molecule with a high probability of success in further preclinical and clinical development. This rigorous, evidence-based approach is the cornerstone of translating a promising chemical matter into a safe and effective therapeutic.
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Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy. (2021). J Mol Recognit, 34(7).
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.
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A Comparative Guide to the Selectivity of PARP Inhibitors in DNA Repair Pathways. (2025). BenchChem.
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Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. (2025). J Chem Inf Model.
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Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm.
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PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. (2024). OncLive.
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PARP Inhibitors: 50+ Potent, Highly Selective & Cited. Selleckchem.
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Screening Methods for Enzymes. (2018). Methods in Molecular Biology.
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The In Situ Enzymatic Screening (ISES) Approach to Reaction Discovery and Catalyst Identification. (2016). Current Protocols in Chemical Biology.
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LC-MS/MS based Cytochrome P450 Inhibition Assay. Enamine.
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Cytochrome P450 Inhibition assay. Evotec.
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). BenchSci.
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Enzyme assay techniques and protocols. (2021). Advances in Clinical Chemistry.
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Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. (2025). YouTube.
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Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells. protocols.io.
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Enzymatic Assay Protocols. Creative Enzymes.
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Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (2025). Bioorganic & Medicinal Chemistry.
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S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 733–743.
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org.
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Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy. (2022). Journal of Medicinal Chemistry, 65(9), 6803–6825.
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Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. (2019). Bioorganic Chemistry, 83, 443-453.
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S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2023). RSC Medicinal Chemistry.
-
Synthesis and SAR optimization of quinazolin-4(3H)-ones as poly(ADP-ribose)polymerase-1 inhibitors. (2012). European Journal of Medicinal Chemistry, 50, 344-52.
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Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2016). ChemMedChem, 11(1), 58-66.
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Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. (2024). International Journal of Molecular Sciences, 25(3), 1738.
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Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. (2025). ACS Omega.
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Synthesis and SAR studies of novel 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide vasopressin V1b receptor antagonists. (2011). Bioorganic & Medicinal Chemistry Letters, 21(6), 1871-5.
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Olaparib Product Information. Cal Biochemicals.
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PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions. (2021). Frontiers in Oncology.
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Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry.
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A Comparative Efficacy Analysis of Quinazolinone-Based Tyrosine Kinase Inhibitors and Standard-of-Care in ALK-Positive Non-Small Cell Lung Cancer
This guide provides a detailed comparison of a representative quinazolinone-based compound, 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid, and its derivatives, with the established standard-of-care drug, Crizotinib, for the treatment of Anaplastic Lymphoma Kinase (ALK)-positive Non-Small Cell Lung Cancer (NSCLC). While direct clinical data for the specific 1-yl isomer of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid is limited, this analysis is built upon robust preclinical evidence from closely related quinazolinone-based compounds that have demonstrated significant anticancer properties, particularly in the inhibition of receptor tyrosine kinases like ALK.[1]
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1] Derivatives of this scaffold have been extensively explored for various therapeutic applications, including as antibacterial, analgesic, and anticancer agents.[1][2][3] In the context of oncology, their ability to inhibit key signaling pathways involved in tumor growth and proliferation has been a major focus of research.[1][4][5]
This guide will delve into the mechanism of action, comparative efficacy, and the experimental methodologies used to evaluate these compounds, providing researchers and drug development professionals with a comprehensive overview of the therapeutic potential of this chemical class.
Mechanism of Action: Targeting the ALK Signaling Pathway
ALK-positive NSCLC is characterized by a chromosomal rearrangement that results in the fusion of the ALK gene with another gene, most commonly EML4. This fusion leads to the constitutive activation of the ALK tyrosine kinase, which in turn drives downstream signaling pathways that promote cell proliferation, survival, and metastasis. Both the representative quinazolinone compound and Crizotinib exert their therapeutic effect by inhibiting the ATP-binding site of the ALK tyrosine kinase, thereby blocking its downstream signaling cascade.
Crizotinib , a first-generation ALK inhibitor, is an established standard-of-care for ALK-positive NSCLC. Its mechanism involves the competitive inhibition of the ALK, MET, and ROS1 tyrosine kinases.
The representative Quinazolinone Benzoic Acid Derivative is hypothesized to function similarly, based on studies of related compounds that show potent inhibitory activity against ALK.[1] The quinazolinone core acts as a scaffold that presents the benzoic acid and other substituents in a conformation that facilitates binding to the ATP pocket of the ALK kinase domain.
Comparative Efficacy: In Vitro Studies
The following table summarizes the in vitro efficacy of a representative quinazolinone benzoic acid derivative (Compound 45 from a cited study) and Crizotinib against an ALK-positive NSCLC cell line (A549).[1] It is important to note that A549 is not ALK-positive, but it is the cell line used in the cited study for the quinazolinone derivative. For a direct comparison, data against an ALK-positive cell line like H3122 would be ideal.
| Compound | Target | Cell Line | IC50 (μM) | Reference |
| Quinazolinone Derivative (Cpd 45) | ALK | A549 (NSCLC) | 0.44 | [1] |
| Crizotinib | ALK | A549 (NSCLC) | ~1.5-5 | Publicly available data |
| Crizotinib | ALK | H3122 (ALK+ NSCLC) | ~0.02-0.06 | Publicly available data |
The data suggests that the representative quinazolinone derivative exhibits potent antiproliferative activity against NSCLC cells.[1] While a direct comparison on the same ALK-positive cell line is not available from the initial search, the sub-micromolar IC50 value for the quinazolinone derivative in A549 cells is promising and warrants further investigation in ALK-driven models.
Experimental Protocols
The evaluation of potential anticancer agents requires a series of well-defined experiments to determine their efficacy and mechanism of action. Below are the detailed protocols for key assays used in the characterization of ALK inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Protocol:
-
Reagents and Materials: Recombinant human ALK enzyme, ATP, biotinylated peptide substrate, kinase assay buffer, test compounds (solubilized in DMSO), 384-well plates, and a detection reagent (e.g., HTRF or LanthaScreen).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the recombinant ALK enzyme to the wells of a 384-well plate.
-
Add the test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagent and incubate to allow for signal development.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Reagents and Materials: NSCLC cell lines (e.g., A549, H3122), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, 96-well plates, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed the NSCLC cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add the MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between live, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Protocol:
-
Reagents and Materials: NSCLC cells, 6-well plates, test compounds, Annexin V-FITC, Propidium Iodide (PI), binding buffer, and a flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: The percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic) is quantified.
Conclusion
The quinazolinone benzoic acid scaffold represents a promising starting point for the development of novel anticancer agents. Preclinical data on derivatives of this class demonstrate potent antiproliferative activity against cancer cell lines, with mechanisms of action that include the inhibition of key oncogenic drivers like ALK.[1] While further studies are required to fully elucidate the efficacy and safety profile of the specific 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid isomer, the broader class of quinazolinone-based inhibitors shows potential to rival or complement existing standard-of-care therapies like Crizotinib in genetically defined patient populations such as those with ALK-positive NSCLC. The experimental workflows detailed in this guide provide a robust framework for the continued evaluation and optimization of these promising compounds.
References
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Jadhav, S. B., et al. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry, 83, 569-579. [Link]
-
Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
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Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
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Chaudhary, S., et al. (2012). Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. ResearchGate. [Link]
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Shtrygol', S. Y., et al. (2018). EXPERIMENTAL STUDY OF PAIN-RELIEVING MECHANISMS OF 4-[4-OXO-(4H)-QUINAZOLIN-3-YL]-BENZOIC ACID (PK-66 COMPOUND). PubMed. [Link]
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Kant, P., et al. (2018). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. ResearchGate. [Link]
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Li, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][6]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. PMC. [Link]
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Wang, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. [Link]
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MDPI. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]
-
Napier, S. E., et al. (2011). Synthesis and SAR studies of novel 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide vasopressin V1b receptor antagonists. PubMed. [Link]
-
Ayal, A. K. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer. PubMed. [Link]
-
MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
Executive Summary & Core Directive
Objective: Safe, compliant isolation and disposal of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid (QZB) waste streams.
The "Why": QZB is a hybrid pharmacophore combining a quinazolinone ring (biologically active scaffold often used in kinase inhibitors) and a benzoic acid moiety (acidic functionality).[1] Improper disposal risks environmental contamination (aquatic toxicity) and laboratory safety hazards (uncontrolled acid-base exotherms).
Immediate Action Required:
-
Treat as Potent: Due to the quinazolinone motif, handle as a pharmacologically active substance until validated otherwise.[1]
-
Segregate: Do NOT mix with strong oxidizers or alkaline waste streams without neutralization.[1]
-
Destruction: High-temperature incineration is the only approved final disposal method.[1]
Hazard Profile & Chemical Logic
To dispose of this chemical safely, you must understand its functional behavior.[1]
| Feature | Chemical Logic | Safety Implication |
| Benzoic Acid Moiety | Weak organic acid ( | Corrosive/Irritant: Can react with bases to generate heat.[1] Causes serious eye damage (H318).[1][2][3] |
| Quinazolinone Ring | Nitrogen-containing heterocycle.[1][4][5][6] | Bioactive/Toxic: Potential aquatic toxicity (H402) and target organ toxicity (H372).[1] |
| Physical State | High-melting solid.[1] | Dust Hazard: Finely divided powder poses an inhalation and combustible dust risk.[1] |
Critical Incompatibilities:
-
Strong Oxidizers: (e.g., Peroxides, Nitric Acid)
Risk of ring oxidation and violent decomposition. -
Strong Bases: (e.g., Sodium Hydroxide)
Exothermic deprotonation of the carboxylic acid.[1]
Disposal Decision Workflow (Visualization)
Figure 1: Operational decision tree for segregating QZB waste streams.
Caption: Workflow segregating solid vs. liquid waste to prevent halogen contamination and acid-base exotherms.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Primary Stream)
Context: Expired stock, reaction precipitates, or contaminated weighing paper.
-
PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] Use a powder hood if handling >100mg to prevent dust inhalation.[1]
-
Containment:
-
Labeling:
-
Storage: Store in the "Solid Organic Waste" drum. Ensure the drum lid is clamped shut when not in use.[1]
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Context: QZB dissolved in DMSO, DMF, or Methanol during synthesis or purification.
The Self-Validating Step (Crucial): Because QZB is an acid, adding it to a waste carboy containing basic waste (e.g., amines, hydroxide solutions) can cause a violent exotherm or pressure buildup.
-
Aliquot Test: Take 1 mL of your waste solution.
-
pH Check: Test with a pH strip.
-
Segregation:
-
Record Keeping: Log the volume and approximate concentration (mg/mL) on the carboy log sheet.
Protocol C: Equipment Decontamination
Context: Cleaning spatulas, flasks, and stir bars.[1]
-
Solubility Rule: QZB is poorly soluble in water.[1] Do not attempt to rinse glassware with water first; it will leave a sticky residue.[1]
-
Solvent Rinse: Rinse glassware with a small volume of Acetone or Methanol first.[1] Collect this rinse as "Non-Halogenated Liquid Waste."[1]
-
Aqueous Wash: Once the solid is removed, wash with soap and water as normal.[1]
Regulatory & Logistical Framework
Waste Classification Codes (RCRA/EPA)
While 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid is not explicitly "Listed" (P or U list), it is regulated based on Characteristics :
| Parameter | Classification | Code | Notes |
| Solid Waste | Non-RCRA Regulated (unless mixed) | None | Treat as "Hazardous Organic" for incineration.[1] |
| Liquid (pH < 2) | Corrosive | D002 | If the solution is highly acidic.[1] |
| Liquid (Flammable) | Ignitable | D001 | If dissolved in Ethanol/Acetone.[1] |
| Toxicity | Presumed Toxic | N/A | No specific TCLP limit, but handled as toxic.[1] |
Emergency Contingencies
-
Spill (Solid): Do not dry sweep (dust hazard).[1] Cover with wet paper towels to dampen, then scoop into a waste bag.[1] Clean area with soap and water.[1][2][7][8]
-
Spill (Liquid): Absorb with vermiculite or spill pads.[1] If the liquid is acidic, sprinkle sodium bicarbonate over the spill before absorbing to neutralize.[1]
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[1] The benzoic acid moiety is a skin irritant (H315).[1][2][3]
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1]Link
-
Sigma-Aldrich. Safety Data Sheet: Benzoic Acid (CAS 65-85-0).[1][8] (Used for SAR analysis of the acidic moiety).[1] Link
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Quinazolinone Derivatives and Biological Activity.[1] (Used for toxicity estimation).[1] Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[1][8]Link
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Navigating the Safe Handling of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid, a member of the quinazolinone class of compounds which are of significant interest in medicinal chemistry.[1][2][3] This document moves beyond a simple checklist, offering a framework for safe laboratory practices grounded in scientific principles and established safety standards.
Immediate Safety and Hazard Assessment
Given its chemical structure, 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid should be handled with care, assuming potential for skin and eye irritation, and possible respiratory irritation if inhaled as a dust.[9][10][11] All personnel must be trained on the potential hazards and the procedures outlined in this guide before handling the compound.[5][6]
Core Principles for Safe Handling:
-
Minimize Exposure: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.[11]
-
Prevent Contact: Avoid direct contact with skin and eyes by using the appropriate Personal Protective Equipment (PPE).[4]
-
Assume Toxicity: Until comprehensive toxicological data is available, treat this compound as potentially hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable.[4][12][13] The following table summarizes the recommended PPE for handling 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[10][14] | Nitrile or neoprene gloves.[14][15] Inspect gloves for integrity before each use.[14] | A standard laboratory coat.[15] | Not typically required if handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[12][14] |
| Running reactions and work-up | Chemical splash goggles.[14][16] | Nitrile or neoprene gloves.[14][15] Change gloves immediately if contaminated. | A chemical-resistant laboratory coat or apron.[15] | Not typically required if handled in a fume hood. |
| Handling large quantities or potential for splashing | A face shield worn over chemical splash goggles.[14] | Nitrile or neoprene gloves.[14][15] Consider double-gloving. | A chemical-resistant apron over a laboratory coat.[15] | Use of a respirator should be evaluated based on the specific procedure and potential for aerosol generation.[14] |
| Cleaning spills | Chemical splash goggles and a face shield.[14] | Heavy-duty nitrile or neoprene gloves.[14][15] | Chemical-resistant coveralls or an apron.[15] | A NIOSH-approved respirator with particulate filters is recommended.[12][14] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any known hazard warnings.[6]
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][10][11] Keep the container tightly sealed.[4]
Handling and Use
-
Work Area Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure the work area is clean and uncluttered.[5]
-
Weighing: To minimize dust generation, weigh the solid compound carefully. A balance with a draft shield is recommended.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4][9][17] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[17]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
-
Waste Collection: All solid waste contaminated with 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid, including used gloves, weigh boats, and paper towels, should be placed in a designated, clearly labeled hazardous waste container.[18][19]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[9]
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[16][20]
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to a spill or exposure is critical.
Spill Cleanup Protocol
For a minor spill of solid 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid:
-
Alert Personnel: Immediately alert others in the vicinity.[16]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.[16]
-
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the dust from becoming airborne.[18][19][21]
-
Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.[18][19] Avoid creating dust.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.[18][19]
-
Ventilation: Ensure the area is well-ventilated.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Workflow for Safe Handling of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
Caption: Workflow for the safe handling of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid.
References
-
Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware. (n.d.). Retrieved from [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Texas at Austin. Retrieved from [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]
-
Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment. Retrieved from [Link]
-
Laboratory General Chemical Minor Spill Clean Up Procedures (less than 1 gallon). (2022, August). Stony Brook University Environmental Health & Safety. Retrieved from [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Laboratory Equipment. Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]
-
Personal Protective Equipment Selection Guide. (2015, July 22). The University of Arizona Research Laboratory & Safety Services. Retrieved from [Link]
- Safety Data Sheet for Benzoic Acid. (n.d.). Retrieved from a generic SDS for Benzoic Acid as a proxy.
-
Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA. Retrieved from [Link]
- Safety Data Sheet for 2-(4-dimethylaminophenylazo)benzoic acid. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet for 4-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid. (2024, December 19). CymitQuimica.
-
Synthesis of Quinazoline and Quinazolinone Derivatives. (2020, April 17). ResearchGate. Retrieved from [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC. Retrieved from [Link]
- Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (n.d.). Google Books.
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Synthesis and biologic evaluation of a radioiodinated quinazolinone derivative for enzyme-mediated insolubilization therapy. (n.d.). PubMed. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
